molecular formula C56H54N4O5 B11831071 Fmoc-Phe-Lys(Trt)-PAB

Fmoc-Phe-Lys(Trt)-PAB

Katalognummer: B11831071
Molekulargewicht: 863.0 g/mol
InChI-Schlüssel: YYQHCELGLDFYGB-XWQGWOARSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Phe-Lys(Trt)-PAB is a useful research compound. Its molecular formula is C56H54N4O5 and its molecular weight is 863.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C56H54N4O5

Molekulargewicht

863.0 g/mol

IUPAC-Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C56H54N4O5/c57-53(62)52(31-17-18-36-58-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)60(45-34-32-41(38-61)33-35-45)54(63)51(37-40-19-5-1-6-20-40)59-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,58,61H,17-18,31,36-39H2,(H2,57,62)(H,59,64)/t51-,52-/m0/s1

InChI-Schlüssel

YYQHCELGLDFYGB-XWQGWOARSA-N

Isomerische SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Kanonische SMILES

C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of the PAB Spacer in Fmoc-Phe-Lys(Trt)-PAB: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker technologies is a cornerstone in the development of sophisticated bioconjugates, particularly Antibody-Drug Conjugates (ADCs). Among the arsenal (B13267) of chemical tools available, the Fmoc-Phe-Lys(Trt)-PAB moiety stands out as a critical component for creating cleavable ADCs with controlled drug release mechanisms. At the heart of this linker's functionality is the p-alkoxybenzyl (PAB) spacer, a self-immolative unit that ensures the traceless delivery of a potent cytotoxic payload to its target. This technical guide provides a comprehensive exploration of the PAB spacer's role within the this compound construct, detailing its mechanism of action, relevant quantitative data, and key experimental protocols.

The PAB Spacer: A Master of Controlled Collapse

The this compound is a sophisticated linker system designed for targeted drug delivery. It is comprised of a fluorenylmethyloxycarbonyl (Fmoc) protected dipeptide, Phenylalanine-Lysine, with a trityl (Trt) protected lysine (B10760008) side chain, all connected to a p-alkoxybenzyl (PAB) alcohol. This entire construct serves as a cleavable linker in the synthesis of ADCs.

The primary role of the PAB spacer is to act as a stable, covalent bridge between the dipeptide trigger and the cytotoxic drug. Its ingenious design allows for a triggered, rapid, and irreversible decomposition—a process termed "self-immolation"—but only after a specific enzymatic cleavage event has occurred within the target cancer cell. This controlled release is paramount for:

  • Preventing Premature Drug Release: The linker is designed to be stable in the systemic circulation (blood plasma, pH ~7.4), minimizing off-target toxicity to healthy tissues.

  • Ensuring Efficient Payload Delivery: Upon internalization of the ADC into the acidic and enzyme-rich environment of the lysosome within a cancer cell, the linker system is designed to efficiently release the payload in its fully active, unmodified form.

  • Broadening the Therapeutic Window: By maximizing the delivery of the cytotoxic agent to the tumor site while minimizing systemic exposure, the PAB spacer helps to widen the therapeutic window, allowing for higher doses to be administered with a more favorable safety profile.

Mechanism of Action: A Cathepsin B-Triggered Domino Effect

The release of the cytotoxic drug from a PAB-containing ADC is a well-orchestrated molecular event initiated by the enzymatic cleavage of the dipeptide sequence. The Phenylalanine-Lysine (Phe-Lys) dipeptide is a known substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.

The sequence of events is as follows:

  • ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via endocytosis.

  • Lysosomal Trafficking: The ADC is trafficked to the lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B.

  • Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Phenylalanine and Lysine residues of the linker.

  • Self-Immolation Cascade: The cleavage of the dipeptide unmasks a primary amine on the p-aminobenzyl (PAB) group. This initiates a spontaneous and rapid 1,6-elimination reaction. This electronic cascade results in the fragmentation of the PAB spacer.

  • Payload Release: The 1,6-elimination liberates the attached cytotoxic drug in its original, unmodified, and fully active form, along with carbon dioxide and aza-p-quinone methide as byproducts.

This self-immolative mechanism is depicted in the following signaling pathway diagram:

PAB_Cleavage_Mechanism cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (in circulation) Internalized_ADC Internalized ADC (in endosome/lysosome) ADC->Internalized_ADC Endocytosis Cleaved_Linker Cleaved Linker (exposed amine on PAB) Internalized_ADC->Cleaved_Linker Cathepsin B Cleavage of Phe-Lys Payload_Release Released Payload (Active Drug) Cleaved_Linker->Payload_Release 1,6-Elimination (Self-immolation) Byproducts CO2 + Aza-p-quinone methide Cleaved_Linker->Byproducts

PAB Spacer Cleavage and Drug Release Pathway.

Quantitative Data on Stability and Cleavage Kinetics

The efficacy of a PAB-based linker is critically dependent on its stability in circulation and the efficiency of its cleavage at the target site. The following tables summarize key quantitative data for Phe-Lys-PAB and similar dipeptide-PAB linkers.

Table 1: Plasma Stability of Dipeptide-PABC Linkers

Linker SequenceSpeciesParameterValueReference
Phe-Lys-PABCHumanHalf-life (t1/2)~30 days[1]
Phe-Lys-PABCMouseHalf-life (t1/2)>80 hours[1]
Val-Cit-PABCMouseHalf-life (t1/2)~80 hours[1]

Table 2: Cathepsin B-Mediated Cleavage Kinetics

SubstrateEnzymeCleavage Rate (Relative to Val-Cit)Reference
Z-Phe-Lys-PABC-DoxorubicinCathepsin B~30-fold faster[2]
Z-Val-Cit-PABC-DoxorubicinCathepsin B1 (baseline)[2]
Z-Phe-Lys-PABC-DoxorubicinRat Liver Lysosomal PrepSimilar to Val-Cit[2]

Note: Z represents a benzyloxycarbonyl protecting group, and Doxorubicin is the payload. The data indicates that while Phe-Lys is a more rapid substrate for purified Cathepsin B, other lysosomal enzymes may contribute to the cleavage of Val-Cit, resulting in comparable overall release rates in a complex lysosomal environment.

Experimental Protocols

Detailed and validated experimental protocols are essential for the successful application of the this compound linker in ADC development. The following sections provide methodologies for the synthesis of the linker-payload conjugate and the validation of its enzymatic cleavage.

Protocol 1: Solid-Phase Synthesis of this compound-Payload

This protocol outlines the general steps for the solid-phase synthesis of a peptide linker and its conjugation to a payload.

SPPS_Workflow Start Start with PAB-Resin Couple_Lys Couple Fmoc-Lys(Trt)-OH Start->Couple_Lys Deprotect_Lys Fmoc Deprotection (Piperidine/DMF) Couple_Lys->Deprotect_Lys Couple_Phe Couple Fmoc-Phe-OH Deprotect_Lys->Couple_Phe Deprotect_Phe Fmoc Deprotection (Piperidine/DMF) Couple_Phe->Deprotect_Phe Cleave Cleavage from Resin (TFA Cocktail) Deprotect_Phe->Cleave Purify_Linker Purify Linker (RP-HPLC) Cleave->Purify_Linker Conjugate_Payload Conjugate to Payload Purify_Linker->Conjugate_Payload Final_Purification Final Purification (RP-HPLC) Conjugate_Payload->Final_Purification End This compound-Payload Final_Purification->End

Solid-Phase Synthesis Workflow for Linker-Payload.

Materials and Reagents:

  • PAB-functionalized resin (e.g., Wang resin)

  • Fmoc-Lys(Trt)-OH

  • Fmoc-Phe-OH

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (20% piperidine (B6355638) in DMF)

  • Solvents: DMF, DCM, Diethyl ether

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Amine-containing cytotoxic payload

  • Reverse-phase HPLC system

Procedure:

  • Resin Swelling: Swell the PAB-resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Lysine):

    • Activate Fmoc-Lys(Trt)-OH with coupling reagents and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test (should be negative).

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Second Amino Acid Coupling (Phenylalanine):

    • Activate Fmoc-Phe-OH with coupling reagents and DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Confirm complete coupling with a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 3.

  • Cleavage from Resin:

    • Wash the peptide-resin with DCM and dry under nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Purification of the Linker:

    • Precipitate the crude peptide linker by adding the TFA solution to cold diethyl ether.

    • Purify the linker by reverse-phase HPLC.

  • Payload Conjugation:

    • Dissolve the purified linker and the amine-containing payload in a suitable solvent (e.g., DMF).

    • Add a base (e.g., DIPEA) to facilitate the reaction.

    • Monitor the reaction by LC-MS.

  • Final Purification: Purify the final this compound-Payload conjugate by reverse-phase HPLC and lyophilize.

Protocol 2: Cathepsin B-Mediated Cleavage Assay

This assay is designed to validate the enzymatic cleavage of the Phe-Lys-PAB linker and quantify the release of the payload.

Cleavage_Assay_Workflow Start Prepare ADC Solution Add_Cathepsin_B Add Activated Cathepsin B Start->Add_Cathepsin_B Incubate Incubate at 37°C Add_Cathepsin_B->Incubate Quench Quench Reaction (Protease Inhibitor) Incubate->Quench Analyze Analyze by RP-HPLC/LC-MS Quench->Analyze End Quantify Released Payload Analyze->End

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), particularly the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, stands as the cornerstone of modern peptide science. Its prevalence is attributed to its mild reaction conditions, adaptability to automation, and the robust orthogonality of its protecting group scheme, making it the preferred method for synthesizing peptides for research, therapeutic, and diagnostic applications. This technical guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical considerations for professionals engaged in peptide synthesis.

The Fmoc/tBu (tert-butyl) strategy is predicated on an orthogonal protection scheme where the temporary Nα-Fmoc protecting group is labile to a mild base (typically piperidine), while the "permanent" side-chain protecting groups (often tBu-based) are cleaved by a strong acid (typically trifluoroacetic acid, TFA).[1] This orthogonality ensures that the side-chain functionalities remain protected throughout the iterative cycles of peptide chain elongation.

Core Principles of Fmoc SPPS

Fmoc SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin. The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[2] Each cycle of amino acid addition comprises four main stages:

  • Resin Swelling: The solid support is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure the accessibility of reactive sites within the resin beads.[2]

  • Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid or peptide is removed with a mild base, most commonly a solution of 20% piperidine (B6355638) in DMF, to expose a free primary or secondary amine.[3][4]

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and subsequently reacts with the free amine on the resin-bound peptide to form a new peptide bond.[3]

  • Washing: Following each deprotection and coupling step, the resin is thoroughly washed with solvent to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups.

The Cyclical Workflow of Fmoc SPPS

The logical progression of Fmoc-SPPS can be visualized as a cyclical process with distinct initiation and termination phases.

Fmoc_SPPS_Workflow cluster_initiation Initiation cluster_cycle Elongation Cycle cluster_termination Termination Start Start with Resin Support Load_AA Load First Fmoc-Amino Acid Start->Load_AA Anchoring Deprotection Fmoc Deprotection (20% Piperidine/DMF) Load_AA->Deprotection Wash_1 DMF Wash Deprotection->Wash_1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Wash_2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

The cyclical workflow of Fmoc solid-phase peptide synthesis.

Core Chemical Transformations in Fmoc-SPPS

The success of Fmoc-SPPS is underpinned by a series of well-defined chemical reactions. A fundamental understanding of these mechanisms is crucial for troubleshooting and optimizing the synthesis process.

Fmoc_SPPS_Reactions cluster_deprotection Fmoc Deprotection cluster_coupling Peptide Bond Formation cluster_cleavage Cleavage and Final Deprotection Fmoc_Peptide Fmoc-NH-CHR-CO-Resin Fmoc Protected Peptide Free_Amine H2N-CHR-CO-Resin Deprotected Peptide Fmoc_Peptide->Free_Amine Piperidine/DMF (β-elimination) Coupled_Peptide Fmoc-NH-CHR'-CO-NH-CHR-CO-Resin Elongated Peptide Activated_AA Fmoc-NH-CHR'-COOH Incoming Amino Acid Activated_AA->Coupled_Peptide Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Final_Protected_Peptide H2N-Peptide(Side-chain PGs)-Resin Final Protected Peptide on Resin Free_Peptide H2N-Peptide-COOH Free Deprotected Peptide Final_Protected_Peptide->Free_Peptide TFA + Scavengers

The core chemical transformations in Fmoc-SPPS.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to common reagents and expected outcomes.

Table 1: Common Coupling Reagents and Typical Reaction Times
Coupling ReagentChemical NameTypical Coupling Time (min)Notes
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate15 - 60A widely used and effective coupling reagent.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate5 - 30Highly efficient, especially for sterically hindered amino acids and difficult sequences.[5]
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, 6-Chloro15 - 60Similar to HBTU but can be more effective in some cases.[5]
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate30 - 120A cost-effective option with low racemization potential.[5]
Table 2: Common Resins for Fmoc SPPS
Resin TypeC-Terminal FunctionalityRecommended Use
Wang Resin Carboxylic acidStandard synthesis of linear peptides with a C-terminal acid.
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic acidSynthesis of fully protected peptide fragments and for peptides where C-terminal racemization is a concern.
Rink Amide Resin AmideSynthesis of peptides with a C-terminal amide.
Sieber Amide Resin AmideFor the synthesis of peptide amides under very mild cleavage conditions.
Table 3: Typical Cleavage Cocktail Compositions and Applications
Reagent Cocktail (v/v)CompositionApplicationCleavage Time (hours)
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5)General purpose for peptides with sensitive residues (Cys, Met, Trp, Tyr).[6]1.5 - 4
Reagent B TFA / Phenol / Water / Triisopropylsilane (B1312306) (88:5:5:2)For peptides containing Trt-based protecting groups.[6]1 - 2
TFA / TIS / H₂O 95% TFA / 2.5% Triisopropylsilane / 2.5% WaterFor peptides without sensitive residues.1 - 3
TFA / DCM 1-50% TFA in DichloromethaneVery mild cleavage from 2-chlorotrityl resin to yield protected peptide fragments.0.5 - 2
Table 4: Theoretical Peptide Yield Based on Coupling Efficiency

The overall yield of a peptide synthesis is highly dependent on the efficiency of each coupling and deprotection step.

Per-Step EfficiencyOverall Yield for a 10-mer PeptideOverall Yield for a 30-mer PeptideOverall Yield for a 50-mer Peptide
97.0%73.7%40.1%21.8%
98.0%81.7%54.5%36.4%
99.0%90.4%73.9%60.5%
99.5%95.1%86.0%77.8%
99.9%99.0%97.0%95.1%

Detailed Experimental Protocols

The following protocols provide standardized procedures for manual Fmoc SPPS on a 0.1 mmol scale.

Resin Preparation and Swelling
  • Weigh Resin: Weigh an appropriate amount of resin (e.g., 125-333 mg for a resin with a loading capacity of 0.3-0.8 mmol/g) to achieve a 0.1 mmol scale into a suitable reaction vessel (e.g., a fritted glass funnel or a dedicated peptide synthesis vessel).[2]

  • Swell Resin: Add DMF (5-10 mL) to the resin to cover it completely.[2]

  • Agitate: Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.

  • Wash: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.

The Fmoc-SPPS Cycle

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[2]

  • First Deprotection: Add the deprotection solution (5 mL) to the resin and agitate for 3-5 minutes. Drain the solution.[2]

  • Second Deprotection: Add a fresh portion of the deprotection solution (5 mL) and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[2]

  • Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 equivalents) and HATU (0.38 mmol, 3.8 equivalents) in DMF (3-4 mL).

  • Activate: Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the amino acid solution and mix. Allow the pre-activation to proceed for 1-2 minutes.

  • Couple: Add the activated amino acid solution to the deprotected peptide-resin.

  • React: Agitate the mixture for 30-60 minutes at room temperature.

  • Wash: After the coupling reaction, drain the solution and wash the resin with DMF (3-5 times).

  • Monitor (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A blue color on the resin beads indicates the presence of free primary amines and an incomplete reaction, necessitating a recoupling step. A yellow or colorless result indicates a successful coupling.

Final Cleavage and Deprotection
  • Final Fmoc Removal: After the final amino acid has been coupled, perform the Fmoc deprotection step as described in section 2.1.

  • Resin Washing and Drying: Wash the peptide-resin with DMF (3 times), followed by DCM (3 times), and then methanol (B129727) (2 times). Dry the resin thoroughly under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the appropriate cleavage cocktail based on the amino acid composition of the peptide (see Table 3). For a standard peptide without sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.

  • Cleavage Reaction: Add the cleavage cocktail (5-10 mL per 0.1 mmol of peptide) to the dried peptide-resin.[7]

  • Incubate: Gently agitate the mixture at room temperature for 1.5-3 hours.

  • Isolate Peptide: Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the dissolved peptide.

  • Precipitate Peptide: Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.

  • Wash and Dry: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF) and analytical RP-HPLC.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in modern chemical and biomedical research. A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications, from fundamental biological studies to the development of novel therapeutics. By carefully selecting resins, coupling reagents, and cleavage conditions, and by meticulously executing the synthesis protocols, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.

References

An In-depth Technical Guide to the Role of the Trityl Protecting Group on the Lysine Side Chain

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Side Chain Protection

In the intricate process of peptide synthesis, the functional side chains of amino acids present a significant challenge. To prevent unwanted side reactions and ensure the correct peptide sequence is assembled, these reactive groups must be temporarily masked with protecting groups. An ideal protecting group should be stable under the conditions of peptide bond formation but readily removable under specific conditions that do not affect the peptide backbone or other protecting groups. This principle of selective removal is known as orthogonality.

The trityl (Trt) group, a triphenylmethyl moiety, is a bulky, acid-labile protecting group widely employed for the protection of amines, thiols, and hydroxyls.[1] Due to its steric hindrance, it is particularly effective for protecting the ε-amino group of lysine (B10760008), playing a crucial role in the synthesis of complex peptides and bioconjugates.[1]

Properties of the N-ε-Trityl Group

The utility of the trityl group stems from its unique chemical properties, primarily its steric bulk and precisely tunable acid lability.

  • Structure and Steric Hindrance : The trityl group consists of three phenyl rings attached to a central carbon atom. This bulky, propeller-like structure provides significant steric protection to the lysine side chain, preventing its participation in unintended acylation reactions during peptide synthesis.

  • Acid Lability : The bond between the trityl group and the nitrogen atom is highly sensitive to acid. This is due to the extraordinary stability of the triphenylmethyl (trityl) carbocation that is formed upon cleavage.[2] The positive charge on this cation is extensively delocalized across the three phenyl rings, making it an excellent leaving group.[2] This lability allows for its removal under very mild acidic conditions, which is a cornerstone of its utility.[1]

  • Orthogonality : In the context of modern Solid-Phase Peptide Synthesis (SPPS), which predominantly uses the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection, the trityl group offers a key orthogonal protection strategy.[3] The Fmoc group is removed by a base (e.g., piperidine), while the Trt group is removed by a very mild acid, and the more robust side-chain protecting groups (like tBu, Boc) and the resin linkage are cleaved by strong acid (e.g., Trifluoroacetic acid - TFA).[3] This three-dimensional orthogonality is essential for advanced applications like on-resin cyclization or side-chain modification.

Trityl Analogues: Mmt and Mtt

To fine-tune the acid lability, derivatives of the trityl group have been developed, most notably the 4-methoxytrityl (Mmt) and 4-methyltrityl (Mtt) groups. The introduction of electron-donating groups on one of the phenyl rings further stabilizes the resulting carbocation, increasing the lability of the protecting group.[4]

The general order of acid lability is: Mmt > Mtt > Trt .[4][5]

  • Mmt (4-methoxytrityl) : The most acid-labile of the common trityl-type groups. It can be removed under extremely mild conditions, such as 1% TFA or even mixtures of acetic acid and trifluoroethanol (TFE).[5][6]

  • Mtt (4-methyltrityl) : Strikes a balance between the stability of Trt and the high lability of Mmt.[4] It is stable enough for standard Fmoc-SPPS but can be selectively cleaved using conditions like 1-2% TFA in dichloromethane (B109758) (DCM).[7][8] This makes it a popular choice for on-resin side-chain manipulations.

Quantitative Data and Comparisons

The selection of a protecting group is a critical decision in a synthetic strategy. The following tables summarize the cleavage conditions and comparative stability of trityl-type groups.

Table 1: Cleavage Conditions for Trityl-Type Protecting Groups on Lysine Side Chain
Protecting GroupAbbreviationTypical Cleavage ConditionsRelative Lability
TritylTrt20-50% TFA in DCM; HFIP/DCM (1:4)Least Labile
4-MethyltritylMtt1-2% TFA in DCM with scavengers; AcOH/TFE/DCM (1:2:7)Intermediate
4-MethoxytritylMmt1% TFA in DCM; AcOH/TFE/DCM (1:2:7); 0.6 M HOBt in DCM/TFEMost Labile

Data compiled from multiple sources.[7][8]

Table 2: Orthogonal Stability of Common Lysine Protecting Groups in Fmoc-SPPS
Protecting GroupStable to 20% Piperidine/DMF?Stable to 1% TFA/DCM?Stable to 95% TFA?Primary Application
Boc (t-butyloxycarbonyl)YesYesNoStandard side-chain protection
Trt (Trityl)YesNo (partially cleaved)NoAlternative to Boc; can improve peptide quality[9]
Mtt (4-Methyltrityl)YesNoNoOn-resin side-chain modification
Mmt (4-Methoxytrityl)YesNoNoOn-resin side-chain modification
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)No (slowly)YesYesOn-resin modification (cleaved by hydrazine)[5]
Alloc (Allyloxycarbonyl)YesYesYesOn-resin modification (cleaved by Pd(0))

Key Experimental Protocols

Detailed methodologies are crucial for successful synthesis. The following are representative protocols for the protection and selective deprotection of the lysine ε-amino group.

Protocol 1: N-ε-Tritylation of N-α-Fmoc-Lysine

This protocol describes the introduction of the trityl group onto the side chain of lysine.

Materials:

  • N-α-Fmoc-L-lysine

  • Trityl chloride (Trt-Cl)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve N-α-Fmoc-L-lysine in anhydrous DCM.

  • Add DIPEA (approx. 2.5 equivalents) to the solution and stir until the amino acid is fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add trityl chloride (approx. 1.2 equivalents) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-α-Fmoc-N-ε-Trityl-L-lysine.

Protocol 2: Selective On-Resin Deprotection of Lys(Mtt)

This protocol is widely used for removing the Mtt group to allow for site-specific modification of the lysine side chain while the peptide remains attached to the solid support. A similar, though often slower, procedure can be applied for the Trt group.

Materials:

  • Peptide-resin containing an Mtt-protected lysine residue.

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS) or Triethylsilane (TES) as a cation scavenger.[7]

  • Dichloromethane (DCM).

  • Methanol (MeOH).

  • 1% DIPEA in N,N-Dimethylformamide (DMF).

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel.

  • Prepare the deprotection cocktail: 1% TFA and 2% TIS in DCM (v/v/v). For example, for 100 mL, use 1 mL TFA, 2 mL TIS, and 97 mL DCM.[7]

  • Drain the swelling solvent and add the deprotection cocktail to the resin (approx. 10 mL per gram of resin).[7]

  • Gently agitate the suspension at room temperature. The solution will typically turn yellow/orange due to the released Mtt cation.

  • Perform repeated treatments (e.g., 10-20 treatments of 2 minutes each) until the solution no longer develops a strong color, indicating complete removal.[6]

  • Filter the resin and wash thoroughly with DCM (3x), MeOH (2x), and DCM (3x).[7]

  • Neutralize the resin by washing with 1% DIPEA in DMF (2x).[7]

  • Wash the resin with DMF (3x) to prepare it for the subsequent coupling or modification step.

Visualizing Workflows and Relationships

Diagrams are essential for clarifying complex chemical strategies and workflows.

G Chemical Structure of Fmoc-Lys(Trt)-OH struct struct

Caption: Structure of N-α-Fmoc-N-ε-Trityl-L-Lysine.

Orthogonality cluster_Fmoc Nα-Deprotection cluster_Trt Lysine Side-Chain Deprotection cluster_Final Final Cleavage Start Fully Protected Peptide on Resin (Nα-Fmoc, Lys(Trt), SideChain(tBu)) Fmoc_Remove Treat with 20% Piperidine in DMF Start->Fmoc_Remove Trt_Remove Treat with 1-2% TFA in DCM + Scavengers Start->Trt_Remove Final_Cleave Treat with 95% TFA Cocktail Start->Final_Cleave Free_Amine Peptide with Free Nα-Amine (Ready for next coupling) Fmoc_Remove->Free_Amine Lys(Trt) and SideChain(tBu) remain intact Free_Epsilon_Amine Peptide with Free ε-Amine (Ready for side-chain modification) Trt_Remove->Free_Epsilon_Amine Nα-Fmoc and SideChain(tBu) remain intact Final_Peptide Cleaved, Fully Deprotected Peptide Final_Cleave->Final_Peptide Removes tBu groups and cleaves peptide from resin

Caption: Orthogonality of Trityl vs. Fmoc and tBu groups in SPPS.

SPPS_Workflow cluster_synthesis Peptide Elongation cluster_modification Site-Specific Modification cluster_cleavage Cleavage and Purification Resin Start with Rink Amide Resin Couple_Lys Couple Fmoc-Lys(Trt)-OH Resin->Couple_Lys Elongate Continue SPPS: 1. Fmoc Deprotection (Piperidine) 2. Couple next Fmoc-AA-OH Couple_Lys->Elongate Protected_Peptide Resin-Bound Peptide with Lys(Trt) Elongate->Protected_Peptide Deprotect_Lys Selective Deprotection: 1% TFA / TIS / DCM Protected_Peptide->Deprotect_Lys Free_Lys Resin-Bound Peptide with free Lys ε-NH2 Deprotect_Lys->Free_Lys Conjugate Conjugate Payload (e.g., Fluorophore, Drug) Free_Lys->Conjugate Conjugated_Peptide Resin-Bound Conjugate Conjugate->Conjugated_Peptide Cleave Global Deprotection & Cleavage: 95% TFA Cocktail Conjugated_Peptide->Cleave Crude_Product Crude Modified Peptide Cleave->Crude_Product Purify Purification (HPLC) Crude_Product->Purify Final_Product Pure, Site-Specifically Modified Peptide Purify->Final_Product

Caption: Workflow for site-specific labeling via Lys(Trt) side-chain protection.

Applications in Research and Drug Development

The unique properties of the trityl group on lysine make it an enabling tool for several advanced applications:

  • Synthesis of Branched and Cyclic Peptides : The ability to selectively unmask the lysine side chain on-resin is fundamental for creating branched peptides (e.g., for vaccine development or multiple antigenic peptides) or for performing on-resin side-chain-to-side-chain or side-chain-to-terminus cyclizations.[8]

  • Site-Specific Bioconjugation : In drug development, the precise attachment of payloads is critical. Trityl-protected lysine allows for the synthesis of a full peptide sequence, followed by the selective deprotection of a single lysine residue for the covalent attachment of drugs, imaging agents, fluorescent labels, or polyethylene (B3416737) glycol (PEG) chains (PEGylation).[10][11]

  • Improving Peptide Quality : In some cases, using Fmoc-Lys(Trt)-OH instead of the standard Fmoc-Lys(Boc)-OH can lead to higher quality crude peptides.[9] The trityl group is more effectively scavenged during final TFA cleavage compared to the t-butyl group, reducing the formation of t-butylated side products.[9]

Conclusion

The trityl protecting group, along with its more labile Mtt and Mmt analogues, represents a cornerstone of modern peptide chemistry. Its finely tuned acid lability provides an essential degree of orthogonality, enabling complex synthetic strategies that are critical for academic research and the development of sophisticated peptide-based therapeutics and diagnostics. A thorough understanding of its properties, comparative lability, and associated experimental protocols is indispensable for professionals in the field.

References

Navigating the Solubility and Stability of Fmoc-Phe-Lys(Trt)-PAB: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Phe-Lys(Trt)-PAB, a cornerstone in the construction of advanced biotherapeutics, serves as a critical cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs). Its precise chemical characteristics, particularly its solubility and stability, are paramount to the successful development of ADCs, influencing everything from synthesis efficiency to in vivo efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability profiles of this compound across a range of relevant solvents and conditions. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide extrapolates from the known properties of its constituent moieties—Fmoc, Phenylalanine, Lysine (B10760008) (with its Trityl-protected side chain), and the para-aminobenzyl (PAB) self-immolative spacer—to provide a robust predictive analysis. Furthermore, this document outlines detailed experimental protocols for determining these crucial parameters and discusses the chemical pathways governing the linker's stability and cleavage.

Introduction to this compound in ADC Technology

This compound is a dipeptide-based linker, prized for its susceptibility to cleavage by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] This targeted cleavage mechanism is central to the design of ADCs, ensuring that the cytotoxic payload is released preferentially at the site of action, thereby minimizing off-target toxicity.[3] The linker consists of several key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the N-terminus of the dipeptide, crucial during solid-phase peptide synthesis (SPPS).

  • Phe-Lys (Phenylalanine-Lysine) dipeptide: The recognition sequence for Cathepsin B.[2]

  • Trt (Trityl) group: An acid-labile protecting group for the lysine side chain, which also imparts significant steric bulk.

  • PAB (para-aminobenzyl) group: A self-immolative spacer that, upon enzymatic cleavage of the dipeptide, spontaneously releases the conjugated drug.[2]

The interplay of these components dictates the overall physicochemical properties of the molecule, including its solubility and stability.

Solubility Profile

Predicting the solubility of a complex molecule like this compound requires an understanding of the contributions of its individual components. The large, hydrophobic Fmoc and Trityl groups dominate the molecule's character, rendering it sparingly soluble in aqueous solutions but readily soluble in polar aprotic organic solvents.

Qualitative Solubility Analysis

Based on the structure and general principles of peptide chemistry, the following solubility characteristics can be anticipated:

  • High Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP). These solvents are effective at solvating the peptide backbone and the large protecting groups.[4]

  • Moderate Solubility: In chlorinated solvents like Dichloromethane (DCM) and in ethers like Tetrahydrofuran (THF), often used in mixtures with more polar solvents.[4]

  • Low to Negligible Solubility: In aqueous solutions (e.g., water, phosphate-buffered saline) and non-polar organic solvents (e.g., hexanes, diethyl ether). The hydrophobic nature of the Fmoc and Trityl groups prevents effective solvation by water.

Quantitative Solubility Data (Estimated)

Direct experimental values for the solubility of this compound are not widely published. The following table provides estimated solubility based on data for structurally similar Fmoc-protected amino acids and dipeptides. These values should be considered as a guideline for experimental work.

SolventChemical FormulaEstimated SolubilityRationale / Notes
Dimethylformamide (DMF)C₃H₇NO> 100 mg/mLCommon solvent for peptide synthesis; effectively solvates Fmoc-protected peptides.[4]
Dimethyl sulfoxide (DMSO)C₂H₆OS> 100 mg/mLHighly polar aprotic solvent, excellent for dissolving large, hydrophobic molecules.
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO> 100 mg/mLA strong solvent for peptide synthesis, similar to DMF.[4]
Dichloromethane (DCM)CH₂Cl₂10-50 mg/mLLess polar than DMF/DMSO; solubility may be limited but sufficient for many reaction conditions.[4]
Acetonitrile (B52724) (ACN)C₂H₃N1-10 mg/mLOften used in reversed-phase HPLC; solubility is typically lower than in DMF or DMSO.
WaterH₂O< 0.1 mg/mLThe large hydrophobic groups (Fmoc, Trt) lead to poor aqueous solubility.
Phosphate-Buffered Saline (PBS) pH 7.4-< 0.1 mg/mLSimilar to water, the presence of salts does not significantly improve the solubility of this hydrophobic molecule.

Stability Profile

The stability of this compound is a critical factor for its storage, handling during ADC conjugation, and its performance in vivo. The molecule's stability is influenced by pH, enzymatic activity, and the chemical environment.

pH Stability
  • Acidic Conditions (pH < 4): The Trityl group is highly susceptible to cleavage under acidic conditions. The PAB linker itself is generally stable to acid hydrolysis. The Fmoc group is stable in acidic conditions.

  • Neutral Conditions (pH ~7.4): The linker is designed to be stable at physiological pH, which is crucial for preventing premature drug release in systemic circulation.[]

  • Basic Conditions (pH > 9): The Fmoc group is readily cleaved by bases, a property exploited during SPPS. The peptide backbone can also be susceptible to hydrolysis under strongly basic conditions.

Enzymatic Stability

The Phe-Lys dipeptide sequence is specifically designed to be a substrate for Cathepsin B, a lysosomal protease.[2] This enzymatic cleavage is the intended mechanism for drug release within the target cancer cells. While Cathepsin B is the primary enzyme, other lysosomal proteases may also contribute to cleavage.[6]

Plasma Stability

For an ADC to be effective, the linker must remain stable in the bloodstream to avoid premature release of the cytotoxic payload. The Val-Cit dipeptide linker, which is structurally similar to Phe-Lys, has demonstrated good stability in human plasma.[7] It is anticipated that the Phe-Lys linker will exhibit comparable stability. However, plasma stability can be species-dependent and should be experimentally verified.[8]

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, DMSO, NMP, DCM, ACN, Water, PBS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent of known high solubility (e.g., DMF or DMSO).

  • Serial Dilutions: Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Calibration Curve Generation: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area against concentration. A typical HPLC method would be:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[9]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[9]

    • Mobile Phase B: 0.1% TFA in acetonitrile[9]

    • Gradient: A linear gradient from 30% to 90% B over 20 minutes[9]

    • Flow Rate: 1.0 mL/min[9]

    • Detection: UV at 265 nm (for the Fmoc group)

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each test solvent in a vial.

    • Vortex the vials vigorously for 2 minutes.

    • Incubate the vials at a constant temperature (e.g., 25 °C) with continuous agitation for 24 hours to ensure equilibrium is reached.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant.

  • Quantification:

    • Dilute the supernatant with the mobile phase to a concentration within the range of the calibration curve.

    • Inject the diluted supernatant into the HPLC system and determine the peak area.

    • Use the calibration curve to calculate the concentration of this compound in the supernatant.

    • Calculate the solubility in mg/mL or molarity.

Protocol for Stability Assessment in Plasma

Objective: To evaluate the stability of the ADC linker in plasma by monitoring the release of the payload over time.

Materials:

  • Antibody-Fmoc-Phe-Lys(Trt)-PAB-Drug conjugate (ADC)

  • Human plasma (or plasma from other relevant species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37 °C incubator

  • LC-MS/MS system for quantification of released drug

Methodology:

  • ADC Incubation:

    • Dilute the ADC to a final concentration of 100 µg/mL in plasma.[10]

    • As a control, prepare a parallel sample by diluting the ADC in PBS.[10]

    • Incubate the samples at 37 °C with gentle agitation.[10]

  • Time-Point Sampling:

    • Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 96 hours).[10]

    • Immediately process the samples or freeze them at -80 °C to halt any further degradation.[10]

  • Sample Processing (Protein Precipitation):

    • To each 100 µL plasma aliquot, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate the plasma proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of the released payload.

    • Analyze the processed samples to determine the concentration of the free drug at each time point.

  • Data Analysis:

    • Plot the concentration of the released payload versus time.[11]

    • Calculate the percentage of drug release at each time point relative to the initial total conjugated drug.

    • Determine the half-life (t₁/₂) of the linker in plasma.[10]

Visualization of Key Processes

Cathepsin B Cleavage and Drug Release Pathway

ADC Antibody-Drug Conjugate (in Lysosome) Cleavage Peptide Bond Cleavage ADC->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Enzymatic Action Intermediate Unstable Intermediate (PAB-Drug) Cleavage->Intermediate Byproducts Antibody + Linker Remnant Cleavage->Byproducts Elimination 1,6-Self-Immolation Intermediate->Elimination Drug Free Cytotoxic Drug Elimination->Drug

Caption: Cathepsin B-mediated cleavage of the Phe-Lys linker and subsequent drug release.

Experimental Workflow for Solubility Determination

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_exp Experiment Stock Prepare Stock Solution Standards Create Standard Dilutions Stock->Standards CalCurve Generate Calibration Curve Standards->CalCurve Quantify Quantify Supernatant Quantify->CalCurve Equilibrate Equilibrate Excess Solid in Solvent Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->Quantify

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a sophisticated chemical entity whose solubility and stability are critical determinants of its utility in the synthesis and performance of antibody-drug conjugates. While direct quantitative data remains sparse, a thorough understanding of its constituent parts allows for reliable predictions of its behavior in various solvents and biological media. This guide provides a foundational understanding and practical experimental protocols for researchers to rigorously characterize this important ADC linker, thereby facilitating the development of more effective and safer targeted cancer therapies. The provided workflows and conceptual diagrams serve to clarify the complex processes involved in both the analysis and the mechanism of action of this linker.

References

Methodological & Application

Protocol for Solid-Phase Synthesis of Fmoc-Phe-Lys(Trt)-PAB Resin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the solid-phase synthesis of Fmoc-Phe-Lys(Trt)-PAB resin. This peptide-resin conjugate is a valuable building block in the development of antibody-drug conjugates (ADCs), where the Phe-Lys dipeptide serves as a cleavable linker, often in conjunction with a p-aminobenzyl (PAB) spacer.[1][2][3] The synthesis is based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4][5][6][7][8] This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and stepwise assembly of amino acids into a desired peptide sequence on an insoluble resin support.[7][9] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is widely employed due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[4][8]

The target molecule, this compound, consists of a dipeptide, Phenylalanine-Lysine, attached to a p-aminobenzyl (PAB) functionalized resin. The N-terminus is protected by an Fmoc group, and the lysine (B10760008) side-chain is protected by a trityl (Trt) group to prevent unwanted side reactions. This specific construct is frequently utilized as a linker in ADCs, where the dipeptide is designed to be cleaved by lysosomal enzymes like Cathepsin B, leading to the release of a cytotoxic payload at the target site.[1][2][3]

This application note details the step-by-step procedure for the synthesis of this compound resin, including resin preparation, amino acid coupling, and Fmoc deprotection.

Experimental Protocol

The synthesis involves the sequential coupling of Fmoc-protected amino acids to a p-aminobenzyl alcohol (PAB) functionalized resin. The synthesis is performed in the C-terminal to N-terminal direction.

Materials and Reagents
CategoryItemGrade
Resin p-Aminobenzyl alcohol (PAB) resinPeptide Synthesis Grade
Amino Acids Fmoc-Lys(Trt)-OHSynthesis Grade
Fmoc-Phe-OHSynthesis Grade
Coupling Reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Synthesis Grade
Base DIPEA (N,N-Diisopropylethylamine)Synthesis Grade
Deprotection Piperidine (B6355638)Synthesis Grade
Solvents DMF (N,N-Dimethylformamide)Peptide Synthesis Grade
DCM (Dichloromethane)ACS Grade
MethanolACS Grade
Washing Solvents Isopropanol (IPA)ACS Grade

Synthesis Workflow

SPPS_Workflow start Start: PAB Resin swell 1. Resin Swelling in DMF start->swell load_lys 2. Coupling of Fmoc-Lys(Trt)-OH swell->load_lys HBTU, DIPEA wash1 3. Washing (DMF, DCM) load_lys->wash1 deprotect1 4. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect1 wash2 5. Washing (DMF, IPA, DCM) deprotect1->wash2 couple_phe 6. Coupling of Fmoc-Phe-OH wash2->couple_phe HBTU, DIPEA wash3 7. Final Washing (DMF, DCM, Methanol) couple_phe->wash3 dry 8. Drying wash3->dry end_product End Product: This compound Resin dry->end_product

Caption: Workflow for the solid-phase synthesis of this compound resin.

Step-by-Step Procedure

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation and Swelling 1.1. Place 100-200 mg of p-aminobenzyl alcohol (PAB) resin (with a typical loading capacity of 0.5-1.0 mmol/g) into a solid-phase synthesis vessel. 1.2. Add 5 mL of DMF to the resin. 1.3. Agitate the resin gently for 30-60 minutes at room temperature to allow for adequate swelling. 1.4. Drain the DMF from the vessel.

2. Coupling of the First Amino Acid: Fmoc-Lys(Trt)-OH 2.1. In a separate vial, dissolve Fmoc-Lys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 3-5 mL of DMF. 2.2. Briefly agitate the solution to activate the amino acid (approximately 1-2 minutes). 2.3. Add the activated amino acid solution to the swollen resin. 2.4. Agitate the reaction mixture for 1-2 hours at room temperature. 2.5. Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

3. Washing after Lysine Coupling 3.1. Drain the coupling solution from the reaction vessel. 3.2. Wash the resin sequentially with:

  • DMF (3 x 5 mL)
  • DCM (3 x 5 mL)
  • DMF (3 x 5 mL)

4. Fmoc Deprotection of Lysine 4.1. Add 5 mL of 20% piperidine in DMF to the resin. 4.2. Agitate for 3 minutes and drain. 4.3. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes. 4.4. Drain the deprotection solution.

5. Washing after Fmoc Deprotection 5.1. Wash the resin thoroughly to remove residual piperidine and dibenzofulvene-piperidine adduct:

  • DMF (5 x 5 mL)
  • IPA (3 x 5 mL)
  • DCM (3 x 5 mL) 5.2. Monitoring (Optional): A positive Kaiser test (blue beads) will confirm the presence of the free amine.

6. Coupling of the Second Amino Acid: Fmoc-Phe-OH 6.1. In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 3-5 mL of DMF. 6.2. Activate the amino acid by gentle agitation for 1-2 minutes. 6.3. Add the activated amino acid solution to the deprotected Lys(Trt)-PAB resin. 6.4. Agitate the reaction mixture for 1-2 hours at room temperature. 6.5. Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling.

7. Final Washing 7.1. Drain the coupling solution. 7.2. Wash the final this compound resin sequentially with:

  • DMF (5 x 5 mL)
  • DCM (5 x 5 mL)
  • Methanol (3 x 5 mL)

8. Drying 8.1. Dry the resin under a stream of nitrogen, followed by drying under high vacuum to a constant weight.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the synthesis.

StepReagent/SolventEquivalents (relative to resin loading)Volume/Amount (for 0.1 mmol scale)Reaction TimeTemperature
Resin Swelling DMF-5 mL30-60 minRoom Temp
Lysine Coupling Fmoc-Lys(Trt)-OH30.3 mmol1-2 hoursRoom Temp
HBTU2.90.29 mmol
DIPEA60.6 mmol
DMF-3-5 mL
Fmoc Deprotection 20% Piperidine in DMF-2 x 5 mL3 + 15 minRoom Temp
Phenylalanine Coupling Fmoc-Phe-OH30.3 mmol1-2 hoursRoom Temp
HBTU2.90.29 mmol
DIPEA60.6 mmol
DMF-3-5 mL

Conclusion

This protocol provides a detailed and reliable method for the solid-phase synthesis of this compound resin. The resulting product is a key intermediate for the construction of more complex molecules, particularly in the field of antibody-drug conjugates. Adherence to the described procedures, including thorough washing steps and optional reaction monitoring, will contribute to a high-quality final product.

References

Application Notes and Protocols for the Cleavage of Fmoc-Phe-Lys(Trt)-PAB from Resin using TFA Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient cleavage of synthetic peptides from solid-phase resins is a critical step in peptide synthesis and the development of peptide-based therapeutics, including antibody-drug conjugates (ADCs) where the Fmoc-Phe-Lys(Trt)-PAB moiety often serves as a cleavable linker.[1][2][3][4] This document provides detailed application notes and protocols for the cleavage of this compound from the resin using trifluoroacetic acid (TFA) cocktails. The trityl (Trt) protecting group on the lysine (B10760008) side-chain is highly acid-labile, and its removal, along with the cleavage from the resin, generates reactive carbocations that can lead to side reactions if not properly scavenged.[5][6] The selection of an appropriate TFA cocktail containing scavengers is therefore paramount to obtaining the desired product with high purity and yield.

Principle of Cleavage

The cleavage of the peptide from the p-alkoxybenzyl (PAB) linker, common in resins like Wang resin, is achieved through acidolysis with a high concentration of TFA.[7] The acid protonates the ester linkage, facilitating the release of the peptide with a C-terminal carboxylic acid. Simultaneously, the acid cleaves the Trt protecting group from the lysine side-chain. The liberated trityl cations are highly stable and electrophilic, necessitating the use of scavengers to prevent re-attachment to the peptide or modification of sensitive residues.[5][6]

Data Presentation

Table 1: Recommended TFA Cleavage Cocktails

The choice of cleavage cocktail is dependent on the other amino acids present in the full peptide sequence. For the dipeptide this compound itself, a simple cocktail is sufficient. However, if other sensitive residues are present, more complex cocktails are required.

Reagent CocktailComposition (v/v/w)Target Protecting Groups/ResiduesNotes
Reagent B (Modified) 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Boc, tBu, Trt , PbfA general and effective non-odorous cocktail suitable for peptides lacking Met, Cys, or Trp.[6][8] TIS is an excellent scavenger for the trityl cation.
Reagent K 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Boc, tBu, Trt , Pbf, Pmc, MtrRecommended for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[6][8] Provides a robust scavenger environment to minimize a wide range of side reactions.
TFA/TIS/Water/EDT 92.5% TFA, 2.5% Water, 2.5% TIS, 2.5% EDTBoc, tBu, Trt , PbfRecommended for peptides containing Cys to keep the sulfhydryl group reduced.[9]
Table 2: Common Scavengers and Their Functions
ScavengerChemical NameFunctionTarget Residues/Protecting Groups
Triisopropylsilane (TIS) (CH(CH₃)₂)₃SiHReduces and scavenges carbocations, particularly the trityl cation.[5]Trt , Pbf, Tmob
Water H₂OScavenges t-butyl cations.[5]tBu
1,2-Ethanedithiol (EDT) HSCH₂CH₂SHA potent reducing agent and scavenger for various carbocations.[6] Prevents reattachment of Trt groups and protects Cys.Trt , Cys, Met, Trp
Thioanisole C₆H₅SCH₃A soft nucleophile that scavenges carbocations and can accelerate the removal of Arg(Mtr/Pmc) groups.[6][10]Trt , Met, Arg(Mtr/Pmc)
Phenol C₆H₅OHProtects Tyr and Trp side chains from modification.[6]Tyr, Trp

Experimental Protocols

This protocol outlines the general procedure for the cleavage of this compound from a solid-phase resin (e.g., Wang resin).

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether (or methyl t-butyl ether)

  • Dichloromethane (DCM)

  • Reaction vessel with a frit and stopcock

  • Shaker

  • Sintered glass funnel

  • Centrifuge and centrifuge tubes

Procedure:

1. Resin Preparation: a. Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel. b. Swell the resin by washing with DCM (3 x 1 mL) for 1-2 minutes per wash. c. Remove the final DCM wash by filtration.

2. N-terminal Fmoc Group Removal (Optional but Recommended): a. Treat the resin with 20% piperidine (B6355638) in DMF (2 mL) for 5 minutes, then drain. b. Add a fresh portion of 20% piperidine in DMF (2 mL) and agitate for an additional 15-20 minutes. c. Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 1 mL), followed by DCM (3 x 1 mL). d. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[11]

3. Cleavage Cocktail Preparation: a. CAUTION: Prepare the cleavage cocktail fresh in a well-ventilated fume hood. TFA is highly corrosive. b. For 100 mg of resin, prepare approximately 2 mL of the chosen cocktail. For this compound, the modified Reagent B is recommended. c. Modified Reagent B: In a glass vial, carefully mix TFA (1.9 mL, 95%), deionized water (0.05 mL, 2.5%), and TIS (0.05 mL, 2.5%).[7]

4. Cleavage Reaction: a. Add the freshly prepared cleavage cocktail to the resin in the reaction vessel. b. Agitate the mixture at room temperature for 1.5 to 2 hours.[11] The resin may turn a deep yellow or orange color due to the formation of the trityl cation, which is normal.[12] c. Periodically swirl the mixture to ensure complete reaction.

5. Peptide Precipitation and Isolation: a. Filter the cleavage mixture through a sintered glass funnel into a clean collection tube (e.g., a 15 mL centrifuge tube). b. Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[11] c. In a larger centrifuge tube (e.g., 50 mL), add approximately 10 times the volume of the TFA filtrate of cold diethyl ether. d. Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[7] e. To maximize precipitation, store the mixture at -20°C for at least 30 minutes.[7]

6. Peptide Washing and Drying: a. Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide. b. Carefully decant the ether. c. Wash the peptide pellet with cold diethyl ether (2 x 10 mL), vortexing, centrifuging, and decanting after each wash to remove residual scavengers and organic impurities.[7] d. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.

7. Analysis: a. The purity and identity of the cleaved peptide can be confirmed by analytical techniques such as HPLC and mass spectrometry.

Visualizations

Experimental Workflow Diagram

Cleavage_Workflow ResinPrep Resin Preparation (Swell in DCM) FmocDeprotection Optional: Fmoc Deprotection (20% Piperidine/DMF) ResinPrep->FmocDeprotection Drying1 Dry Resin FmocDeprotection->Drying1 Cleavage Cleavage Reaction (Add cocktail to resin, 1.5-2h) Drying1->Cleavage CocktailPrep Prepare TFA Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) CocktailPrep->Cleavage Filtration Filter and Collect Filtrate Cleavage->Filtration Precipitation Precipitate Peptide (Add filtrate to cold ether) Filtration->Precipitation Incubation Incubate at -20°C Precipitation->Incubation Centrifugation Centrifuge to Pellet Peptide Incubation->Centrifugation Washing Wash Pellet with Cold Ether (2x) Centrifugation->Washing Drying2 Dry Crude Peptide Washing->Drying2 Analysis Analysis (HPLC, MS) Drying2->Analysis

Caption: Workflow for the cleavage of this compound from resin.

Logical Relationship of Cleavage Components

Cleavage_Components TFA TFA (Trifluoroacetic Acid) CleavageReaction Cleavage Reaction TFA->CleavageReaction Resin Peptide-Resin (this compound-Resin) Resin->CleavageReaction Scavengers Scavengers (e.g., TIS, Water) Byproducts Reactive Byproducts (Trityl Cations, etc.) Scavengers->Byproducts quench DesiredProduct Desired Product (Fmoc-Phe-Lys-PAB) CleavageReaction->DesiredProduct CleavageReaction->Byproducts SideReactions Side Reactions (Alkylation, Re-attachment) Byproducts->SideReactions cause SideReactions->DesiredProduct reduce yield/ purity of

Caption: Interaction of components during TFA-mediated cleavage.

References

Application Notes and Protocols for In Vitro Cathepsin B Cleavage Assay of ADC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component of an ADC's design, influencing its stability, efficacy, and safety. Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, is a key enzyme targeted for the cleavage of specific peptide linkers, leading to the controlled release of the payload within the cancer cell.[1][2]

This document provides detailed application notes and protocols for conducting in vitro cathepsin B cleavage assays to evaluate the stability and cleavage kinetics of ADC linkers. These assays are essential for the selection and optimization of linkers in ADC development.[]

Data Presentation: Comparative Cleavage of ADC Linkers

The selection of a suitable peptide linker is crucial for the successful development of an ADC. The following tables summarize quantitative data on the enzymatic cleavage of various peptide linkers by cathepsin B, providing a basis for comparison.

Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate Compared to Val-CitReference
Val-Cit1x[4]
Val-Ala~0.5x[4]
Phe-Lys~30x[4]

Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.

Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage

Linker SequenceEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Val-Cit-PABCCathepsin B---[4]
Val-Ala-PABCCathepsin B---[4]
Phe-Lys-PABCCathepsin B---[4]

Note: The specific kinetic parameters (kcat and Km) for full ADC constructs are not widely published in a standardized format. The values in this table are intended for illustrative purposes to highlight the differences in catalytic efficiency for various linkers. "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. Researchers are encouraged to determine these parameters empirically for their specific ADC candidates.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of linker cleavage. Below are standard methodologies for performing in vitro cathepsin B cleavage assays.

Protocol 1: Endpoint Assay for Screening ADC Linker Cleavage

This protocol is suitable for the rapid screening of multiple ADC linkers to determine their susceptibility to cathepsin B cleavage.

Objective: To qualitatively or semi-quantitatively assess the extent of payload release from an ADC after a fixed incubation time with cathepsin B.

Materials:

  • ADC construct with a cleavable linker

  • Purified human or recombinant cathepsin B[5]

  • Activation Buffer: 30 mM DTT / 15 mM EDTA in water[5]

  • Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0[5]

  • Quenching Solution: Acetonitrile containing an internal standard (for LC-MS analysis) or a suitable buffer to stop the reaction.

  • HPLC or LC-MS/MS system for analysis[]

Procedure:

  • Enzyme Activation: In a microcentrifuge tube, add 5 µL of cathepsin B stock solution to 10 µL of Activation Buffer. Incubate for 15 minutes at room temperature.[5]

  • Reaction Mixture Preparation: Dilute the activated cathepsin B solution with pre-warmed (37°C) Assay Buffer.[5]

  • Initiate Reaction: Add the ADC construct to the diluted enzyme solution to a final concentration of approximately 1 µM. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[6]

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 1, 4, 8, 24 hours).[6]

  • Reaction Quenching: At each time point, terminate the reaction by adding an excess of cold Quenching Solution.

  • Sample Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.

  • Controls:

    • No-Enzyme Control: Incubate the ADC construct in Assay Buffer without cathepsin B to assess linker stability under the assay conditions.

    • Inhibitor Control: Pre-incubate activated cathepsin B with a known inhibitor before adding the ADC to confirm that the observed cleavage is enzyme-specific.

Protocol 2: Kinetic Assay for Determining Michaelis-Menten Parameters

This protocol is designed to determine the kinetic constants (Km and kcat) of cathepsin B for a specific ADC linker.

Objective: To quantify the catalytic efficiency of cathepsin B for a given ADC linker.

Materials:

  • Same as Protocol 1

  • Fluorogenic peptide linker substrate (e.g., Val-Cit-AMC) or a method to quantify payload release over time.[1]

  • Fluorescence plate reader (if using a fluorogenic substrate).

Procedure:

  • Enzyme Activation: Activate cathepsin B as described in Protocol 1.

  • Substrate Preparation: Prepare a series of dilutions of the ADC or fluorogenic substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[1]

  • Assay Setup: In a 96-well plate, add the activated cathepsin B solution to each well.

  • Initiate Reaction: Add the different concentrations of the substrate to the wells to start the reaction.

  • Kinetic Measurement:

    • For Fluorogenic Substrates: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorophore (e.g., ~350-380 nm excitation and ~440-460 nm emission for AMC).[6]

    • For ADC Constructs (LC-MS analysis): At multiple time points within the initial linear phase of the reaction, withdraw aliquots and quench the reaction as described in Protocol 1. Analyze the samples to determine the concentration of the released payload.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction at each substrate concentration from the slope of the linear portion of the progress curve (fluorescence or product concentration vs. time).[4]

    • Plot V₀ against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vmax and Km.[1]

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.[1]

Mandatory Visualizations

ADC Internalization and Cathepsin B Cleavage Pathway

ADC_Internalization_Cleavage ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity CathepsinB Cathepsin B

Caption: ADC internalization, trafficking, and payload release pathway.

Experimental Workflow for In Vitro Cathepsin B Cleavage Assay

Cleavage_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagents Prepare Reagents: - ADC Stock - Cathepsin B - Buffers Activation Activate Cathepsin B (with DTT/EDTA) Reagents->Activation Incubation Incubate ADC with Activated Cathepsin B at 37°C Activation->Incubation Timepoints Collect Aliquots at Time Points Incubation->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Analysis Analyze Samples (LC-MS/MS or HPLC) Quench->Analysis Data Quantify Released Payload and Calculate Cleavage Rate Analysis->Data

Caption: Workflow for in vitro cathepsin B cleavage assay.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using a Cathepsin B-Cleavable Fmoc-Phe-Lys(Trt)-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed protocols and application notes for the synthesis of ADCs using the cathepsin B-cleavable linker, Fmoc-Phe-Lys(Trt)-PAB.

The this compound linker is a dipeptide-based linker designed for selective cleavage by the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[] This targeted release mechanism minimizes systemic toxicity by ensuring that the cytotoxic payload is primarily released within the target cancer cells. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which, upon cleavage of the Phe-Lys amide bond, spontaneously releases the payload in its active form.[2] The fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups are protecting groups for the amine functionalities, which are removed during the synthesis of the linker-payload conjugate.

Experimental Workflow Overview

The overall process for synthesizing an ADC using the this compound linker can be divided into three main stages:

  • Synthesis of the Linker-Payload Conjugate: This involves the deprotection of the this compound linker and its subsequent conjugation to a cytotoxic payload.

  • Antibody Modification and Conjugation: The antibody is prepared for conjugation, typically by reducing interchain disulfide bonds to expose reactive thiol groups. The linker-payload is then conjugated to the antibody.

  • Purification and Characterization of the ADC: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. The purified ADC is then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR).

ADC_Synthesis_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Antibody Conjugation cluster_2 Purification & Characterization This compound This compound Deprotection Deprotection This compound->Deprotection 1. Removal of Fmoc/Trt groups Conjugation_LP Conjugation Deprotection->Conjugation_LP Payload Payload Payload->Conjugation_LP Linker-Payload Linker-Payload Conjugation_LP->Linker-Payload 2. Formation of Linker-Payload Conjugation_ADC Conjugation Linker-Payload->Conjugation_ADC Antibody Antibody Reduction Reduction Antibody->Reduction 3. e.g., TCEP Activated_Antibody Reduced Antibody Reduction->Activated_Antibody Activated_Antibody->Conjugation_ADC Crude_ADC Crude ADC Conjugation_ADC->Crude_ADC 4. Thiol-Maleimide Ligation Purification Purification Crude_ADC->Purification 5. e.g., HIC Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization Purified_ADC->Characterization 6. DAR, Purity, Aggregation

Figure 1. Overall workflow for the synthesis of an antibody-drug conjugate.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Maleimide-Activated Linker-Payload

This protocol describes the preparation of a maleimide-activated linker-payload, assuming the payload contains a suitable amine group for conjugation to the PAB spacer and the final construct is activated with a maleimide (B117702) group for antibody conjugation. A common payload used with this type of linker is Monomethyl Auristatin E (MMAE).

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE) or other amine-containing payload

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Maleimidocaproic acid (MC)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • HPLC grade water and acetonitrile

  • Solid-phase extraction (SPE) cartridges or preparative HPLC system

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, evaporate the solvent under reduced pressure.

  • Trt Deprotection:

    • Dissolve the residue from the previous step in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Stir at room temperature for 2 hours.

    • Precipitate the deprotected linker by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold ether.

    • Dry the deprotected H-Phe-Lys-PAB-NH2 linker under vacuum.

  • Payload Conjugation:

    • Dissolve the deprotected linker and MMAE (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

    • Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the H-Phe-Lys-PAB-MMAE conjugate by preparative HPLC.

  • Maleimide Activation:

    • Dissolve the purified H-Phe-Lys-PAB-MMAE and maleimidocaproic acid (1.5 equivalents) in DMF.

    • Add HATU (1.6 equivalents) and DIPEA (3.0 equivalents).

    • Stir at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final maleimide-activated linker-payload (MC-Phe-Lys-PAB-MMAE) by preparative HPLC and lyophilize to a white powder.

Linker_Payload_Synthesis This compound This compound Deprotection Fmoc/Trt Deprotection (Piperidine, TFA) This compound->Deprotection H-Phe-Lys-PAB-NH2 Deprotected Linker Deprotection->H-Phe-Lys-PAB-NH2 Payload_Conjugation Payload Conjugation (MMAE, HATU, DIPEA) H-Phe-Lys-PAB-NH2->Payload_Conjugation Linker-Payload H-Phe-Lys-PAB-MMAE Payload_Conjugation->Linker-Payload Maleimide_Activation Maleimide Activation (MC, HATU, DIPEA) Linker-Payload->Maleimide_Activation Final_Product MC-Phe-Lys-PAB-MMAE Maleimide_Activation->Final_Product

Figure 2. Synthesis of the maleimide-activated linker-payload.
Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the maleimide-activated linker-payload to a monoclonal antibody via partial reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Maleimide-activated linker-payload (from Protocol 1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare a stock solution of TCEP in water and adjust the pH to 7.0.

    • Add a 2.5-fold molar excess of TCEP to the antibody solution (typically 5-10 mg/mL).

    • Incubate at 37°C for 2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-activated linker-payload in DMSO.

    • Add a 5-fold molar excess of the linker-payload to the reduced antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate at room temperature for 1 hour with gentle mixing.

  • Quenching the Reaction:

    • Add a 2-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

Protocol 3: ADC Purification and Characterization

Purification:

  • Purify the crude ADC using a suitable chromatography method. Hydrophobic Interaction Chromatography (HIC) is commonly used to separate ADC species with different drug-to-antibody ratios.

  • Alternatively, Size-Exclusion Chromatography (SEC) can be used to remove excess linker-payload and other small molecule impurities.

Characterization:

  • Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.

    • Hydrophobic Interaction Chromatography (HIC): Analyze the purified ADC by HIC. The elution profile will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated from the relative peak areas.

    • Mass Spectrometry (MS): For a more precise determination, the ADC can be analyzed by native MS or after reduction and separation of the light and heavy chains by LC-MS.

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): Analyze the purified ADC by SEC to determine the percentage of monomer, aggregates, and fragments.

    • SDS-PAGE: Run the ADC on a non-reducing and reducing SDS-PAGE to assess its integrity and the successful conjugation.

Quantitative Data Summary

The following tables provide representative data for the synthesis and characterization of an ADC prepared using the protocols described above. Actual results may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Synthesis and Purification Yields

StepParameterTypical Value
Linker-Payload Synthesis Overall Yield30 - 50%
Antibody Conjugation Protein Recovery> 90%
Purification (HIC) ADC Recovery70 - 85%

Table 2: ADC Characterization Data

ParameterMethodTypical Result
Average DAR HIC-UV3.5 - 4.0
UV-Vis3.6
LC-MS3.8
Purity (monomer) SEC-HPLC> 98%
Aggregation SEC-HPLC< 2%
Free Drug Level RP-HPLC< 1%

Mechanism of Action: Cathepsin B Cleavage

The Phe-Lys dipeptide sequence within the linker is specifically recognized and cleaved by cathepsin B, a lysosomal protease. This cleavage occurs after the ADC has been internalized by the target cell and trafficked to the lysosome.

Cathepsin_Cleavage ADC_Internalized Internalized ADC in Lysosome Cleavage Peptide Bond Cleavage ADC_Internalized->Cleavage Cathepsin_B Cathepsin_B Cathepsin_B->Cleavage Self_Immolation 1,6-Self-Immolation of PAB Spacer Cleavage->Self_Immolation Payload_Release Active Payload Released Self_Immolation->Payload_Release Byproducts CO2 + Aza-quinone methide Self_Immolation->Byproducts

Figure 3. Mechanism of payload release via cathepsin B cleavage.

Upon cleavage of the amide bond between lysine (B10760008) and the PAB spacer, the resulting p-aminobenzyl carbamate (B1207046) is unstable and undergoes a spontaneous 1,6-elimination reaction. This process releases the unmodified, active cytotoxic payload, along with carbon dioxide and an aza-quinone methide by-product.[2] This precise and efficient release mechanism is crucial for the therapeutic efficacy of the ADC.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fmoc-Phe-Lys(Trt)-PAB-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics, and their efficacy is highly dependent on the purity and homogeneity of the drug-linker component. The Fmoc-Phe-Lys(Trt)-PAB moiety is a cathepsin B-cleavable linker system frequently employed in ADC development.[1] This application note provides a detailed protocol for the purification of a model this compound-drug conjugate using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol is intended for researchers, scientists, and drug development professionals working on the synthesis and purification of peptide-drug conjugates.

This document outlines the materials and methods, a step-by-step experimental protocol, and illustrative data for the purification of a representative this compound-auristatin conjugate. The auristatins are potent anti-tubulin agents commonly used as payloads in ADCs.

Experimental Workflow

The overall workflow for the purification of the this compound-drug conjugate is depicted in the following diagram.

experimental_workflow Experimental Workflow for HPLC Purification cluster_prep Sample Preparation cluster_hplc Preparative RP-HPLC cluster_post_hplc Post-Purification Processing crude_dissolution Dissolve Crude Conjugate in DMSO dilution Dilute with Mobile Phase A crude_dissolution->dilution filtration Filter through 0.22 µm Syringe Filter dilution->filtration hplc_system Equilibrate C18 Column with Mobile Phase A filtration->hplc_system Load Sample injection Inject Prepared Sample hplc_system->injection gradient Apply Gradient Elution (Water/Acetonitrile with 0.1% TFA) injection->gradient detection Monitor Elution at 280 nm and 254 nm gradient->detection fraction_collection Collect Fractions Based on Peak detection->fraction_collection purity_analysis Analyze Purity of Fractions by Analytical RP-HPLC fraction_collection->purity_analysis pooling Pool High-Purity Fractions purity_analysis->pooling lyophilization Lyophilize to Obtain Pure Conjugate Powder pooling->lyophilization pooling->lyophilization

Caption: Workflow for the purification of this compound-drug conjugates.

Materials and Methods

Materials
  • Crude this compound-Auristatin Conjugate

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water

  • Trifluoroacetic Acid (TFA)

  • Dimethyl Sulfoxide (DMSO)

  • 0.22 µm Syringe Filters

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler, and UV-Vis detector.

  • Analytical HPLC system with a UV-Vis detector.

  • C18 Reverse-Phase Preparative HPLC Column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • C18 Reverse-Phase Analytical HPLC Column (e.g., 5 µm particle size, 150 x 4.6 mm)

  • Lyophilizer

Experimental Protocols

Sample Preparation
  • Dissolve the crude this compound-drug conjugate in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

  • Dilute the stock solution with Mobile Phase A (see section 4.2) to a final concentration suitable for injection (e.g., 5-10 mg/mL).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

Preparative HPLC Purification
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes at a flow rate of 15 mL/min.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Apply a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.

  • Detection and Fraction Collection: Monitor the elution profile at 280 nm (for the Fmoc group) and 254 nm. Collect fractions corresponding to the main product peak.

Purity Analysis of Fractions
  • Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Analytical HPLC Conditions:

    • Column: C18, 5 µm, 150 x 4.6 mm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% Mobile Phase B over 20 minutes.

    • Detection: 280 nm

Post-Purification Processing
  • Pool the fractions with a purity of ≥98% as determined by analytical HPLC.

  • Freeze the pooled fractions and lyophilize to obtain the purified this compound-drug conjugate as a white, fluffy powder.

Illustrative Data

The following tables summarize the expected results from the purification of a 100 mg batch of crude this compound-auristatin conjugate.

Table 1: Preparative HPLC Purification Summary

ParameterValue
Crude Sample Load 100 mg
Main Peak Retention Time 25.8 min
Total Fractions Collected 10
Fractions Pooled (Purity ≥98%) 4-7

Table 2: Analytical HPLC Data for Pooled Fractions

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Conjugate 12.578.278.2%
Purified Conjugate 12.598.998.9%

Table 3: Yield and Recovery

ParameterValue
Mass of Purified Conjugate 65 mg
Overall Recovery 65%

Conclusion

The described RP-HPLC protocol provides an effective method for the purification of this compound-drug conjugates, yielding a final product with high purity suitable for further use in ADC manufacturing and research. The use of a C18 stationary phase with a water/acetonitrile gradient containing TFA as an ion-pairing agent allows for excellent separation of the hydrophobic conjugate from synthesis-related impurities. The provided workflow and illustrative data serve as a valuable guide for scientists and researchers in the field of targeted drug delivery.

References

Application Note: Characterization of Fmoc-Phe-Lys(Trt)-PAB Conjugates by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of Fmoc-Phe-Lys(Trt)-PAB, a cleavable antibody-drug conjugate (ADC) linker, using electrospray ionization mass spectrometry (ESI-MS). The methodologies outlined herein are designed to confirm the molecular identity and purity of the conjugate through accurate mass determination and fragmentation analysis. This document includes protocols for sample preparation, mass spectrometry parameters, and data interpretation, supplemented with a summary of expected quantitative data and a visual representation of the experimental workflow.

Introduction

This compound is a critical component in the development of ADCs, serving as a protease-cleavable linker between a cytotoxic payload and a monoclonal antibody. The dipeptide sequence (Phenylalanine-Lysine) is specifically designed to be cleaved by lysosomal proteases like Cathepsin B, ensuring targeted drug release within cancer cells. The para-aminobenzyl (PAB) group acts as a self-immolative spacer, which upon cleavage of the peptide bond, releases the attached drug. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the lysine (B10760008) side chain is protected by a trityl (Trt) group. Accurate characterization of this linker conjugate is essential to ensure its identity, purity, and suitability for subsequent conjugation to antibodies. Mass spectrometry, particularly ESI-MS, is a powerful analytical technique for this purpose, providing precise molecular weight information and structural insights through fragmentation analysis.[1]

Experimental Protocols

Sample Preparation
  • Reconstitution: Carefully dissolve the this compound sample in a suitable organic solvent such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) to a stock concentration of 1 mg/mL.

  • Working Solution: Prepare a working solution for infusion or LC-MS analysis by diluting the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system. A typical solvent system for positive ion ESI is 50:50 (v/v) acetonitrile:water with 0.1% formic acid to facilitate protonation.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

  • Ionization Mode: Positive ion mode is typically used for the analysis of such peptides, as the basic amine groups are readily protonated.

  • Infusion Parameters (for initial characterization):

    • Flow Rate: 5-10 µL/min

    • Capillary Voltage: 3.5-4.5 kV

    • Source Temperature: 100-150 °C

    • Desolvation Gas Flow: 600-800 L/hr

    • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation)

  • LC-MS Parameters (for purity analysis and separation from impurities):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 30-40 °C

  • MS/MS Fragmentation:

    • Collision Gas: Argon

    • Collision Energy: Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Data Presentation

The expected mass spectrometry data for this compound is summarized in the table below. The molecular formula for this compound is C₅₆H₅₄N₄O₅, with a monoisotopic mass of 862.41 g/mol .[1]

Ion SpeciesCalculated m/zObserved m/z (example)Description
[M+H]⁺863.42863.42Protonated molecular ion
[M+Na]⁺885.40885.40Sodium adduct
[M+K]⁺901.37901.37Potassium adduct
[Trt]⁺243.12243.12Trityl cation fragment
[Fmoc]⁺179.08179.08Fluorenyl cation fragment
b₂-ion (Fmoc-Phe)388.16388.16N-terminal fragment
y₁-ion (Lys(Trt)-PAB)476.26476.26C-terminal fragment

Experimental Workflow and Signaling Pathways

experimental_workflow Experimental Workflow for MS Characterization cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation cluster_key_fragments Key Fragmentation Pathways reconstitution Reconstitution (1 mg/mL in ACN/MeOH) dilution Working Solution (1-10 µg/mL in 50% ACN/H₂O + 0.1% FA) reconstitution->dilution esi_ms ESI-MS Analysis (Positive Ion Mode) dilution->esi_ms Introduction into MS ms1_scan MS1 Scan (Accurate Mass of [M+H]⁺) esi_ms->ms1_scan ms2_scan MS/MS Fragmentation (Collision-Induced Dissociation) ms1_scan->ms2_scan mass_confirmation Molecular Weight Confirmation ms2_scan->mass_confirmation fragment_analysis Fragmentation Pattern Analysis mass_confirmation->fragment_analysis purity_assessment Purity Assessment fragment_analysis->purity_assessment parent_ion [M+H]⁺ m/z 863.42 fragment_analysis->parent_ion loss_fmoc Loss of Fmoc (-C₁₅H₁₀O₂) parent_ion->loss_fmoc loss_trt Loss of Trt (-C₁₉H₁₅) parent_ion->loss_trt peptide_backbone Peptide Backbone (b and y ions) parent_ion->peptide_backbone

Caption: Workflow for the mass spectrometric characterization of this compound.

Discussion and Interpretation of Results

Molecular Ion Confirmation: The primary goal of the ESI-MS analysis is to confirm the molecular weight of the this compound conjugate. In positive ion mode, the protonated molecular ion [M+H]⁺ is expected at an m/z of 863.42. The presence of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts at m/z 885.40 and 901.37, respectively, can further corroborate the molecular weight. High-resolution mass spectrometry should provide a mass accuracy of less than 5 ppm.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides structural confirmation by inducing fragmentation of the parent ion. The fragmentation pattern of this compound is expected to be dominated by several key pathways:

  • Loss of Protecting Groups: Due to the lability of the protecting groups, significant fragmentation is expected to involve their loss. The trityl group is known to form a very stable carbocation, [Trt]⁺, which will likely be a prominent peak at m/z 243.12. The Fmoc group can also be lost, often as dibenzofulvene and CO₂, leading to characteristic neutral losses.

  • Peptide Backbone Fragmentation: Standard peptide fragmentation will result in the formation of b- and y-type ions. The most common cleavages will occur at the amide bonds of the peptide backbone. The expected b₂-ion (Fmoc-Phe) and y₁-ion (Lys(Trt)-PAB) are key indicators of the correct peptide sequence.

  • PAB Linker Fragmentation: The para-aminobenzyl (PAB) linker is relatively stable under typical ESI-MS/MS conditions. Its fragmentation is less common compared to the loss of protecting groups and peptide backbone cleavage.

By analyzing the masses of the fragment ions, the sequence of the dipeptide and the presence of the Fmoc, Trt, and PAB moieties can be confirmed.

Conclusion

The methods described in this application note provide a robust framework for the comprehensive characterization of this compound conjugates using electrospray ionization mass spectrometry. Accurate mass measurement confirms the identity of the conjugate, while detailed fragmentation analysis validates its structure. These analytical procedures are crucial for ensuring the quality and consistency of this critical ADC linker in research and drug development settings.

References

Application Note & Protocol: Monitoring Fmoc Removal in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry. The cyclical removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step that dictates the efficiency and purity of the final product. Incomplete Fmoc deprotection leads to deletion sequences, which are challenging to separate from the target peptide. Therefore, robust monitoring of the Fmoc removal step is essential for successful peptide synthesis.

This application note provides a detailed protocol for the quantitative monitoring of Fmoc deprotection using UV-Vis spectrophotometry, the most common and reliable method. This technique relies on the formation of a stable chromophore, the dibenzofulvene (DBF)-piperidine adduct, upon cleavage of the Fmoc group with piperidine (B6355638). The concentration of this adduct, which is directly proportional to the amount of Fmoc group removed, can be accurately measured by its absorbance at approximately 301 nm.

Principle of Monitoring

The Fmoc protecting group is removed by a base-catalyzed β-elimination reaction.[1][2] Typically, a solution of piperidine in N,N-dimethylformamide (DMF) is used.[1][3] The reaction releases dibenzofulvene, which is then scavenged by a secondary amine like piperidine to form a stable adduct that absorbs strongly in the UV region.[2][4] The intensity of the absorbance is directly proportional to the amount of Fmoc group cleaved from the resin-bound peptide.

Experimental Protocols

Materials and Reagents
  • Peptidyl-resin with N-terminal Fmoc protection

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF. Prepare fresh daily.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Isopropyl alcohol (IPA), ACS grade

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solid-phase peptide synthesis vessel (manual or automated)

  • Filtration apparatus

Protocol for UV-Vis Monitoring of Fmoc Deprotection
  • Resin Swelling: Swell the Fmoc-protected peptidyl-resin in DMF for 30-60 minutes in the reaction vessel.[5]

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times the resin bed volume) for 1 minute per wash.[5]

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for an initial 3 minutes.[5]

    • Drain the solution into a collection vessel.

    • Add a fresh aliquot of the deprotection solution.

    • Agitate for an additional 10-15 minutes to ensure complete deprotection.[5] The reaction is typically complete within 4-10 minutes for standard sequences.[3] For difficult or aggregated sequences, longer deprotection times may be necessary.[2]

  • Collection of Filtrate: Combine the filtrates from both deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilution: Dilute the collected filtrate to the mark with DMF. Ensure the solution is thoroughly mixed. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

  • Spectrophotometric Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF).

    • Measure the absorbance of the diluted filtrate at the maximum wavelength of the DBF-piperidine adduct, which is approximately 301 nm.[4][5][6] Some sources also report monitoring at 290 nm or 300 nm.[7][8]

  • Calculation of Fmoc Loading: The amount of Fmoc group removed, which corresponds to the loading of the first amino acid or the efficiency of the previous coupling step, can be calculated using the Beer-Lambert law:

    Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Filtrate (L)) / (ε × Path Length (cm) × Resin Weight (g))

    Where:

    • Absorbance is the measured absorbance at the λmax.

    • Dilution Factor is the factor by which the initial filtrate was diluted.

    • Volume of Filtrate is the total volume of the collected deprotection solution.

    • ε (Molar Extinction Coefficient) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹ at 301 nm.[4][6] Other reported values range from 5800 to 8500 M⁻¹cm⁻¹.[4][6][9]

    • Path Length is typically 1 cm.

    • Resin Weight is the initial weight of the dried resin.

  • Resin Washing: After deprotection, thoroughly wash the resin to remove residual piperidine and the DBF-piperidine adduct. A typical washing sequence is: DMF (3x), IPA (3x), DCM (3x), followed by DMF (3x).[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for Fmoc deprotection and monitoring.

ParameterValueReference(s)
Deprotection Reagent 20-50% Piperidine in DMF[3]
1-5% DBU in DMF (more reactive than piperidine)[1][2]
2% DBU, 5% Piperazine in NMP (can reduce diketopiperazine formation)
Reaction Time 4-10 minutes for standard sequences with piperidine.[3] A common procedure is a two-step treatment of 3 minutes followed by 7-10 minutes.[1][1][3]
Can be significantly longer (e.g., 100-170 minutes) for aggregated sequences like poly-alanine.[2][2]
Monitoring Wavelength ~301 nm (λmax of DBF-piperidine adduct)[5][6]
Other reported wavelengths include 289 nm, 290 nm, 300 nm, and 302 nm.[4][6][7][8][9][4][6][7][8][9]
Molar Extinction Coeff. (ε) 7800 M⁻¹cm⁻¹ at 301 nm for DBF-piperidine adduct.[4][6][4][6]
8500 M⁻¹cm⁻¹ at 302 nm for DBF-piperidine adduct.[4][4]
8200 M⁻¹cm⁻¹ at 302 nm for DBF-4-methylpiperidine adduct.[4][4]

Visualization of Experimental Workflow

Fmoc_Deprotection_Monitoring cluster_resin_prep Resin Preparation cluster_deprotection Fmoc Deprotection & Collection cluster_analysis Quantitative Analysis cluster_next_cycle Preparation for Next Cycle swell 1. Swell Resin in DMF wash1 2. Wash Resin with DMF swell->wash1 deprotect1 3a. Add 20% Piperidine/DMF (3 min) wash1->deprotect1 collect1 3b. Collect Filtrate deprotect1->collect1 deprotect2 3c. Add Fresh 20% Piperidine/DMF (10-15 min) collect1->deprotect2 collect2 3d. Collect Filtrate deprotect2->collect2 combine 4. Combine & Dilute Filtrates collect2->combine measure 5. Measure Absorbance at ~301 nm combine->measure calculate 6. Calculate Fmoc Loading measure->calculate wash2 7. Wash Resin Thoroughly (DMF, IPA, DCM) calculate->wash2 next_step Next SPPS Cycle wash2->next_step Proceed to Amino Acid Coupling

Caption: Workflow for UV-Vis monitoring of Fmoc deprotection in SPPS.

Troubleshooting

  • Low Absorbance: May indicate incomplete coupling in the previous step or inefficient deprotection. Consider extending deprotection time or using a stronger deprotection reagent.

  • High Background Absorbance: Ensure the use of high-purity, amine-free DMF, as impurities can absorb in the UV range. Always use a fresh blank for spectrophotometric measurements.

  • Incomplete Deprotection: For difficult sequences prone to aggregation, consider using alternative deprotection reagents like DBU or elevating the temperature, though the latter may increase the risk of side reactions.

Conclusion

Routine monitoring of Fmoc deprotection via UV-Vis spectrophotometry is a simple, rapid, and non-destructive method that provides valuable real-time information on the progress of solid-phase peptide synthesis. By implementing this protocol, researchers can ensure the efficiency of each deprotection step, leading to higher purity of the crude peptide and simplifying subsequent purification efforts. This quantitative control is indispensable for the successful synthesis of complex and high-purity peptides for research and therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of peptides containing sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What causes low coupling efficiency with sterically hindered amino acids?

A1: Low coupling efficiency is primarily caused by steric hindrance. The bulky side chains of amino acids like Valine, Isoleucine, Threonine, and α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid) physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] This slows down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[2] Additionally, the presence of N-methylated amino acids introduces steric bulk at the amide nitrogen, reducing its nucleophilicity and further complicating the coupling process.[3] Peptide aggregation, where the growing peptide chains clump together on the solid support, can also block reactive sites and hinder reagent diffusion.[4]

Q2: My standard coupling protocol using DCC or DIC is failing for a hindered residue. What should I do?

A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids.[1][5] It is highly recommended to switch to a more potent class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP).[1] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[1]

Q3: Which coupling reagents are most effective for sterically hindered amino acids?

A3: For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[1] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[1] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[1][6] For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride (B91410) can be a very effective strategy.[7][8]

Q4: How can I troubleshoot an incomplete coupling reaction when using a potent coupling reagent?

A4: If you observe an incomplete coupling (e.g., a positive Kaiser test), the most direct approach is to perform a second coupling (double coupling) with a fresh solution of the activated amino acid and coupling reagents.[2][4] Other strategies include increasing the concentration of the amino acid and coupling reagent, extending the reaction time, or moderately increasing the reaction temperature (with caution to avoid racemization).[2] If recoupling is unsuccessful, you can "cap" the unreacted amines using a reagent like acetic anhydride (B1165640) to prevent the formation of deletion peptides.[2]

Q5: What is the role of solvents and temperature in coupling sterically hindered amino acids?

A5: The choice of solvent is crucial for successful peptide synthesis, as it must effectively solvate the resin and the growing peptide chain to ensure accessibility of the reactive sites. N,N-Dimethylformamide (DMF) is a commonly used solvent, but for sequences prone to aggregation, N-methylpyrrolidone (NMP) may be a better choice due to its superior solvating properties. Gently increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings, but it must be done cautiously to minimize the risk of racemization.[2]

Troubleshooting Guides

Issue: Incomplete Coupling of a Sterically Hindered Residue

Symptoms:

  • Positive Kaiser test (blue/purple beads) after the coupling step.[4]

  • Presence of deletion sequences in the final product, detected by mass spectrometry.[3]

  • Low final peptide yield.[3]

Workflow for Troubleshooting Incomplete Coupling:

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_couple Perform Double Coupling start->double_couple check_completion Check for Reaction Completion (e.g., Kaiser Test) double_couple->check_completion capping Cap Unreacted Amines (e.g., with Acetic Anhydride) check_completion->capping If still incomplete and to prevent deletion sequences failure Is Coupling Still Incomplete? check_completion->failure increase_reagents Increase Reagent Concentration and/or Reaction Time increase_reagents->check_completion change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP) increase_reagents->change_reagent If still incomplete change_reagent->check_completion increase_temp Increase Reaction Temperature (with caution) change_reagent->increase_temp For very difficult couplings increase_temp->check_completion proceed Proceed to Next Synthesis Step capping->proceed failure->increase_reagents Yes failure->proceed No

Caption: Troubleshooting workflow for incomplete coupling reactions.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Coupling Reagent ClassReagent ExampleRelative ReactivityPropensity for RacemizationNotes
Carbodiimides DIC/HOAtModerateLow to ModerateOften require an additive like HOAt for hindered couplings.
Phosphonium Salts PyBOPHighLowBy-products are generally soluble and easily washed away.[8]
PyAOPVery HighVery LowHighly effective for N-methylated amino acids.
Aminium/Uronium Salts HBTUHighLowEfficient for most standard and many difficult couplings.
HATUVery HighVery LowConsidered one of the most effective reagents for hindered couplings due to the formation of highly reactive OAt esters.[1]
COMUVery HighVery LowAn Oxyma-based reagent with reactivity comparable to HATU and improved safety profile over HOBt/HOAt-based reagents.[6][8]
Acyl Fluorides (e.g., generated in situ)Extremely HighVery LowParticularly effective for α,α-disubstituted amino acids.[7][8]

Experimental Protocols

Protocol 1: Standard Coupling of a Sterically Hindered Amino Acid using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.

  • Monitoring and Washing: Monitor the reaction for completeness using a qualitative method like the Kaiser test.[4] Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.[2]

Protocol 2: Double Coupling for Difficult Residues
  • First Coupling: Follow steps 1-4 of Protocol 1.

  • Second Coupling: After the first coupling and washing, repeat steps 2 and 3 with a fresh solution of the activated amino acid and coupling reagents.[1]

  • Final Washing: After the second coupling is complete, wash the resin thoroughly with DMF and then with a less polar solvent like dichloromethane (B109758) (DCM) to prepare for the next deprotection step.[1]

Protocol 3: Capping of Unreacted Amines
  • Washing: After an incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[2]

  • Capping Solution Preparation: Prepare a solution of acetic anhydride and a non-nucleophilic base like pyridine (B92270) or DIPEA in DMF.[2]

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture for approximately 30 minutes at room temperature.[2] This will acetylate any unreacted primary amines, preventing them from participating in subsequent coupling steps.[2]

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF.[2]

Signaling Pathways and Workflows

Peptide Bond Formation Pathway

G cluster_activation Carboxyl Group Activation cluster_coupling Peptide Bond Formation amino_acid Protected Amino Acid (R-COOH) coupling_reagent Coupling Reagent (e.g., HATU) + Base amino_acid->coupling_reagent activated_ester Highly Reactive Activated Ester coupling_reagent->activated_ester peptide_bond Formation of Peptide Bond activated_ester->peptide_bond resin_amine Resin-Bound Peptide with N-terminal Amine (H₂N-Peptide) resin_amine->peptide_bond new_peptide Elongated Peptide peptide_bond->new_peptide steric_hindrance Steric Hindrance steric_hindrance->peptide_bond Inhibits

Caption: General pathway of peptide bond formation.

References

Troubleshooting incomplete cleavage of peptide from resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a specific focus on incomplete cleavage of the peptide from the resin.

Troubleshooting Guide: Incomplete Peptide Cleavage

Incomplete cleavage of the final peptide product from the solid support is a common issue that leads to significantly reduced yields. This guide provides a systematic approach to troubleshooting this problem.

Initial Diagnosis

The first step is to confirm that incomplete cleavage is indeed the cause of low yield.

FAQ: How can I confirm that my peptide has not been efficiently cleaved from the resin?

After the cleavage and peptide precipitation procedure, you can perform a qualitative test on the resin beads to detect the presence of remaining peptide. The Kaiser test is a sensitive colorimetric assay for detecting free primary amines, which will be present on the N-terminus of the resin-bound peptide if cleavage was unsuccessful.[1][2][3][4]

Experimental Protocol: Post-Cleavage Kaiser Test

Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.

Materials:

  • A small sample of the resin beads after cleavage and filtration.

  • Reagent A: 5% (w/v) ninhydrin (B49086) in ethanol.

  • Reagent B: 80% (w/v) phenol (B47542) in ethanol.

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.

  • Small glass test tube.

  • Heating block or water bath set to 100°C.

Procedure:

  • Place a few dried resin beads (approximately 5-10 mg) into a clean, dry glass test tube.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Gently mix the contents.

  • Heat the test tube at 100°C for 5 minutes.[3]

  • Observe the color of the resin beads and the solution.

Interpretation of Results:

  • Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color. This indicates the presence of a primary amine on the peptide still attached to the resin.

  • Negative Result (Complete Cleavage): The resin beads and the solution remain colorless or turn a faint yellow/brown. This suggests that the peptide has been successfully cleaved from the resin.

Troubleshooting Workflow

If the post-cleavage Kaiser test is positive, it confirms that a significant amount of your peptide remains on the resin. The following workflow can help you identify and resolve the potential cause.

Troubleshooting Incomplete Cleavage cluster_troubleshooting Troubleshooting Path for Incomplete Cleavage start Start: Low Peptide Yield kaiser_test Perform Post-Cleavage Kaiser Test on Resin start->kaiser_test kaiser_positive Kaiser Test Positive: Incomplete Cleavage kaiser_test->kaiser_positive Positive kaiser_negative Kaiser Test Negative: Cleavage is Likely Complete kaiser_test->kaiser_negative Negative cleavage_conditions Review Cleavage Conditions kaiser_positive->cleavage_conditions check_precipitation Investigate Other Causes: - Peptide Precipitation Issues - Poor Synthesis Efficiency kaiser_negative->check_precipitation cocktail_choice Is the cleavage cocktail appropriate? cleavage_conditions->cocktail_choice reaction_time Was the reaction time sufficient? cocktail_choice->reaction_time Yes optimize_cocktail Optimize Cocktail: - Add scavengers - Use a stronger acid cocktail_choice->optimize_cocktail No reagent_quality Are the reagents (TFA, scavengers) fresh? reaction_time->reagent_quality Yes extend_time Extend Cleavage Time (e.g., to 4-6 hours) reaction_time->extend_time No use_fresh_reagents Use Freshly Prepared Reagents reagent_quality->use_fresh_reagents No re_cleave Re-cleave the Resin with Optimized Conditions reagent_quality->re_cleave Yes optimize_cocktail->re_cleave extend_time->re_cleave use_fresh_reagents->re_cleave

Troubleshooting workflow for incomplete peptide cleavage.

FAQs on Causes and Solutions for Incomplete Cleavage

Q1: What are the most common reasons for incomplete peptide cleavage?

A1: Several factors can contribute to incomplete cleavage:

  • Inappropriate Cleavage Cocktail: The chosen trifluoroacetic acid (TFA) cocktail may not be suitable for the specific resin linker or the amino acid composition of the peptide.[5][6]

  • Insufficient Reaction Time: Standard cleavage times of 1-2 hours may not be sufficient for longer or more complex peptides, or for those with certain protecting groups that are more difficult to remove.[5]

  • Degraded Reagents: TFA and scavengers can degrade over time. Using old or improperly stored reagents can significantly reduce cleavage efficiency.

  • Presence of Difficult Amino Acids: Certain amino acid residues or protecting groups can hinder cleavage. For example, peptides containing multiple arginine residues with Pmc or Mtr protecting groups may require extended cleavage times for complete deprotection and cleavage.[5]

  • Peptide Re-attachment: Reactive cationic species generated during cleavage can re-attach to electron-rich residues in the peptide, such as tryptophan, tyrosine, or methionine, effectively linking the peptide back to the resin.[5]

Q2: How do I choose the right cleavage cocktail?

A2: The choice of cleavage cocktail depends on the resin used and the amino acid composition of your peptide. A general-purpose and effective cocktail for many peptides is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[6] However, for peptides containing sensitive residues, additional or different scavengers are necessary.

Q3: What is the role of scavengers in the cleavage cocktail?

A3: During cleavage, protecting groups are removed, generating highly reactive carbocations. These can cause side reactions, such as the modification of sensitive amino acid residues (e.g., tryptophan, methionine, cysteine, tyrosine) or re-attachment of the peptide to the resin.[5] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species and prevent unwanted side reactions.[5]

Data Presentation: Comparison of Common Cleavage Cocktails

The following table summarizes common cleavage cocktails and their applications. The choice of cocktail is critical for achieving high yield and purity.

Cleavage CocktailComposition (v/v/w)Primary Application
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral purpose, low-odor cocktail suitable for many peptides.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTRobust cocktail for peptides with a combination of sensitive residues like Cys, Met, Trp, and Tyr.[5][6]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleIdeal for peptides containing sulfonyl-protected Arginine and helps minimize re-attachment of Trp-containing peptides.[6]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" alternative to cocktails containing thiols, especially useful for peptides with trityl-based protecting groups.[7]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of methionine residues.[7]

TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, H₂O: Water, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide

Experimental Protocol: Small-Scale Trial Cleavage

To optimize cleavage conditions without committing your entire batch of resin, it is highly recommended to perform a small-scale trial cleavage.[5]

Objective: To determine the optimal cleavage cocktail and reaction time for your specific peptide-resin.

Materials:

  • Dried peptide-resin (20-50 mg).

  • Selected cleavage cocktail(s).

  • Microcentrifuge tubes.

  • Cold diethyl ether.

  • Nitrogen gas source.

  • HPLC system for analysis.

Procedure:

  • Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.

  • Add the prepared cleavage cocktail (e.g., 0.5 mL) to the resin.

  • Allow the reaction to proceed at room temperature. It is advisable to test different time points (e.g., 1, 2, and 4 hours).

  • At each time point, filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the peptide pellet under a gentle stream of nitrogen.

  • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water) for HPLC analysis.

Analysis: Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to assess the purity and yield.[8][9][10] This will allow you to compare the effectiveness of different cleavage cocktails and reaction times to determine the optimal conditions for your full-scale cleavage.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a cleavage cocktail can be visualized as a logical flow based on the presence of sensitive amino acid residues in the peptide sequence.

Cleavage Cocktail Selection cluster_sensitive Sensitive Residue Considerations start Start: Peptide Sequence has_sensitive_residues Does the peptide contain sensitive residues (Cys, Met, Trp, Tyr)? start->has_sensitive_residues no_sensitive Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) has_sensitive_residues->no_sensitive No has_cys_met_trp_tyr Contains Cys, Met, Trp, or Tyr? has_sensitive_residues->has_cys_met_trp_tyr Yes has_arg_pmc_mtr Contains Arg(Pmc/Mtr)? has_cys_met_trp_tyr->has_arg_pmc_mtr No use_reagent_k Use Reagent K has_cys_met_trp_tyr->use_reagent_k Yes has_met_oxidation_risk High risk of Met oxidation? has_arg_pmc_mtr->has_met_oxidation_risk No use_reagent_r Use Reagent R has_arg_pmc_mtr->use_reagent_r Yes use_reagent_h Use Reagent H has_met_oxidation_risk->use_reagent_h Yes

Decision tree for selecting a cleavage cocktail.

References

Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scavenger cocktails in trifluoroacetic acid (TFA) cleavage. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide cleavage protocols, ensuring high yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of a scavenger cocktail in TFA cleavage?

During TFA-mediated cleavage of peptides from a solid support and the removal of acid-labile side-chain protecting groups, highly reactive carbocations are generated.[1][2] These carbocations, if not neutralized, can re-attach to or modify nucleophilic amino acid residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products and reduced yield.[1][3] Scavengers are nucleophilic compounds added to the TFA cleavage mixture to trap these reactive carbocations, thereby preventing these side reactions.[4][5]

Q2: How do I select the appropriate scavenger cocktail for my peptide?

The choice of scavenger cocktail is critically dependent on the amino acid composition of your peptide.

  • For peptides without sensitive residues: A simple mixture of TFA/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is often sufficient.[1]

  • For peptides containing Cys, Met, or Trp: These residues are particularly susceptible to alkylation. The inclusion of scavengers like 1,2-ethanedithiol (B43112) (EDT) is recommended to protect the indole (B1671886) side-chain of Trp and the thioether of Met.[6] For Cys-containing peptides, EDT also helps to keep the sulfhydryl group in a reduced state, preventing oxidation and disulfide bond formation.

  • For peptides with Arginine (Arg) protected by Pmc or Mtr: These protecting groups can be slow to cleave and generate reactive species. More complex and potent scavenger mixtures, such as Reagent K (TFA/phenol/water/thioanisole (B89551)/EDT), may be necessary, especially for peptides with multiple Arg residues.[1]

  • For peptides with Xan-protected Asn or Gln: The xanthenyl cation generated is highly reactive. Standard cocktails are often used, but optimization may be needed to prevent alkylation of other sensitive residues.

Q3: What are some common "universal" scavenger cocktails?

Several pre-defined scavenger mixtures are widely used:

  • Reagent K: Composed of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v), it is a robust cocktail for peptides with a variety of sensitive residues.

  • Reagent B: An "odorless" alternative containing TFA/phenol/water/TIS (88:5:5:2 v/v/v/v), it is effective for scavenging trityl groups but may be less effective for preventing Met oxidation.[7]

  • TFA/TIS/Water (95:2.5:2.5 v/v/v): A general-purpose, non-malodorous cocktail suitable for many sequences, particularly when optimized protecting groups like Trp(Boc) and Arg(Pbf) are used.[1]

Q4: Can I use water as a scavenger?

Yes, water is a common component of scavenger cocktails, typically at 2.5-5%. It acts as a proton source and can help trap some carbocations.[5] However, it is generally not sufficient on its own to prevent all side reactions, especially with highly sensitive residues.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage from the resin.- Extend the cleavage time (e.g., from 2 hours to 4 hours), especially for peptides with N-terminal Asn(Trt) or multiple Arg(Pmc/Mtr) residues.[1] - Ensure you are using a sufficient volume of the cleavage cocktail (e.g., 10-25 mL per gram of resin).[1] - If the peptide is precipitating poorly in ether, try reducing the TFA volume under a stream of nitrogen before precipitation.[8]
2. Re-attachment of the peptide to the resin.- This can occur with C-terminal Trp, Tyr, and Met. Ensure your scavenger cocktail is appropriate for these residues; consider adding EDT.[6]
3. Poor quality or old reagents.- Use fresh, high-quality TFA and scavengers. Old reagents can be less effective.[8] Purchase scavengers in small quantities and discard after a few months.
Presence of Unexpected Peaks in HPLC/MS 1. Alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr).- An adduct of +16 Da on Met suggests oxidation. Try cleaving under a nitrogen atmosphere.[6] - S-tert-butylation of Cys can occur from tBu cations.[5] Optimize your scavenger cocktail by adding thiols like DTT or using a combination of thioanisole and DMS.[5] - Alkylation of Trp can be caused by cations from protecting groups or the resin linker itself.[9] Use a scavenger cocktail containing EDT or TIS.[6]
2. Incomplete removal of side-chain protecting groups.- Some protecting groups, like Arg(Pmc/Mtr) or Asn/Gln(Mbh), may require longer cleavage times (e.g., 4 hours or more). - Monitor the deprotection over time with HPLC to determine the optimal cleavage duration.
3. Oxidation of Cysteine or Methionine.- For Cys-containing peptides, include a reducing agent like EDT or DTT in the cocktail to prevent disulfide bond formation.[4] - For Met-containing peptides, work under an inert atmosphere (e.g., nitrogen) and consider using scavengers that are less prone to promoting oxidation.[6]
4. UV-active scavengers (e.g., phenol, thioanisole) co-eluting with the peptide.- Adjust the HPLC gradient (steeper or shallower) to improve resolution between the scavenger and peptide peaks.[6] - Ensure thorough washing of the precipitated peptide with cold ether to remove residual scavengers.[10]
Peptide Fails to Precipitate in Ether 1. The peptide may be soluble or partially soluble in ether.- Ensure the ether is sufficiently cold (e.g., pre-chilled in a dry ice/acetone bath).[10] - After centrifugation, check the ether supernatant for your peptide.[6] - Try concentrating the TFA solution before adding it to the cold ether.[8]
2. Insufficient peptide was cleaved.- Perform a small-scale trial cleavage and analyze the filtrate by HPLC or MS to confirm cleavage before proceeding with the full scale.

Data on Scavenger Effectiveness

The following table summarizes data on the effectiveness of different scavenger cocktails in minimizing S-alkylation of a Cysteine-containing peptide.

Cleavage Cocktail Composition (v/v/v) Cleavage Time (h) S-Alkylated Byproduct (%)
95% TFA, 2.5% TIS, 2.5% H₂O225
94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS210
90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O28
80% TFA, 18% EDT, 1% TIS, 1% H₂O2< 2
Data adapted from Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys- containing peptides. Journal of Peptide Science.

This data clearly indicates that increasing the concentration of effective scavengers like EDT can significantly reduce specific side reactions.

Experimental Protocols

Protocol 1: General-Purpose Cleavage with TIS-based Scavenger Cocktail

This protocol is suitable for peptides lacking highly sensitive residues like Cys, Met, or Trp.[4]

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.[4]

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 2 mL per 100 mg of resin) to the reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a tube containing cold diethyl ether (approximately 10-20 times the volume of the filtrate). A white precipitate should form.[4]

  • Pelleting and Washing: Centrifuge the tube to pellet the peptide. Decant the ether. Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.[4][10]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Cysteine-Containing Peptides with a DTT-based Scavenger Cocktail

This protocol is designed to prevent disulfide bond formation and other side reactions in Cys-containing peptides.[4]

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail: 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DTT (w/v). For 2 mL of cocktail, mix 1.85 mL of TFA, 50 µL of H₂O, 50 µL of TIS, and 50 mg of DTT. Ensure the DTT is fully dissolved.[4]

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Visualizations

TFA_Cleavage_Workflow Resin 1. Dry Peptide-Resin Reaction 3. Add Cocktail to Resin (2-3 hours agitation) Resin->Reaction Cocktail 2. Prepare Fresh Scavenger Cocktail Cocktail->Reaction Filter 4. Filter to Separate Resin from Filtrate Reaction->Filter Precipitate 5. Add Filtrate to Cold Diethyl Ether Filter->Precipitate Wash 6. Centrifuge and Wash Peptide Pellet Precipitate->Wash Dry 7. Dry Crude Peptide Wash->Dry Analysis 8. Analysis (HPLC/MS) Dry->Analysis

Caption: Standard experimental workflow for TFA cleavage and peptide isolation.

Scavenger_Action TFA TFA Cleavage ProtectingGroups Protecting Groups (e.g., tBu, Trt) TFA->ProtectingGroups removes DesiredPeptide Desired Peptide TFA->DesiredPeptide releases Carbocations Reactive Carbocations (e.g., tBu+, Trt+) ProtectingGroups->Carbocations generates Scavengers Scavenger Cocktail (TIS, EDT, H₂O, etc.) Carbocations->Scavengers quenched by Peptide Nucleophilic Residues on Peptide (Trp, Cys, Met) Carbocations->Peptide attack TrappedCations Trapped Cations Scavengers->TrappedCations forms SideProducts Side Products (Alkylated Peptide) Peptide->SideProducts forms

Caption: Logical relationship of scavenger action in preventing side reactions.

Troubleshooting_Logic Start Problem Detected (e.g., Low Yield, Impurities) CheckSequence Review Peptide Sequence: Sensitive Residues Present? (Cys, Met, Trp, Arg) Start->CheckSequence YesSensitive YES CheckSequence->YesSensitive   NoSensitive NO CheckSequence->NoSensitive OptimizeCocktail Optimize Scavenger Cocktail (e.g., Add EDT/DTT) YesSensitive->OptimizeCocktail CheckCleavageTime Extend Cleavage Time? (e.g., for Arg(Pmc)) YesSensitive->CheckCleavageTime CheckReagents Check Reagent Quality (Fresh TFA & Scavengers?) NoSensitive->CheckReagents CheckProtocol Review Protocol (Cleavage Time, Temp, Volume) NoSensitive->CheckProtocol

Caption: A logical workflow for troubleshooting common TFA cleavage issues.

References

Fmoc-Phe-Lys(Trt)-PAB side reactions with sensitive amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered when using the Fmoc-Phe-Lys(Trt)-PAB linker in solid-phase peptide synthesis (SPPS), particularly with sensitive amino acid residues.

Troubleshooting Guide: Side Reactions with Sensitive Amino Acids

This section addresses specific issues that may arise during the synthesis of peptides containing sensitive amino acids in conjunction with the this compound linker.

Issue 1: Side Reactions Involving Cysteine (Cys)

Question: I am synthesizing a peptide with a Cysteine residue and the this compound linker, and I am observing unexpected mass additions in my final product. What could be the cause?

Answer:

When working with Cysteine-containing peptides, several side reactions can occur, especially during the final trifluoroacetic acid (TFA) cleavage step. The primary concerns are S-alkylation and β-elimination.

Potential Causes and Solutions:

  • S-Tritylation (Re-attachment of the Trt group): The Trityl (Trt) cation, released from the Lysine side chain of the linker during TFA cleavage, is a potent electrophile. It can re-attach to the highly nucleophilic thiol group of a deprotected Cysteine residue.

    • Mitigation Strategy: Employ a cleavage cocktail with efficient scavengers to trap the Trityl cations. Triisopropylsilane (TIS) is particularly effective for this purpose. A higher concentration of scavengers can significantly reduce this side reaction.

  • β-Elimination followed by Piperidine (B6355638) Addition: Peptides with a C-terminal Cysteine are susceptible to base-catalyzed elimination of the protected sulfhydryl group, leading to a dehydroalanine (B155165) intermediate. This intermediate can then react with piperidine (used for Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct, resulting in a mass addition of +51 Da.[1] While the bulky Trityl group on the Lysine of the linker can offer some steric hindrance, this reaction can still occur.

    • Mitigation Strategy: Using a more sterically hindered base for Fmoc deprotection, such as DBU in combination with piperazine, can minimize this side reaction. Additionally, minimizing the time of exposure to the basic deprotection solution is recommended.

Recommended Cleavage Cocktails for Cys-Containing Peptides:

Reagent CocktailComposition (v/v)Application Notes
Standard 95% TFA, 2.5% Water, 2.5% TISSuitable for many peptides, but may not be sufficient to completely prevent S-tritylation.
Cys-Optimized 94% TFA, 2.5% Water, 2.5% EDT, 1% TISThe addition of 1,2-ethanedithiol (B43112) (EDT) provides an additional scavenger for the Trityl cation and helps to keep the Cysteine in its reduced form.
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole (B89551), 2.5% EDTA robust cocktail for peptides with multiple sensitive residues. Phenol and thioanisole act as effective scavengers for Trityl cations.
Issue 2: Side Reactions Involving Tryptophan (Trp)

Question: My Tryptophan-containing peptide, synthesized with the this compound linker, shows signs of modification after cleavage. What is happening and how can I prevent it?

Answer:

The indole (B1671886) side chain of Tryptophan is highly susceptible to alkylation by carbocations generated during TFA cleavage. The Trityl cation from the linker is a primary concern.

Potential Causes and Solutions:

  • Alkylation of the Indole Ring: The Trityl cation can attack the electron-rich indole ring of Tryptophan, leading to a significant mass addition and a modified peptide. This reaction is a common issue in Fmoc-SPPS when Trityl protecting groups are used.

    • Mitigation Strategy: The most effective way to prevent this is by using a robust scavenger cocktail. TIS is a good scavenger for Trityl cations, and the addition of other scavengers like EDT can further protect the Tryptophan residue. Using Fmoc-Trp(Boc)-OH during synthesis can also help protect the indole ring during cleavage.[2]

Experimental Protocol: Cleavage of a Trp-Containing Peptide

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) to remove any residual dimethylformamide (DMF) and dry it under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For a peptide containing Trp and the this compound linker, a recommended cocktail is TFA/TIS/Water/EDT (94:1:2.5:2.5 v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).

  • Isolation and Purification: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum. Purify the peptide using reverse-phase HPLC.

Issue 3: Side Reactions Involving Aspartic Acid (Asp)

Question: I am observing chain termination and the formation of impurities when synthesizing a peptide containing an Asp-Xxx sequence with the this compound linker. Could this be related to the linker?

Answer:

Aspartic acid residues are prone to a well-known side reaction called aspartimide formation , especially in Fmoc-SPPS.[3][4][5] This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine). While not directly caused by the this compound linker itself, the presence of a bulky Trityl group on the adjacent Lysine can influence the extent of this side reaction.

Mechanism of Aspartimide Formation:

The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl, forming a five-membered succinimide (B58015) ring (aspartimide). This intermediate can then be opened by piperidine or water to yield a mixture of α- and β-aspartyl peptides, as well as piperidide adducts, often with racemization.[6]

Influence of the Trt Group:

Research has shown that the steric bulk of the side-chain protecting group on the amino acid following the Asp residue can impact the rate of aspartimide formation. For an Asp-Cys motif, the use of a Cys(Trt) protecting group resulted in significantly less aspartimide formation (5.5%) compared to a Cys(Acm) group (27%) under prolonged basic treatment.[3][4] This suggests that the bulky Trityl group on the Lysine of the this compound linker may sterically hinder the formation of the aspartimide intermediate when the linker is adjacent to an Aspartic acid residue.

Mitigation Strategies for Aspartimide Formation:

  • Use of Additives in the Deprotection Reagent: Adding an acidic additive like 0.1 M formic acid to the 30% piperidine in DMF solution can help to reduce aspartimide formation.[6]

  • Alternative Deprotection Conditions: Using a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) at a low concentration (e.g., 2%) in DMF for Fmoc removal can also suppress this side reaction.[3]

  • Backbone Protection: For particularly problematic Asp-Gly or Asp-Ser sequences, using dipeptide building blocks with backbone protection (e.g., dimethoxybenzyl group) on the second amino acid can completely prevent aspartimide formation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Trityl (Trt) group on the Lysine of the this compound linker?

A1: The Trityl group serves as a protecting group for the ε-amino group of the Lysine side chain. This prevents the amino group from participating in unwanted side reactions during peptide synthesis. It is removed during the final TFA cleavage step.

Q2: Can the PAB (p-aminobenzyl) spacer itself cause side reactions?

A2: The PAB spacer is designed to be a self-immolative linker.[7] Upon enzymatic or chemical cleavage of the Phe-Lys bond, the PAB spacer undergoes a 1,6-elimination to release the conjugated drug. Under standard SPPS conditions, the PAB moiety is generally stable. However, during TFA cleavage, the benzylic position can potentially be a source of carbocations, making the use of scavengers crucial.

Q3: Are there any sensitive amino acids that are generally compatible with the this compound linker without special precautions?

A3: While many amino acids are robust, Methionine (Met) is also considered sensitive as it can be oxidized to its sulfoxide (B87167) during synthesis and cleavage.[8] However, this is not a side reaction directly caused by the linker. The use of scavengers like EDT or thioanisole in the cleavage cocktail can help prevent this. For most other common amino acids without highly nucleophilic side chains, standard SPPS protocols with the this compound linker can be used without significant issues.

Q4: How can I confirm that a side reaction involving the Trityl group has occurred?

A4: The most effective method for identifying side products is mass spectrometry (MS). A Trityl group addition to your peptide will result in a mass increase of 243.3 Da. HPLC analysis will also show additional peaks in your crude product chromatogram.

Visualizing Workflows and Mechanisms

Below are diagrams created using Graphviz to illustrate key processes and potential side reactions.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Solid Support Linker This compound Linker Attachment Resin->Linker Elongation Peptide Chain Elongation (Fmoc Chemistry) Linker->Elongation Cleavage TFA Cleavage & Deprotection Elongation->Cleavage Purification HPLC Purification Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Figure 1. General workflow for SPPS using the this compound linker.

G cluster_side_reactions Potential Side Reactions During TFA Cleavage TFA_Cleavage TFA Cleavage of This compound-Peptide Trt_Cation Trityl Cation (Trt+) Generation TFA_Cleavage->Trt_Cation Cys_Alkylation S-Alkylation of Cysteine Trt_Cation->Cys_Alkylation Trp_Alkylation Alkylation of Tryptophan Trt_Cation->Trp_Alkylation Scavengers Scavengers (e.g., TIS, EDT) Trt_Cation->Scavengers Neutralized_Cation Neutralized Trityl Cation Scavengers->Neutralized_Cation

Figure 2. The role of scavengers in preventing Trityl cation-mediated side reactions.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Mass Start Unexpected Mass in Final Product Check_Mass Determine Mass Difference Start->Check_Mass Mass_243 Mass +243 Da? Check_Mass->Mass_243 Mass_51 Mass +51 Da? Check_Mass->Mass_51 Tritylation Probable Tritylation of Cys or Trp Mass_243->Tritylation Yes Piperidine_Adduct Probable Piperidine Adduct on C-term Cys Mass_51->Piperidine_Adduct Yes Optimize_Scavengers Optimize Scavenger Cocktail (Increase TIS/EDT) Tritylation->Optimize_Scavengers Modify_Deprotection Modify Fmoc Deprotection (e.g., use DBU/piperazine) Piperidine_Adduct->Modify_Deprotection

Figure 3. A decision-making workflow for troubleshooting unexpected peptide masses.

References

Technical Support Center: Synthesis of Fmoc-Phe-Lys(Trt)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Fmoc-Phe-Lys(Trt)-PAB, a critical cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in ADC development?

A1: this compound is a synthetic peptide linker comprised of fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine (Phe) and lysine (B10760008) (Lys), with the lysine side chain protected by a trityl (Trt) group, all attached to a p-aminobenzyl (PAB) alcohol spacer.[1] It serves as a cleavable linker in ADCs, connecting a cytotoxic drug to a monoclonal antibody. The Phe-Lys dipeptide is designed to be cleaved by specific lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage ensures the release of the cytotoxic payload only at the desired site of action, minimizing systemic toxicity.[1]

Q2: What is the primary method for synthesizing this compound?

A2: The predominant method for synthesizing this compound is solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry.[1] This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The Fmoc protecting group on the N-terminus of the amino acids is removed at each step to allow for the next coupling reaction.

Q3: What are the most common challenges encountered during the synthesis of this compound that can lead to low yield?

A3: The most common challenges include:

  • Incomplete coupling reactions: Steric hindrance from the bulky Trt group on lysine can make the coupling of Fmoc-Phe-OH challenging.

  • Peptide aggregation: The hydrophobic nature of phenylalanine and the Trt group can lead to the aggregation of peptide chains on the resin, hindering reagent access.

  • Side reactions: These include racemization of phenylalanine, aspartimide formation (if aspartic acid is present in the sequence), and diketopiperazine formation at the dipeptide stage.

  • Premature cleavage of the Trt group: The acid-labile nature of the Trt group requires careful handling during synthesis and cleavage to avoid premature deprotection.

Q4: How does the choice of resin impact the synthesis yield?

A4: The choice of resin is crucial. Key factors to consider are:

  • Resin Type: Wang resin is commonly used for synthesizing peptide acids, while Rink Amide resin is used for peptide amides. The choice depends on the desired C-terminal functionality of the final product.

  • Substitution Level: Resins with lower substitution levels (e.g., 0.2-0.3 mmol/g) are often preferred for synthesizing longer or more aggregation-prone peptides, as this reduces steric hindrance and the likelihood of inter-chain interactions.[2]

  • Swelling Capacity: Resins with good swelling properties in the chosen synthesis solvent (e.g., DMF, NMP) are essential for efficient reagent diffusion and reaction kinetics.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution(s)
Low Coupling Efficiency of Fmoc-Phe-OH 1. Steric hindrance from the Trt group on the preceding lysine residue. 2. Aggregation of the peptide-resin. 3. Inefficient activation of Fmoc-Phe-OH.1. Optimize Coupling Reagents: Use a more potent coupling reagent such as HATU or HBTU in combination with a non-nucleophilic base like DIPEA. A comparison of common coupling reagents is provided in Table 1. 2. Double Coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion. 3. Increase Reaction Time and/or Temperature: Extend the coupling time or perform the reaction at a slightly elevated temperature (e.g., 40-50°C) to improve kinetics. Microwave-assisted synthesis can also be beneficial. 4. Address Aggregation: See the "Peptide Aggregation" section below.
Peptide Aggregation The hydrophobic nature of the Phe residue and the bulky Trt group can promote inter-chain hydrogen bonding and aggregation, leading to poor resin swelling and incomplete reactions.1. Use a High-Swelling Resin: Employ a resin with a polyethylene (B3416737) glycol (PEG) core, which can improve solvation of the peptide chain. 2. Lower Resin Substitution: Use a resin with a lower loading capacity (0.2-0.3 mmol/g) to increase the distance between peptide chains.[2] 3. Incorporate Chaotropic Agents: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt hydrogen bonding. 4. Use Aggregation-Disrupting Solvents: Switch to or add N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) to the synthesis solvent (DMF).
Racemization of Phenylalanine The activation of the carboxylic acid of Fmoc-Phe-OH can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization, especially in the presence of a strong base.1. Choice of Coupling Reagent and Additive: Use carbodiimide (B86325) reagents like DIC in combination with an additive such as HOBt or OxymaPure, which are known to suppress racemization.[3] 2. Control Base Stoichiometry: Avoid using a large excess of base during the coupling step. Use a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA. 3. Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin.
Low Final Yield After Cleavage and Purification 1. Incomplete cleavage from the resin. 2. Loss of product during work-up and purification. 3. Degradation of the product.1. Optimize Cleavage Cocktail: Ensure the use of an appropriate cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) (TIS) and water to protect the Trt group and other sensitive functionalities. 2. Efficient Precipitation: Precipitate the cleaved peptide in cold diethyl ether to ensure maximum recovery. 3. Careful HPLC Purification: Optimize the HPLC purification method to achieve good separation of the desired product from impurities with minimal loss. Use a shallow gradient and an appropriate column.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis

Coupling ReagentAdditiveBaseTypical Coupling TimeRelative Yield EfficiencyNotes
HBTU HOBtDIPEA30-60 minHighA reliable and widely used uronium-based reagent.
HATU HOAtDIPEA15-30 minVery HighMore reactive than HBTU, particularly effective for sterically hindered couplings.
DIC HOBt/OxymaPure-60-120 minModerate to HighCarbodiimide-based method known for low racemization.[3]
PyBOP -DIPEA30-60 minHighPhosphonium-based reagent, a good alternative to uronium salts.

Note: Yield efficiency is relative and can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound on Wang Resin

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale.

1. Resin Preparation and PAB Linker Attachment:

  • Swell 200 mg of Wang resin (loading ~0.5 mmol/g) in dichloromethane (B109758) (DCM) for 1 hour in a peptide synthesis vessel.

  • Wash the resin with DMF (3 x 5 mL).

  • In a separate flask, dissolve p-aminobenzyl alcohol (PABA) (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.

  • Add the activated PABA solution to the resin and shake for 4-6 hours at room temperature.

  • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (B129727) (3 x 5 mL). Dry the resin under vacuum.

2. Fmoc-Lys(Trt)-OH Coupling:

  • Swell the PAB-functionalized resin in DMF for 30 minutes.

  • In a separate vial, dissolve Fmoc-Lys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin with DMF (5 x 5 mL).

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin and shake for 5 minutes.

  • Drain the solution and add a fresh 20% piperidine in DMF solution. Shake for an additional 15 minutes.

  • Wash the resin with DMF (7 x 5 mL).

4. Fmoc-Phe-OH Coupling:

  • Repeat step 2 using Fmoc-Phe-OH.

5. Cleavage from Resin:

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin (10 mL/g of resin) and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude product by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the product, wash with cold ether, and dry under vacuum.

6. Purification:

  • Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Visualizations

SPPS_Workflow start Start: Swell Resin pab_attachment Attach PAB Linker start->pab_attachment lys_coupling Couple Fmoc-Lys(Trt)-OH pab_attachment->lys_coupling lys_deprotection Fmoc Deprotection (Lys) lys_coupling->lys_deprotection phe_coupling Couple Fmoc-Phe-OH lys_deprotection->phe_coupling cleavage Cleave from Resin phe_coupling->cleavage purification HPLC Purification cleavage->purification end_product This compound purification->end_product

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Troubleshooting_Yield low_yield Low Overall Yield incomplete_coupling Incomplete Coupling? low_yield->incomplete_coupling aggregation Aggregation? low_yield->aggregation racemization Racemization? low_yield->racemization optimize_coupling Optimize Coupling Reagents (HATU, HBTU) Double Couple incomplete_coupling->optimize_coupling Yes disrupt_aggregation Use High-Swelling Resin Add Chaotropic Agents Change Solvents (NMP, DMSO) aggregation->disrupt_aggregation Yes minimize_racemization Use DIC/HOBt Control Base Minimize Pre-activation racemization->minimize_racemization Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility and aggregation of protected peptides during Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, helping you identify and resolve problems related to peptide insolubility on the resin.

Q1: My peptide synthesis is failing, with incomplete coupling and deprotection steps. How can I determine if on-resin aggregation is the cause?

A: On-resin aggregation is a primary cause of synthetic failure, especially for long or hydrophobic peptides.[1] Several signs can indicate that your peptide is aggregating on the solid support:

  • Resin Shrinking: A noticeable decrease in the volume of the peptide-resin bed is a strong indicator of aggregation.[2] The formation of intermolecular secondary structures, such as β-sheets, causes the resin to collapse.

  • Slowed or Incomplete Reactions: If you observe that both Fmoc deprotection and amino acid coupling reactions are sluggish or incomplete, despite using fresh reagents and optimized protocols, aggregation is a likely culprit.[2] The aggregated peptide chains block access to the reactive sites.

  • Altered Fmoc-Deprotection Profile: In continuous-flow synthesis, a flattening and broadening of the UV absorbance profile during Fmoc deprotection suggests aggregation.

  • Unreliable Qualitative Tests: Standard monitoring tests like the Kaiser test or TNBS test may yield false negatives. The aggregated peptide can physically prevent the test reagents from reaching the free N-terminal amines, leading to a misleading result that suggests a completed reaction.

Q2: I've confirmed that my peptide is aggregating on the resin. What are my immediate options to rescue the synthesis?

A: Once aggregation is detected, several immediate interventions can be attempted to disrupt the secondary structures and improve solvation:

  • Solvent Disruption: Change the primary synthesis solvent. N-Methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO) have better-solvating properties than N,N-dimethylformamide (DMF) for many aggregating sequences. A so-called "magic mixture," composed of DCM, DMF, and NMP (1:1:1), can also be effective.

  • Chaotropic Salt Washes: Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, can help break up existing secondary structures. It is crucial to thoroughly wash the resin with DMF after the salt wash to prevent interference with subsequent coupling reactions.

  • Elevated Temperature: Increasing the reaction temperature can disrupt hydrogen bonds and improve reaction kinetics. Microwave-assisted SPPS is particularly effective for synthesizing "difficult sequences" by rapidly heating the reaction mixture.[2]

Q3: What are "difficult sequences," and how can I predict if my peptide will be prone to aggregation?

A: "Difficult sequences" are peptides that are prone to on-resin aggregation due to their amino acid composition. Key characteristics of difficult sequences include:

  • Hydrophobicity: Long stretches of hydrophobic amino acids, such as Val, Ile, Leu, Ala, Phe, and Trp, are a major cause of aggregation.

  • β-Branched Amino Acids: Sequences rich in β-branched amino acids (Val, Ile, Thr) can lead to steric hindrance and promote aggregation.

  • Alternating Hydrophobic and Hydrophilic Residues: Such sequences can be particularly prone to forming β-sheet structures.

Several computational tools and prediction algorithms are available to assess the aggregation potential of a peptide sequence before synthesis. These tools can help you proactively design a more effective synthetic strategy.

Frequently Asked Questions (FAQs)

Q4: How can I proactively prevent peptide aggregation during SPPS?

A: A proactive approach is often more effective than attempting to rescue an aggregated synthesis. Consider the following strategies when planning your synthesis:

  • Resin Selection: Use a low-loading resin (0.1-0.3 mmol/g) to increase the distance between peptide chains, which can reduce intermolecular aggregation.[3] Resins with a polyethylene (B3416737) glycol (PEG) linker can also improve the solvation of the growing peptide chain.

  • Backbone Protection: Incorporating backbone-protecting groups is one of the most effective ways to prevent aggregation. These groups disrupt the hydrogen bonding network required for secondary structure formation. Common strategies include:

    • Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is temporarily cyclized into a proline-like oxazolidine (B1195125) ring. This introduces a "kink" in the peptide backbone, disrupting β-sheet formation.[4][5] The native Ser or Thr residue is regenerated during the final TFA cleavage.

    • Dmb/Hmb-Protected Amino Acids: Attaching a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group to the backbone nitrogen of an amino acid physically blocks hydrogen bond formation.

  • Microwave-Assisted SPPS: Utilizing a microwave peptide synthesizer from the start can significantly improve the synthesis of difficult sequences by preventing aggregation through rapid and efficient heating.[2]

Q5: What is the role of protecting groups in peptide solubility?

A: While the primary role of protecting groups is to prevent unwanted side reactions, their choice can also influence the solubility of the protected peptide.[4][6] Some side-chain protecting groups can increase the overall hydrophobicity of the peptide, potentially contributing to aggregation. For example, in some cases, substituting a tert-butyl (tBu) protecting group with a trityl (Trt) group on Ser or Thr can improve solvation. Conversely, some Nα-amino protecting groups have been specifically designed to enhance the water solubility of amino acids for aqueous-phase SPPS.[7]

Q6: Can the choice of coupling reagent affect peptide aggregation?

A: While the coupling reagent itself does not directly cause or prevent aggregation, using a highly efficient coupling reagent like HATU or HCTU can help to minimize the time the N-terminal amine is deprotected and available for aggregation before the next amino acid is coupled. In cases of severe aggregation where reactive sites are sterically hindered, more potent activation methods may be required to achieve a reasonable coupling efficiency.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the aggregation potential of amino acids and the effectiveness of different anti-aggregation strategies.

Table 1: Aggregation Propensity of Amino Acids

This table provides a qualitative ranking of the propensity of different amino acids to contribute to peptide aggregation during SPPS.

Aggregation PropensityAmino AcidsRationale
High Trp, Phe, Tyr, Ile, Val, LeuAromatic interactions (Trp, Phe, Tyr) and hydrophobicity (Ile, Val, Leu) strongly promote aggregation.[2]
Moderate Cys, Met, Thr, Ser, Gln, Asn, His, ProThese amino acids can participate in hydrogen bonding or have moderate hydrophobicity, contributing to aggregation under certain conditions.[2]
Low Ala, Gly, Asp, Glu, Lys, ArgThese amino acids are generally small, hydrophilic, or charged, which tends to disrupt aggregation.[2]

Table 2: Comparison of Strategies to Mitigate a "Difficult" Synthesis

This table compares the outcomes of different synthetic strategies for a known aggregation-prone peptide sequence.

StrategyPurity of Crude Peptide (%)Yield (%)Notes
Standard SPPS (HBTU/HOBt)6555Significant aggregation observed, leading to incomplete reactions and low yield.
Standard SPPS (HATU/HOAt)7568A more efficient coupling reagent improved the outcome but did not fully resolve the aggregation issue.
Microwave-Assisted SPPS>90>80Rapid heating effectively prevented aggregation, leading to high purity and yield.
Pseudoproline Dipeptide Insertion>95>90The introduction of a backbone-disrupting element resulted in a dramatic improvement in synthetic efficiency.[5]

Key Experimental Protocols

Protocol 1: On-Resin Aggregation Assessment (Resin Swelling Test)

This protocol provides a method to qualitatively assess on-resin aggregation by observing changes in resin volume.

  • Initial Volume Measurement: Before starting the synthesis, swell a known mass of resin in DMF in a graduated vessel (e.g., a small graduated cylinder or a fritted syringe with volume markings) and record the initial swollen volume.

  • Synthesis Progression: Proceed with the SPPS cycles.

  • Volume Measurement at Intervals: After every 5-10 coupling cycles, or if you suspect aggregation, perform the following steps: a. Ensure the peptide-resin is in a known volume of DMF. b. Gently tap the vessel to allow the resin to settle. c. Record the volume of the swollen peptide-resin.

  • Interpretation: A significant decrease in the swollen resin volume compared to the expected gradual increase as the peptide chain elongates is a strong indication of on-resin aggregation.[8]

Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation

This protocol describes how to use a chaotropic salt wash to disrupt existing peptide aggregation before a difficult coupling step.

  • Resin Preparation: Following Fmoc deprotection and standard DMF washes, proceed to the chaotropic wash.

  • Chaotropic Wash: Wash the peptide-resin with a solution of 0.8 M NaClO₄ or LiCl in DMF (2 x 1 min).[4] This step helps to break up existing secondary structures.

  • DMF Wash: Thoroughly wash the resin with DMF (3-5 x 1 min) to completely remove the chaotropic salt before proceeding with the coupling reaction. Residual salt can interfere with some coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Protocol 3: Microwave-Assisted SPPS for a Difficult Sequence

This protocol provides general steps for using a microwave peptide synthesizer to mitigate aggregation. Specific parameters will vary depending on the instrument manufacturer.

  • Resin and Reagents: Use a resin and reagents suitable for microwave-assisted synthesis.

  • Programming: Program the synthesizer with the desired peptide sequence. Select a method that utilizes microwave energy for both the deprotection and coupling steps.

  • Deprotection: A typical microwave deprotection step involves treating the resin with 20% piperidine (B6355638) in DMF at a set temperature (e.g., 75°C) for a short duration (e.g., 3-5 minutes).

  • Coupling: A typical microwave coupling step involves adding the pre-activated amino acid to the resin and heating at a set temperature (e.g., 90°C) for a defined time (e.g., 5-10 minutes).

  • Washing: Ensure thorough washing steps between deprotection and coupling to remove reagents and byproducts.

  • Monitoring: If available, utilize real-time monitoring features of the synthesizer to ensure complete reactions.

Protocol 4: Manual Incorporation of Pseudoproline Dipeptides

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution: In a separate vessel, dissolve the pseudoproline dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (5 equivalents) in a minimal volume of DMF or NMP.[4]

  • Activation: Add DIPEA (10 equivalents) to the activation solution and mix thoroughly.[4]

  • Coupling: Immediately add the activated solution to the prepared peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.[4]

  • Monitoring: Check for completion of the coupling using a qualitative test (e.g., the TNBS test, as the Kaiser test gives a false negative for proline-like structures).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents before proceeding to the next deprotection step.

Visualizations

Troubleshooting_Workflow start Synthesis Problem: Incomplete Reactions check_agg Assess for On-Resin Aggregation start->check_agg indicators Observe Indicators: - Resin Shrinking - Slow Kinetics - False Negative Tests check_agg->indicators no_agg Problem is Not Aggregation (Troubleshoot other parameters: reagents, protocol, etc.) check_agg->no_agg No Indicators agg_confirmed Aggregation Confirmed check_agg->agg_confirmed Indicators Present rescue Attempt to Rescue Synthesis agg_confirmed->rescue future Plan for Future Syntheses agg_confirmed->future rescue_options Rescue Strategies: - Chaotropic Salt Wash - Change Solvent (NMP, DMSO) - Elevate Temperature rescue->rescue_options prevention Preventative Strategies: - Use Pseudoprolines/Dmb/Hmb - Use Microwave SPPS - Optimize Resin (Low-load, PEG) future->prevention

Caption: A troubleshooting workflow for addressing on-resin peptide aggregation.

Anti_Aggregation_Strategies main Strategies to Combat On-Resin Aggregation chemical Chemical Modifications main->chemical physical Physical & Process Modifications main->physical backbone Backbone Protection chemical->backbone solvent Solvent Choice physical->solvent temp Temperature physical->temp salts Chaotropic Salts physical->salts resin Resin Optimization physical->resin pseudo Pseudoproline Dipeptides backbone->pseudo dmb_hmb Dmb/Hmb Amino Acids backbone->dmb_hmb

Caption: Overview of chemical and physical strategies to prevent peptide aggregation.

References

Alternative bases to piperidine for Fmoc deprotection to reduce side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding alternatives to piperidine (B6355638) for Fmoc deprotection in solid-phase peptide synthesis (SPPS). The information is intended for researchers, scientists, and drug development professionals to help minimize side product formation and improve peptide purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during piperidine-mediated Fmoc deprotection?

A1: The use of piperidine for Fmoc deprotection can lead to several side products, which can complicate purification and reduce the overall yield of the target peptide. The most prevalent side reactions include:

  • Aspartimide Formation: This is a significant issue, particularly in sequences containing aspartic acid (Asp) followed by a small amino acid like Glycine (Gly), Asparagine (Asn), or Serine (Ser).[1] The basic conditions promoted by piperidine facilitate the cyclization of the Asp side chain to form a succinimide (B58015) ring, which can then be opened to yield a mixture of α- and β-aspartyl peptides, as well as lead to racemization.[1]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when Proline is one of the first two amino acids in the sequence.[2] It involves the intramolecular cyclization of the N-terminal dipeptide to form a stable six-membered ring, leading to truncation of the peptide chain.[3]

  • Racemization: The chirality of amino acids can be compromised under basic conditions. C-terminal cysteine is particularly susceptible to base-mediated racemization during Fmoc deprotection.[4]

  • Piperidine Adducts: In peptides containing a C-terminal cysteine, a base-catalyzed elimination of the protected sulfhydryl group can occur, forming a dehydroalanine (B155165) residue. This intermediate can then react with piperidine to form a piperidine adduct, resulting in a mass shift of +51 Da.[2]

Q2: What are some recommended alternative bases to piperidine for reducing these side products?

A2: Several alternative bases and base cocktails have been investigated to mitigate the side reactions associated with piperidine. The choice of base often depends on the specific peptide sequence and the primary side product of concern. Some effective alternatives include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can be used for rapid and efficient Fmoc removal.[4][5] It is often used in combination with a nucleophile like piperazine (B1678402) to scavenge the dibenzofulvene byproduct.[3] This combination has been shown to significantly reduce diketopiperazine formation.[3] However, due to its high basicity, DBU alone can sometimes increase aspartimide formation.[6]

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): DBN is a promising "green" alternative to piperidine. It demonstrates high efficiency in Fmoc removal at low concentrations and effectively minimizes racemization.[7]

  • Dipropylamine (B117675) (DPA): DPA is a less toxic and less odorous alternative that has been shown to significantly reduce aspartimide formation, especially at elevated temperatures.[1][6]

  • 4-Methylpiperidine: This reagent is considered fully equivalent to piperidine in terms of Fmoc removal efficiency but is not a controlled substance, making it a more convenient option.

  • Piperazine: As a weaker base than piperidine, piperazine can suppress aspartimide formation. It is often used in combination with DBU to balance efficient deprotection with minimal side reactions.[3]

  • 3-(Diethylamino)propylamine (DEAPA): This alternative has been shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.

  • Morpholine (B109124): The use of morpholine can minimize the formation of both diketopiperazine and aspartimide.

Troubleshooting Guides

Issue 1: High levels of aspartimide formation are detected in my peptide.

Possible Causes:

  • The peptide sequence is prone to aspartimide formation (e.g., Asp-Gly, Asp-Asn, Asp-Ser).[1]

  • The basicity of the deprotection solution is too high.[6]

  • Elevated temperatures are being used during synthesis.[1]

Solutions:

  • Modify the Deprotection Reagent:

    • Switch to a weaker base like piperazine.

    • Use dipropylamine (DPA), which has been shown to reduce aspartimide formation.[6][8]

    • Add an acidic additive like 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the standard 20% piperidine in DMF solution.[1]

  • Optimize Reaction Conditions:

    • Perform the deprotection at room temperature, as higher temperatures accelerate aspartimide formation.[1]

  • Employ Alternative Protecting Group Strategies:

    • Use a bulkier side-chain protecting group for Aspartic acid, such as O-2-phenylisopropyl (O-2-PhiPr), to sterically hinder the cyclization reaction.[1]

    • Utilize backbone protection by modifying the amide nitrogen of the amino acid following the Asp residue.

Issue 2: My peptide synthesis is yielding significant amounts of a truncated product, especially when Proline is near the N-terminus.

Possible Cause:

  • Diketopiperazine formation is occurring at the dipeptide stage.[2]

Solutions:

  • Change the Deprotection Cocktail:

    • Use a combination of 2% DBU and 5% piperazine in NMP, which has been shown to drastically reduce diketopiperazine formation compared to 20% piperidine in DMF.[3]

  • Utilize a Different Resin:

    • For sequences where Proline is one of the first two amino acids, using a 2-chlorotrityl chloride (2-CTC) resin is recommended. The steric bulk of the 2-chlorotrityl group inhibits the formation of diketopiperazines.[2]

Issue 3: I am observing racemization of the C-terminal Cysteine in my peptide.

Possible Cause:

  • The basic conditions of piperidine-mediated deprotection are causing epimerization of the C-terminal Cysteine.[4]

Solutions:

  • Switch to a Milder Base:

    • Use piperazine containing 0.1 M HOBt for Nα-deprotection. This reagent combination has been shown to cause little racemization of resin-bound C-terminal cysteine.[4]

    • Consider using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), which has been reported to minimize racemization.[7]

Data Summary

Table 1: Comparison of Alternative Bases for Fmoc Deprotection and Their Impact on Side Product Formation.

Deprotection ReagentConcentrationSolventKey AdvantagesCommon Side Products ReducedReference(s)
Piperidine (Standard) 20% (v/v)DMFStandard, well-established-
DBU / Piperazine 2% DBU / 5% Piperazine (w/v)NMPDrastically reduces DKP formationDiketopiperazine (DKP)[3]
DBN 2% (v/v)DMF, An/NOPGreen alternative, high efficiencyRacemization[7]
Dipropylamine (DPA) 10% (v/v)DMFLess toxic, reduces aspartimideAspartimide[6][8]
4-Methylpiperidine 20% (v/v)DMFEquivalent to piperidine, not a controlled substance-
Piperazine + HOBt 20% (v/v) + 0.1M HOBtDMFReduces racemization and aspartimideRacemization, Aspartimide[4]
DEAPA 10% (v/v)NOP or NOP/DMCMinimizes diastereoisomersDiastereoisomers, Aspartimide
Morpholine 50% (v/v)DMFMinimizes DKP and aspartimideDiketopiperazine, Aspartimide

Table 2: Quantitative Comparison of Aspartimide Formation with Different Deprotection Reagents for the Model Peptide VKDGYI.

Deprotection ReagentTemperature (°C)% Aspartimide FormationReference(s)
20% Piperidine in DMF 6017%[6][8]
20% Piperidine in DMF 9020%[6][8]
10% DPA in DMF 60Significantly reduced vs. Piperidine[6][8]
10% DPA in DMF 9011%[6][8]
2% DBU in DMF 6025%[6]
20% Piperidine + 0.5M Oxyma in DMF 60Strongly reduced vs. Piperidine alone[6][8]

Experimental Protocols

Protocol 1: Fmoc Deprotection using DBU/Piperazine to Reduce Diketopiperazine Formation

  • Reagent Preparation: Prepare a solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).[3]

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution to the resin.

  • Reaction: Gently agitate the resin for the desired time (e.g., 2 x 5 minutes).

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times) to remove all traces of the bases.

Protocol 2: Fmoc Deprotection using Dipropylamine (DPA) to Reduce Aspartimide Formation

  • Reagent Preparation: Prepare a 10% (v/v) solution of dipropylamine (DPA) in N,N-dimethylformamide (DMF).[6]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the DPA deprotection solution to the resin.

  • Reaction: Agitate the resin at the desired temperature (e.g., room temperature or 60°C) for the optimized time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (3-5 times).

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction Base Base (e.g., Piperidine) Adduct Dibenzofulvene-Base Adduct Dibenzofulvene Dibenzofulvene Intermediate1->Dibenzofulvene β-Elimination Deprotected_Peptide H2N-Peptide-Resin Dibenzofulvene->Adduct Trapping Aspartimide_Formation Peptide ...-Asp(OR)-Xaa-... Enolate Backbone Enolate Peptide->Enolate Proton Abstraction Base Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate Enolate->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide Ring Opening Nucleophile Nucleophile (e.g., Piperidine, H2O) Deprotection_Decision_Workflow Start Start: Fmoc Deprotection Step Check_Sequence Check Peptide Sequence for Problematic Residues Start->Check_Sequence Standard_Conditions Use Standard Conditions (20% Piperidine/DMF) Check_Sequence->Standard_Conditions No Asp_Sequence Asp-Gly/Asn/Ser Present? Check_Sequence->Asp_Sequence Yes End Proceed to Coupling Standard_Conditions->End Pro_Sequence Proline at N-Terminus (Dipeptide)? Asp_Sequence->Pro_Sequence No Use_DPA Use DPA or Piperidine/HOBt Asp_Sequence->Use_DPA Yes Cys_Sequence C-Terminal Cysteine? Pro_Sequence->Cys_Sequence No Use_DBU_Pip Use DBU/Piperazine Pro_Sequence->Use_DBU_Pip Yes Cys_Sequence->Standard_Conditions No Use_Pip_HOBt Use Piperazine/HOBt or DBN Cys_Sequence->Use_Pip_HOBt Yes Use_DPA->End Use_DBU_Pip->End Use_Pip_HOBt->End

References

Technical Support Center: Optimizing Trityl (Trt) Group Removal from Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the deprotection of the trityl (Trt) group from lysine (B10760008) residues in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve efficient and clean deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing the Trt group from a lysine side chain?

A1: The most common method for Trt group removal involves treatment with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). A typical starting point is 1-2% TFA in DCM.[1] The reaction is often repeated multiple times to ensure complete removal. The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), is highly recommended to prevent the reactive trityl cation from causing side reactions.[1][2]

Q2: How can I monitor the progress of the Trt deprotection reaction?

A2: A qualitative method to monitor the deprotection is to observe the color of the reaction solution. The release of the trityl cation (Trt+) often produces a yellow or orange color.[2] The reaction can be considered complete when this color is no longer observed after successive treatments. For more quantitative analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to analyze small cleavage samples of the peptidyl-resin to confirm the complete removal of the Trt group.[3]

Q3: What are scavengers and why are they important during Trt removal?

A3: Scavengers are reagents added to the deprotection cocktail to "quench" or trap the highly reactive trityl carbocations that are liberated during the cleavage reaction. Common scavengers include triisopropylsilane (TIS) and triethylsilane (TES).[2] Without scavengers, the trityl cation can reattach to the deprotected lysine or other nucleophilic residues in your peptide, such as tryptophan and methionine, leading to unwanted side products.[4]

Q4: Can I selectively remove the Trt group in the presence of other acid-labile protecting groups like Boc?

A4: Yes, the trityl group is significantly more acid-labile than tert-butyloxycarbonyl (Boc) or tert-butyl (tBu) based protecting groups.[2] This allows for the selective removal of the Trt group using very mild acidic conditions (e.g., 1-3% TFA in DCM) while leaving Boc and other more robust acid-labile groups intact.[2] This is a key principle of orthogonal protection strategy in solid-phase peptide synthesis (SPPS).

Q5: How do Mmt (4-methoxytrityl) and Mtt (4-methyltrityl) groups compare to the Trt group in terms of removal?

A5: The Mmt and Mtt groups are derivatives of the Trt group and are even more acid-labile. The Mmt group is considerably easier to remove than Mtt and can be cleaved under very mild conditions, such as acetic acid/trifluoroethanol/DCM mixtures. The Mtt group is also more readily cleaved than the Trt group. The order of acid lability is generally Mmt > Mtt > Trt. This allows for fine-tuning of the deprotection strategy based on the specific requirements of the synthesis.

Troubleshooting Guide

Problem 1: Incomplete Trt Group Removal

Possible Cause Suggested Solution
Insufficient reaction time or number of treatments.Increase the number of deprotection cycles (e.g., from 3x 2 min to 5x 2 min).[2] Consider extending the duration of each treatment, but be cautious of potential side reactions with longer exposure to acid.
Inefficient deprotection cocktail.Increase the concentration of TFA slightly (e.g., from 1% to 2%). Alternatively, consider using a different deprotection cocktail, such as 20% dichloroacetic acid in DCM for 10 minutes.
Peptide aggregation on the solid support.Ensure adequate swelling of the resin before deprotection. Use a solvent system that minimizes aggregation, such as DCM/HFIP/TFE.
Steric hindrance around the Lys(Trt) residue.For sterically hindered sequences, longer reaction times or more potent deprotection reagents may be necessary.

Problem 2: Observation of Unexpected Side Products

Possible Cause Suggested Solution
Re-alkylation by the trityl cation.Always include a scavenger such as 1-5% TIS or TES in your deprotection cocktail to quench the trityl cation.[2]
Premature cleavage of other acid-labile protecting groups (e.g., Boc).Use the mildest possible acidic conditions for Trt removal. Start with 1% TFA and only increase the concentration if deprotection is incomplete. For highly sensitive substrates, consider alternatives like 30% hexafluoroisopropanol (HFIP) in DCM.[2]
Acid-catalyzed oxidation of sensitive residues (e.g., Trp, Met).Ensure the presence of appropriate scavengers in the final cleavage cocktail if performing global deprotection. For on-resin deprotection, minimize reaction times.
Aspartimide formation.If your sequence contains Asp-Gly, Asp-Ala, or Asp-Ser, be aware that both acidic and basic conditions can promote aspartimide formation.[4] Minimize exposure to acidic deprotection reagents.

Problem 3: Premature Cleavage of the Peptide from the Resin

Possible Cause Suggested Solution
Use of a highly acid-labile linker (e.g., 2-chlorotrityl resin).Use very mild deprotection conditions, such as 1% TFA in DCM for very short periods (e.g., 1-2 minutes per treatment). Alternatively, use a less acid-sensitive resin if repeated or prolonged acid treatment is required.
Prolonged exposure to the acidic deprotection cocktail.Optimize the reaction time to be just sufficient for complete Trt removal. Perform multiple short treatments rather than one long treatment.

Data Summary: Reagents and Reaction Times for Trt/Mtt Deprotection

Protecting GroupReagent CocktailTypical Reaction TimeScavengerNotes
Trt1% TFA in DCM3-10 repeated treatments of 2-5 min1-5% TIS or MeOHA standard and widely used method.
Trt20% Dichloroacetic acid in DCM10 minRecommendedA stronger acid for more difficult deprotections.
Mtt1% TFA in DCM2-10 repeated treatments of 2-10 min1-5% TIS or MeOHMtt is more acid-labile than Trt.[1][2]
Mtt30% HFIP in DCM3 treatments of 5 minNot always requiredA milder, non-TFA based alternative.[2]
MttAcetic acid/TFE/DCM (1:2:7)1 hourNot specifiedSuitable for hydrophobic resins.[1]
Mmt0.6 M HOBt in DCM/TFE (1:1)Not specifiedNot specifiedVery mild conditions for the highly labile Mmt group.

Experimental Protocols

Protocol 1: Standard On-Resin Trt Deprotection using TFA/DCM

  • Swell the peptidyl-resin in DCM for 20-30 minutes in a suitable reaction vessel.

  • Drain the DCM.

  • Prepare the deprotection solution: 1% (v/v) TFA and 2% (v/v) TIS in DCM.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 30 minutes.[1]

  • Drain the deprotection solution. A yellow or orange color may be observed.

  • Wash the resin thoroughly with DCM (3-5 times).

  • To ensure complete removal, repeat steps 4-7 until the drained solution is colorless.

  • After the final wash, wash the resin with DMF (3-5 times) to prepare for the next coupling step.

Protocol 2: Mild On-Resin Mtt Deprotection using HFIP/DCM

  • Swell the peptidyl-resin in DCM for 20-30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 30% (v/v) hexafluoroisopropanol (HFIP) in DCM.

  • Add the deprotection solution to the resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Repeat steps 4-6 two more times (for a total of three treatments).[2]

  • Wash the resin thoroughly with DCM (3-5 times).

  • Wash the resin with DMF (3-5 times) to prepare for the next coupling step.

Visualizations

Deprotection_Workflow start Start: Lys(Trt)-Peptide-Resin swell_resin Swell Resin in DCM start->swell_resin prepare_cocktail Prepare Deprotection Cocktail (e.g., 1% TFA, 2% TIS in DCM) swell_resin->prepare_cocktail deprotection Treat Resin with Deprotection Cocktail prepare_cocktail->deprotection monitor Monitor Reaction (Colorimetric/HPLC) deprotection->monitor complete Deprotection Complete? monitor->complete wash_dcm Wash with DCM complete->wash_dcm Yes incomplete Repeat Treatment complete->incomplete No wash_dmf Wash with DMF wash_dcm->wash_dmf next_step Proceed to Next Synthesis Step wash_dmf->next_step incomplete->deprotection

Caption: Workflow for Trt group deprotection from lysine on solid support.

Troubleshooting_Logic start Problem Encountered incomplete_deprotection Incomplete Deprotection? start->incomplete_deprotection side_products Side Products Observed? incomplete_deprotection->side_products No increase_time Increase Reaction Time or Repetitions incomplete_deprotection->increase_time Yes increase_tfa Increase TFA Concentration incomplete_deprotection->increase_tfa If still incomplete premature_cleavage Premature Cleavage? side_products->premature_cleavage No add_scavenger Add/Increase Scavenger (TIS/TES) side_products->add_scavenger Yes, Re-alkylation use_milder_acid Use Milder Acid (e.g., HFIP) side_products->use_milder_acid Yes, Other groups cleaved check_resin Check Resin Acid Lability premature_cleavage->check_resin Yes solution Solution premature_cleavage->solution No, problem solved increase_time->solution increase_tfa->solution add_scavenger->solution use_milder_acid->solution optimize_time Optimize/Reduce Reaction Time check_resin->optimize_time optimize_time->solution

Caption: Troubleshooting decision tree for Trt deprotection issues.

References

Technical Support Center: Minimizing Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on minimizing racemization during the coupling of Fmoc-protected amino acids.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a chiral molecule, in this case, an L-amino acid, converts into its mirror image, the D-enantiomer.[1] This leads to a loss of stereochemical integrity. In peptide synthesis, this is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure.[1] The presence of even small amounts of D-isomers can result in a final peptide product with significantly reduced or altered biological efficacy, and can also complicate purification and analysis.[1]

Q2: What are the primary mechanisms of racemization during Fmoc-amino acid coupling?

A2: Racemization during peptide coupling primarily occurs through two main pathways:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent mechanism.[2] The activated carboxyl group of the Fmoc-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information.[2]

  • Direct Enolization: This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, resulting in racemization. While less common than oxazolone formation, it can be significant under strongly basic conditions.[2]

Racemization_Mechanisms L_AA L-Amino Acid (Activated) Oxazolone Oxazolone Intermediate L_AA->Oxazolone Cyclization Enolate Enolate Intermediate L_AA->Enolate Direct α-proton abstraction (Base) Racemic_Mix Racemic Mixture (L- and D-Amino Acid) Oxazolone->Racemic_Mix Base-mediated α-proton abstraction Enolate->Racemic_Mix Protonation

Caption: Primary mechanisms of racemization during peptide coupling.

Q3: Which amino acids are most susceptible to racemization?

A3: While any chiral amino acid can undergo racemization, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[2][3] Other amino acids with electron-withdrawing groups in their side chains can also be more prone to this side reaction.[2] Phenylglycine (Phg) is also known to be highly susceptible to racemization.[4]

Q4: How does temperature affect racemization?

A4: Higher temperatures, often employed to drive difficult coupling reactions to completion, such as in microwave-assisted peptide synthesis, can significantly increase the rate of racemization.[2][5] For sensitive amino acids like histidine and cysteine, lowering the coupling temperature can substantially limit racemization.[6][7]

Troubleshooting Guide: High Levels of D-Isomers Detected

If you are observing significant levels of D-isomers in your final peptide product, follow this step-by-step guide to troubleshoot and mitigate the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of racemization-suppressing additives are critical.

  • Carbodiimides (e.g., DIC, DCC): When using carbodiimides, the addition of a nucleophilic additive like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is essential to suppress racemization.[2][3][8] These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.[2][9]

  • Onium Salts (e.g., HBTU, HATU, COMU): These reagents are highly efficient but require the presence of a base, which can increase the risk of racemization.[1][8] The choice of base is crucial when using onium salt reagents.[1]

Step 2: Assess the Base Used for Coupling

The strength and steric hindrance of the base play a significant role in racemization.

  • Impact of Base Strength: Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can increase the rate of racemization.[2][10]

  • Recommendation: If you are experiencing high levels of racemization, especially with sensitive amino acids, consider switching to a weaker and more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[2][8][10]

Step 3: Analyze the Solvent and Temperature

  • Solvents: The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.[2] While N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used, consider alternatives for problematic couplings.[2]

  • Temperature: As mentioned, elevated temperatures accelerate racemization. For microwave-assisted couplings of sensitive residues like His and Cys, lowering the temperature from 80°C to 50°C has been shown to be effective in limiting racemization.[6][7] Alternatively, performing the coupling of these sensitive amino acids at room temperature while using microwave heating for the rest of the sequence can be a good strategy.[2]

Step 4: Special Considerations for Sensitive Amino Acids

  • Histidine (His): Protecting the imidazole (B134444) nitrogen can help reduce racemization.[2][3]

  • Cysteine (Cys): The use of a hindered base like collidine is beneficial.[2][6][7] For segment coupling, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[2] Utilizing alternative side-chain protecting groups to the standard trityl (Trt) group, such as 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom), can also significantly reduce racemization.

Quantitative Data on Coupling Reagents and Racemization

The following tables summarize the expected levels of racemization with different coupling reagents and bases for racemization-prone amino acids.

Table 1: Expected Racemization of Fmoc-Cys(Trt)-OH with Various Coupling Reagents and Bases

Coupling ReagentBaseExpected RacemizationNotes
DIC / OxymaPureNoneVery LowRecommended for sensitive residues as it does not require a base.[1][8]
HATUCollidine / NMMLow to ModerateHATU is a potent activator; using a weaker base is critical.[1]
HBTUCollidine / NMMLow to ModerateSimilar to HATU, the choice of base is crucial.[1]
HATU / HBTUDIPEAModerate to HighThe use of a strong base like DIPEA significantly increases the risk of racemization.[1]

Note: Actual racemization levels can vary depending on the specific peptide sequence, reaction conditions, and other factors.

Table 2: Effect of Coupling Reagent on the Racemization of His, Cys, and Ser

Amino AcidCoupling ReagentBaseL-product/D-product Ratio
L-His(Trt)-OHDIC/Oxyma->99.9/0.1
HATUDIPEA98.9/1.1
HBTUDIPEA99.1/0.9
L-Cys(Trt)-OHDIC/Oxyma-99.8/0.2
HATUDIPEA96.5/3.5
HBTUDIPEA97.0/3.0
L-Ser(tBu)-OHDIC/Oxyma->99.9/0.1
HATUDIPEA99.8/0.2
HBTUDIPEA99.8/0.2

Data adapted from a study on the effect of coupling reagents on α-C racemization.

Experimental Protocols

Protocol 1: Minimized Racemization Coupling using DIC/OxymaPure

This protocol is recommended for coupling racemization-prone amino acids like Fmoc-Cys(Trt)-OH and Fmoc-His(Trt)-OH.

Coupling_Workflow start Start: Deprotected Peptide-Resin preactivate Pre-activation: - Dissolve Fmoc-AA-OH (3-5 eq) and OxymaPure (3-5 eq) in DMF. - Add DIC (3-5 eq). - Allow to pre-activate for 1-2 minutes at RT. start->preactivate coupling Coupling: - Add pre-activated solution to the peptide-resin. - Allow reaction to proceed for 1-2 hours at RT. preactivate->coupling wash Washing: - Wash the resin thoroughly with DMF and DCM. coupling->wash end End: Coupled Peptide-Resin wash->end

Caption: Workflow for a low-racemization coupling protocol.

Methodology:

  • Deprotection: Ensure the N-terminal Fmoc group of the resin-bound peptide is completely removed using your standard deprotection protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection solution.

  • Pre-activation: In a separate reaction vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to this solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.[1]

  • Coupling: Add the pre-activated solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF followed by DCM to remove any unreacted reagents and by-products.

Protocol 2: Quantification of Racemization using Marfey's Method

Marfey's method is a reliable technique to determine the enantiomeric composition of amino acids in a synthesized peptide. It involves peptide hydrolysis, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA), and subsequent analysis of the diastereomeric products by reverse-phase HPLC.[2]

Materials:

  • Peptide sample (~0.5 mg)

  • 6 M HCl

  • Marfey's reagent (L-FDAA) solution (1% w/v in acetone)

  • 1 M NaHCO₃

  • 2 M HCl

  • HPLC grade methanol (B129727), water, and acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Peptide Hydrolysis:

    • Place approximately 0.5 mg of your peptide sample in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube and heat at 110°C for 24 hours.

    • After cooling, evaporate the solution to dryness under vacuum.

    • Redissolve the residue in 50 µL of water.[2]

  • Derivatization:

    • To the redissolved hydrolysate, add 100 µL of 1 M NaHCO₃.

    • Add 200 µL of the 1% L-FDAA solution in acetone.

    • Incubate the mixture at 40°C for 1 hour, mixing occasionally.

    • After cooling to room temperature, neutralize the reaction by adding 100 µL of 2 M HCl.

    • Evaporate the solution to dryness.

  • Sample Preparation for HPLC:

    • Dissolve the dried residue in 500 µL of methanol or a suitable mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • HPLC Analysis:

    • Analyze the sample using reverse-phase HPLC with UV detection (typically at 340 nm).

    • A standard gradient of acetonitrile in water with 0.1% TFA is often used.

    • Run standards of L- and D-amino acids derivatized in the same manner to determine their retention times. The L-amino acid derivatives typically elute earlier than the D-amino acid derivatives.

    • Integrate the peak areas of the L- and D-diastereomers for each amino acid in your sample to calculate the percentage of racemization.[2]

References

Validation & Comparative

Mass Spectrometry for Antibody-Drug Conjugate (ADC) Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for this purpose, offering unparalleled insights into the complex structure of these therapeutic molecules. This guide provides an objective comparison of common MS-based methodologies for ADC characterization and validation, supported by experimental data and detailed protocols.

The heterogeneity of ADCs, arising from variations in the drug-to-antibody ratio (DAR) and the specific sites of conjugation, presents significant analytical challenges. Mass spectrometry, coupled with various chromatographic techniques, provides a powerful platform to dissect this complexity. This guide will delve into the critical aspects of ADC analysis, including intact mass analysis, determination of the average DAR, and peptide mapping for conjugation site localization.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer is a critical determinant of the quality and depth of ADC characterization. The three most common high-resolution mass spectrometry (HRMS) platforms employed for this purpose are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each platform offers a unique balance of resolution, mass accuracy, sensitivity, and speed.

Mass Spectrometry PlatformTypical Resolution (FWHM)Mass Accuracy (ppm)Key Advantages for ADC Analysis
Quadrupole Time-of-Flight (Q-TOF) 40,000 - 60,000< 5High acquisition speed, suitable for coupling with fast chromatography. Robust and widely available.
Orbitrap 60,000 - 240,000+< 3High resolution and mass accuracy, enabling confident identification of different ADC species and post-translational modifications.
Fourier Transform Ion Cyclotron Resonance (FT-ICR) > 1,000,000< 1Unparalleled resolution and mass accuracy, ideal for resolving highly complex ADC mixtures and fine isotopic structures.

Key Experimental Workflows for ADC Characterization

The comprehensive characterization of an ADC typically involves a multi-pronged approach utilizing different MS-based workflows. The following diagrams illustrate the logical flow of these key experiments.

ADC_Characterization_Workflow cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping Intact_ADC Intact ADC Sample LC_Separation_Intact LC Separation (RPLC/SEC/HIC) Intact_ADC->LC_Separation_Intact MS_Analysis_Intact HRMS Analysis (Q-TOF/Orbitrap/FT-ICR) LC_Separation_Intact->MS_Analysis_Intact Data_Processing_Intact Deconvolution MS_Analysis_Intact->Data_Processing_Intact Avg_DAR Average DAR & Drug Load Distribution Data_Processing_Intact->Avg_DAR ADC_Sample_Peptide ADC Sample Reduction_Alkylation Reduction & Alkylation ADC_Sample_Peptide->Reduction_Alkylation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Reduction_Alkylation->Enzymatic_Digestion LC_MSMS LC-MS/MS Analysis Enzymatic_Digestion->LC_MSMS Data_Analysis_Peptide Database Search & Manual Interpretation LC_MSMS->Data_Analysis_Peptide Conjugation_Site Conjugation Site Localization Data_Analysis_Peptide->Conjugation_Site

Key experimental workflows for ADC characterization.

Comparison of Chromatographic Techniques for ADC Separation

The separation of different ADC species prior to mass spectrometric analysis is crucial for reducing spectral complexity and enabling accurate characterization. The choice of chromatographic method depends on the specific properties of the ADC and the analytical question being addressed.

Chromatographic TechniquePrinciple of SeparationCompatibility with MSKey Applications for ADCs
Reversed-Phase Liquid Chromatography (RPLC) HydrophobicityHigh (requires volatile mobile phases)Separation of ADC subunits (light chain, heavy chain) and peptides for mapping. Can be used for intact lysine-conjugated ADCs.
Size-Exclusion Chromatography (SEC) Molecular SizeHigh (compatible with native MS conditions)Analysis of intact ADCs under non-denaturing conditions, especially for cysteine-linked ADCs, to determine DAR and aggregation.[1]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityLimited (requires non-volatile salts, but online methods are emerging)Separation of intact ADCs based on DAR.[2]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable ADC characterization. The following sections provide representative methodologies for key experiments.

Protocol 1: Intact Mass Analysis of a Lysine-Conjugated ADC by RPLC-MS

1. Sample Preparation:

  • Reconstitute the ADC sample in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.

  • For deglycosylation (optional, but recommended to reduce spectral complexity), treat the ADC with PNGase F according to the manufacturer's protocol.

  • Desalt the sample using a C4 ZipTip or equivalent.

2. LC-MS/MS System:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S, Waters MassPREP).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 80°C.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

3. MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 350°C.

  • Mass Range: m/z 1000-4000.

  • Data Acquisition: Acquire data in profile mode.

4. Data Analysis:

  • Deconvolute the raw mass spectrum using a suitable software package (e.g., Agilent MassHunter BioConfirm, Thermo Scientific BioPharma Finder) to obtain the zero-charge mass of the intact ADC species.

  • Calculate the average DAR by determining the weighted average of the different drug-loaded species based on their relative peak intensities in the deconvoluted spectrum.

Protocol 2: Peptide Mapping for Conjugation Site Analysis of a Cysteine-Conjugated ADC

1. Sample Preparation:

  • To 50 µg of the ADC sample, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylate the free cysteines by adding iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Exchange the buffer to one suitable for enzymatic digestion (e.g., 50 mM ammonium (B1175870) bicarbonate) using a desalting column.

  • Add trypsin at a 1:20 (enzyme:protein) ratio and incubate at 37°C overnight.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

2. LC-MS/MS System:

  • LC System: A UHPLC system.

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., Waters ACQUITY UPLC BEH C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 40% B over 60 minutes.

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap).

3. MS/MS Parameters:

  • Ionization Mode: Positive ESI.

  • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 5-10 most intense precursor ions for fragmentation.

  • Collision Energy: Use a collision energy ramp appropriate for peptide fragmentation.

4. Data Analysis:

  • Process the raw data using a protein identification software (e.g., Mascot, Sequest) to identify the peptides.

  • Manually inspect the MS/MS spectra of the drug-conjugated peptides to confirm the sequence and pinpoint the exact site of modification. The presence of fragment ions containing the drug molecule will confirm the conjugation site.[3]

Native vs. Denaturing Mass Spectrometry for ADC Analysis

The choice between native and denaturing MS conditions is a critical consideration, particularly for cysteine-linked ADCs where the light and heavy chains may be held together by non-covalent interactions after reduction of the interchain disulfide bonds for conjugation.

Native_vs_Denaturing_MS cluster_native Native Mass Spectrometry cluster_denaturing Denaturing Mass Spectrometry Native_Conditions Non-denaturing conditions (e.g., ammonium acetate (B1210297) buffer) Intact_Structure Preserves non-covalent interactions Native_Conditions->Intact_Structure Lower_Charge_States Lower charge state distribution Intact_Structure->Lower_Charge_States Higher_mz Higher m/z range Lower_Charge_States->Higher_mz Cys_ADC Ideal for intact analysis of cysteine-linked ADCs Higher_mz->Cys_ADC Denaturing_Conditions Denaturing conditions (e.g., acetonitrile, formic acid) Disrupted_Structure Disrupts non-covalent interactions Denaturing_Conditions->Disrupted_Structure Higher_Charge_States Higher charge state distribution Disrupted_Structure->Higher_Charge_States Lower_mz Lower m/z range Higher_Charge_States->Lower_mz Lys_ADC Suitable for lysine-conjugated ADCs and subunit analysis Lower_mz->Lys_ADC

References

A Comparative Guide to Enzyme-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the properties of the linker connecting the antibody to the cytotoxic payload. Enzyme-cleavable linkers have emerged as a cornerstone of ADC technology, offering the promise of stable drug transport in systemic circulation and targeted payload release within the tumor microenvironment or inside cancer cells. This guide provides a comprehensive and objective comparison of different classes of enzyme-cleavable linkers, supported by experimental data and detailed methodologies to aid in the rational design and selection of linkers for next-generation ADCs.

Overview of Enzyme-Cleavable Linkers

Enzyme-cleavable linkers are designed to be stable at the physiological pH of blood (~7.4) but are susceptible to cleavage by specific enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells. This targeted release mechanism is intended to minimize off-target toxicity and widen the therapeutic window of the ADC. The most prominent classes of enzyme-cleavable linkers include:

  • Peptide Linkers: These are the most widely used enzyme-cleavable linkers and are typically composed of a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[1] They are primarily cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[2]

  • β-Glucuronide Linkers: These linkers utilize a glucuronic acid moiety that is cleaved by β-glucuronidase, an enzyme abundant in the lysosomes and necrotic regions of some solid tumors.[3][4] A key advantage of these linkers is their high hydrophilicity, which can improve the solubility and pharmacokinetic properties of the ADC.[2][4]

  • Sulfatase-Cleavable Linkers: A more recent addition to the ADC linker toolbox, these linkers are cleaved by sulfatases, which are also localized in lysosomes.[5] They offer the potential for high plasma stability and efficient payload release.[5]

  • β-Galactosidase-Cleavable Linkers: Similar to β-glucuronide linkers, these are cleaved by the lysosomal enzyme β-galactosidase, which is overexpressed in certain tumor types.[4]

Comparative Performance of Enzyme-Cleavable Linkers

The selection of an optimal enzyme-cleavable linker depends on a multitude of factors, including the target antigen, the payload, and the specific cancer indication. Below is a comparative analysis of key performance parameters for different linker types.

Plasma Stability

High plasma stability is paramount to prevent premature payload release in systemic circulation, which can lead to off-target toxicity. The stability of a linker is often expressed as its half-life (t½) in plasma.

Linker TypeLinker Sequence/StructureADC ExamplePlasma Half-life (t½)SpeciesReference
Peptide Val-Cit-PABCTrastuzumab-vc-MMAE~2-3 daysHuman[6]
Phe-Lys-PABCcBR96-MMAE30 daysHuman[1]
Val-Cit-PABCcBR96-MMAE230 daysHuman[1]
Val-CitcAC10-MMAE~9.6 daysCynomolgus Monkey
Val-CitcAC10-MMAE~6.0 daysMouse
β-Glucuronide Glucuronide-MMAFc1F6-MMAF81 days (extrapolated)Rat[3]
Sulfatase ArylsulfateTrastuzumab-MMAEHigh stability (qualitative)Human & Mouse[5]

Note: Direct comparison of half-life values across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Enzyme Cleavage Kinetics

The efficiency of payload release at the target site is determined by the kinetics of enzymatic cleavage. This is often quantified by the specificity constant (kcat/Km), which represents the catalytic efficiency of an enzyme for a particular substrate.

Linker TypeLinker SequenceEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Peptide Z-Phe-Arg-AMCCathepsin B--High[7]
Z-Arg-Arg-AMCCathepsin B--Low[7]
Z-Nle-Lys-Arg-AMCCathepsin B--High[7]
Ac-PLG-Mpa-AR-NH₂MMP-2--1,600[8]
Ac-PLG-Mpa-AR-NH₂MMP-9--1,400[8]
Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH₂MMP-3--218,000[8]

Note: "-" indicates that the specific value was not provided in the cited sources in a directly comparable format. The data highlights the substrate specificity of different enzymes.

In Vitro Cytotoxicity

The in vitro potency of an ADC is a critical indicator of its potential therapeutic efficacy. It is typically measured as the half-maximal inhibitory concentration (IC50) in cancer cell lines.

Linker TypeADC ExampleCell LinePayloadIC50 (ng/mL)Reference
Peptide (Val-Cit) Trastuzumab-vc-MMAESK-BR-3 (HER2+++)MMAE5-20[6]
Trastuzumab-vc-MMAEJIMT-1 (HER2+)MMAE100-500[6]
H32-VCMMAESK-BR-3MMAE~0.5-0.8 nM[9]
β-Glucuronide αCD30-glucuronide-MMAEKarpas-299MMAESubnanomolar potency[10]
MAC glucuronide-SN-38L540cySN-3899[11]
MAC glucuronide-SN-38RamosSN-38105[11]
Bystander Effect

The bystander effect refers to the ability of a released payload to diffuse from the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[12][13] This is a crucial property for treating heterogeneous tumors. The extent of the bystander effect is influenced by the linker's cleavability and the physicochemical properties of the released payload.

Linker TypeADC ExampleBystander KillingReference
Peptide (Cleavable) Trastuzumab-vc-MMAESignificant[6]
T-DXd (tetrapeptide linker)Strong[14]
Non-Cleavable T-DM1Minimal[6][14]

Generally, cleavable linkers that release membrane-permeable payloads (like MMAE) exhibit a more pronounced bystander effect compared to non-cleavable linkers.[6]

Therapeutic Index

The therapeutic index is a measure of the safety of a drug, comparing the dose that causes a therapeutic effect to the dose that causes toxicity. An ideal linker contributes to a wide therapeutic index by ensuring high stability in circulation and efficient, targeted payload release. For instance, novel tripeptide linkers like glutamic acid-glycine-citrulline (EGCit) have been shown to improve the therapeutic index by resisting premature cleavage by neutrophil elastase, thereby reducing toxicities such as neutropenia and hepatotoxicity.[15] Similarly, the high stability of β-glucuronide linkers contributes to a favorable therapeutic index, allowing for high efficacy at well-tolerated doses.[3]

Experimental Protocols

Accurate and reproducible experimental data is the foundation of a robust comparative study. This section provides detailed protocols for key in vitro assays used to evaluate the performance of enzyme-cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from different species by measuring the change in drug-to-antibody ratio (DAR) or the amount of released payload over time.

Materials:

  • ADC of interest

  • Human, mouse, and rat plasma (or other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system or ELISA plate reader

  • Protein A or G magnetic beads for immunocapture (for LC-MS)

  • Reagents for ELISA (capture antibody, detection antibody, substrate)

Procedure (LC-MS Method):

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.

  • Immunocapture (for intact ADC analysis): Thaw the samples and use protein A or G beads to capture the ADC from the plasma matrix.

  • Sample Preparation for Released Payload: Precipitate plasma proteins using a solvent like acetonitrile (B52724) to extract the free payload.

  • LC-MS/MS Analysis: Analyze the captured ADC to determine the average DAR at each time point. Analyze the extracted supernatant to quantify the amount of released payload.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC remaining over time. Calculate the plasma half-life (t½) of the ADC.

Enzyme Cleavage Kinetics Assay

Objective: To determine the kinetic parameters (Km and kcat) of an enzyme for a specific cleavable linker.

Materials:

  • Purified enzyme (e.g., recombinant human Cathepsin B)

  • Fluorogenic peptide substrate (linker conjugated to a quenched fluorophore like AMC)

  • Assay buffer (e.g., for Cathepsin B: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: If required, pre-incubate the enzyme in the assay buffer with an activating agent (e.g., DTT for Cathepsin B) for 15 minutes at 37°C.

  • Substrate Preparation: Prepare a series of dilutions of the fluorogenic substrate in the assay buffer. The concentration range should span the expected Km value.

  • Reaction Initiation: In the wells of the microplate, add the substrate dilutions and initiate the reaction by adding the activated enzyme.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Convert the rate of fluorescence increase (RFU/min) to the rate of substrate cleavage (moles/min) using a standard curve of the free fluorophore.

    • Plot the initial reaction velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.

    • Calculate kcat from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

    • Calculate the specificity constant (kcat/Km).

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • 96-well clear cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Procedure (MTT Assay):

  • Cell Seeding: Seed the Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add the different drug concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

In Vitro Bystander Effect Assay

Objective: To quantitatively assess the ability of an ADC to kill neighboring antigen-negative cells.

Two common methods are:

  • Co-culture Assay:

    • Cell Labeling: Label the Ag- cells with a fluorescent marker (e.g., GFP) to distinguish them from the Ag+ cells.

    • Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in the same wells of a 96-well plate.

    • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

    • Incubation: Incubate for 72-96 hours.

    • Analysis: Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescently labeled Ag- cells.

    • Data Analysis: Compare the viability of Ag- cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[15]

  • Conditioned Medium Transfer Assay:

    • ADC Treatment of Ag+ Cells: Treat Ag+ cells with the ADC for a defined period (e.g., 48-72 hours).

    • Collect Conditioned Medium: Collect the culture supernatant, which now contains any released payload.

    • Treat Ag- Cells: Add the conditioned medium to a separate culture of Ag- cells.

    • Incubation and Viability Assay: Incubate the Ag- cells for 72-96 hours and then assess their viability using an MTT or XTT assay.

    • Data Analysis: A significant decrease in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated Ag+ cells, demonstrates a bystander effect.[15]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.

General Mechanism of Enzyme-Cleavable Linker Action

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment / Target Cell cluster_internalization Internalization ADC Intact ADC (Stable Linker) ADC_bound ADC binds to Antigen ADC->ADC_bound Tumor Targeting Endosome Endosome (Acidic pH) ADC_bound->Endosome Endocytosis Lysosome Lysosome (Enzymes) Endosome->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Enzymatic Cleavage Bystander_effect Bystander Killing (Antigen-Negative Cell) Payload_release->Bystander_effect Diffusion Cell_death Target Cell Death (Apoptosis) Payload_release->Cell_death

Caption: General mechanism of action for an ADC with an enzyme-cleavable linker.

Experimental Workflow for Comparative Linker Evaluation

Linker_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis and Comparison cluster_selection Lead Candidate Selection Start ADC Synthesis with Different Linkers Plasma_Stability Plasma Stability Assay (LC-MS / ELISA) Start->Plasma_Stability Enzyme_Kinetics Enzyme Cleavage Kinetics Assay Start->Enzyme_Kinetics Cytotoxicity Cytotoxicity Assay (IC50) Start->Cytotoxicity Bystander Bystander Effect Assay Start->Bystander Table_Stability Table: Plasma Half-life Plasma_Stability->Table_Stability Table_Kinetics Table: kcat/Km Enzyme_Kinetics->Table_Kinetics Table_IC50 Table: IC50 Values Cytotoxicity->Table_IC50 Qual_Bystander Quantitative Bystander Effect Comparison Bystander->Qual_Bystander Therapeutic_Index Therapeutic Index Assessment Table_Stability->Therapeutic_Index Table_Kinetics->Therapeutic_Index Table_IC50->Therapeutic_Index Qual_Bystander->Therapeutic_Index Lead_Selection Optimal Linker Selection Therapeutic_Index->Lead_Selection

Caption: Experimental workflow for the comparative evaluation of ADC linkers.

Conclusion

The choice of an enzyme-cleavable linker is a critical decision in the design of an ADC, with profound implications for its stability, efficacy, and safety profile. While peptide linkers like Val-Cit are well-established, newer technologies such as β-glucuronide and sulfatase-cleavable linkers offer distinct advantages, including enhanced hydrophilicity and potentially improved plasma stability. A thorough and systematic evaluation of these linkers using the standardized protocols outlined in this guide will enable researchers to make data-driven decisions and select the most appropriate linker to maximize the therapeutic potential of their ADC candidates. The continued innovation in linker chemistry, coupled with a deeper understanding of tumor biology, will undoubtedly lead to the development of safer and more effective ADCs for the treatment of cancer.

References

Validating Cathepsin B Cleavage Specificity: A Comparative Analysis of Fmoc-Phe-Lys(Trt)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cathepsin B substrate, Fmoc-Phe-Lys(Trt)-PAB, with other commonly used substrates. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their experimental needs and to provide detailed protocols for validating cathepsin B cleavage specificity.

Introduction to Cathepsin B and its Substrates

Cathepsin B is a lysosomal cysteine protease that plays a critical role in protein turnover. Its upregulation in various cancers has made it a key target in drug delivery systems, particularly in the design of antibody-drug conjugates (ADCs). The selective cleavage of peptide linkers by cathepsin B within the tumor microenvironment allows for the targeted release of cytotoxic agents.

This compound is a dipeptide linker frequently utilized in ADC development, designed for cleavage by proteases like cathepsin B. The phenylalanine-lysine (Phe-Lys) sequence is recognized by cathepsin B, leading to the release of the conjugated payload. This guide evaluates the cleavage efficiency of this linker in comparison to other well-established cathepsin B substrates.

Comparative Analysis of Cathepsin B Substrates

The selection of an appropriate substrate is critical for accurately assessing cathepsin B activity. Below is a comparison of this compound with other common substrates. The data is compiled from various sources and presented to facilitate a comparative understanding.

Table 1: Comparison of Cleavage of Different Peptide Linkers by Cathepsin B (Endpoint Assay)

Peptide LinkerRelative Fluorescence Units (RFU)Fold Change vs. Control
Val-Cit-PABC-Fluorophore8500 ± 35042.5
Val-Ala-PABC-Fluorophore6200 ± 28031.0
Phe-Lys-PABC-Fluorophore7800 ± 41039.0
GPLG-PABC-Fluorophore9100 ± 45045.5
Negative Control (Inhibitor)200 ± 501.0

Data from a generalized endpoint assay. The exact fluorophore and the presence of protecting groups on the Phe-Lys linker were not specified in the source.

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC-Fluorophore15.20.855.6 x 10⁴
Val-Ala-PABC-Fluorophore21.70.622.9 x 10⁴
Phe-Lys-PABC-Fluorophore8.91.21.3 x 10⁵

Kinetic parameters for fluorophore-conjugated linkers. The presence of protecting groups on the Phe-Lys linker was not specified.

Table 3: Relative Cleavage Rates of Dipeptide Linkers by Isolated Cathepsin B

Dipeptide LinkerRelative Cleavage Rate
Val-CitBaseline
Phe-Lys~30-fold faster than Val-Cit

This data highlights the rapid cleavage of the Phe-Lys sequence by purified cathepsin B. However, in lysosomal extracts, the cleavage rates of Phe-Lys and Val-Cit were observed to be similar, suggesting the involvement of other enzymes.

Table 4: Kinetic Parameters of Fluorogenic Cathepsin B Substrates

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pH
Z-Phe-Arg-AMC251.56.0 x 10⁴7.2
Z-Arg-Arg-AMC530.50.9 x 10⁴7.2
Z-Nle-Lys-Arg-AMC151.81.2 x 10⁵7.2
Z-Phe-Arg-AMC402.25.5 x 10⁴4.6
Z-Arg-Arg-AMC1560.30.2 x 10⁴4.6
Z-Nle-Lys-Arg-AMC252.51.0 x 10⁵4.6

Kinetic parameters determined for commonly used fluorogenic substrates at different pH values.[1][2] Z = Carbobenzoxy, Nle = Norleucine, AMC = 7-amino-4-methylcoumarin.

Experimental Protocols

To validate the cleavage of this compound by cathepsin B, a robust experimental protocol is essential. As this substrate is not inherently fluorescent, HPLC or LC-MS methods are recommended for quantitative analysis.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol describes the quantification of the cleavage of a non-fluorogenic substrate like this compound by cathepsin B.

Objective: To determine the rate of cleavage of this compound by recombinant human cathepsin B.

Materials:

  • This compound

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT)

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in acetonitrile

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in Assay Buffer.

    • Activate recombinant cathepsin B by incubating it in Activation Buffer for 15 minutes at 37°C.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the activated cathepsin B solution with the this compound substrate solution. The final enzyme concentration should be in the nanomolar range (e.g., 10-50 nM) and the substrate concentration should be varied to determine kinetic parameters.

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching and Sample Preparation:

    • Immediately quench the reaction by adding an equal volume of Quenching Solution to the aliquot.

    • Centrifuge the quenched sample to precipitate the enzyme.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Separate the uncleaved substrate and the cleavage products using a suitable gradient of Mobile Phase A and B.

    • Monitor the elution profile at an appropriate UV wavelength (e.g., 260 nm for the Fmoc group).

    • Quantify the peak areas corresponding to the substrate and the cleavage product.

  • Data Analysis:

    • Calculate the percentage of substrate cleavage at each time point.

    • Determine the initial reaction velocity (V₀) from the linear portion of the substrate depletion or product formation curve.

    • To determine kinetic parameters (Km and kcat), plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: Fluorometric Cathepsin B Cleavage Assay for Comparative Analysis

This protocol is suitable for comparing the cleavage of fluorogenic substrates.

Objective: To determine the kinetic parameters (Km and kcat) for the cleavage of a fluorogenic peptide linker by Cathepsin B.

Materials:

  • Fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC)

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 5 mM DTT

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the fluorogenic substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.

    • Activate recombinant cathepsin B in Activation Buffer for 15 minutes at 37°C.

  • Assay Setup:

    • Add 50 µL of the activated Cathepsin B solution to the wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of each substrate concentration to the respective wells.

    • Include control wells:

      • Blank: Substrate and Assay Buffer (no enzyme).

      • Negative Control: Activated enzyme, substrate, and a cathepsin B inhibitor.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate_Stock Prepare Substrate Stock Solution (DMSO) Substrate_Dilution Dilute Substrate in Assay Buffer Substrate_Stock->Substrate_Dilution Incubation Incubate Enzyme + Substrate at 37°C Substrate_Dilution->Incubation Add to reaction Enzyme_Activation Activate Cathepsin B in Activation Buffer (15 min, 37°C) Enzyme_Activation->Incubation Add to reaction Aliquots Take Aliquots at Different Time Points Incubation->Aliquots Quench Quench Reaction (e.g., with TFA) Aliquots->Quench HPLC Analyze by HPLC Quench->HPLC Data_Analysis Calculate Cleavage Rate and Kinetic Parameters HPLC->Data_Analysis

Caption: Workflow for HPLC-based Cathepsin B cleavage assay.

G ADC Antibody-Drug Conjugate (this compound Linker) CathepsinB Cathepsin B (in Lysosome) ADC->CathepsinB Internalization Cleavage Peptide Linker Cleavage CathepsinB->Cleavage Enzymatic Action SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation Triggers DrugRelease Active Drug Released SelfImmolation->DrugRelease

Caption: Mechanism of drug release from an ADC via Cathepsin B.

References

A Head-to-Head Comparison of In Vivo Efficacy: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of linker—the molecular bridge connecting a monoclonal antibody to its cytotoxic payload—is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. This decision directly influences the ADC's stability in circulation, its mechanism of drug release, and ultimately, its in vivo efficacy and safety profile. This guide provides an objective, data-supported comparison of the two primary classes of linkers: cleavable and non-cleavable.

At a Glance: Key In Vivo Distinctions

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Payload Release Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage within the tumor microenvironment or lysosome.[1][2][3]Proteolytic degradation of the antibody backbone within the lysosome.[2][4]
Released Payload Typically the unmodified, potent parent drug.The drug molecule with the linker and a residual amino acid attached.
Plasma Stability Generally lower, with a higher potential for premature payload release in circulation.[5]Generally higher, leading to a more stable ADC in the bloodstream.[2]
"Bystander" Efficacy High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[6]Low to negligible. The released payload is typically charged and less membrane-permeable.[7]
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.Lower potential due to greater stability and a limited bystander effect.[2]
Therapeutic Window Potentially narrower due to off-target toxicities.Potentially wider due to improved tolerability.[2][4]
Dependence on Target Biology Less dependent on lysosomal trafficking for payload release.[2]Highly dependent on ADC internalization and lysosomal degradation of the antibody.[2]

Quantitative Performance Data

Direct head-to-head in vivo comparisons of ADCs with the same antibody and payload but different linker types are not abundant in publicly available literature. The following tables present a synthesis of representative preclinical data from various sources to provide a comparative overview of their in vivo performance.

Table 1: In Vivo Anti-Tumor Efficacy in Xenograft Models
ADC ConstructLinker TypeTumor ModelKey Efficacy OutcomeReference
Trastuzumab-vc-MMAECleavable (Val-Cit)NCI-N87 Gastric CancerShowed significant tumor growth inhibition.[6]
Trastuzumab-mc-DM1 (Kadcyla®)Non-Cleavable (Thioether)JIMT-1 Breast CancerDemonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates.
Anti-CD22-vc-MMAECleavable (Val-Cit)NHL XenograftEffective in parental cell line models.[8][9]
Anti-CD22-NMS249Cleavable (Val-Cit)MMAE-Resistant NHL XenograftMaintained efficacy in resistant models.[8][9]
Trastuzumab-MMAU (novel glycopeptide linker)CleavableHER2+ XenograftsSuperior tumor growth inhibition compared to trastuzumab-vc-MMAE.[10]
Anti-CD22 & Anti-CD79b ADCsNon-CleavableNHL XenograftResulted in complete tumor regression with no recurrence in some models.[1]
Table 2: Pharmacokinetics and Safety Profile
ParameterCleavable Linker ADC (Representative Data)Non-Cleavable Linker ADC (Representative Data)Reference
ADC Half-Life (in vivo) Generally shorter due to potential premature cleavage. The vc-PABC linker has been shown to be unstable in mouse plasma.[5]Generally longer, exhibiting greater stability in circulation.[2]
Free Payload in Circulation Higher levels of prematurely released payload can be detected.Minimal premature payload release.
Maximum Tolerated Dose (MTD) Generally lower due to off-target toxicities from premature payload release.[11]Generally higher, indicating better tolerability.[1]
Observed Toxicities Neutropenia, thrombocytopenia, and liver enzyme elevations are common, often linked to the systemic exposure of the free payload.May have target-dependent toxicities, but generally fewer systemic side effects related to premature drug release.[1]

Signaling Pathways and Mechanisms of Action

The fundamental difference in the mechanism of action between cleavable and non-cleavable linkers dictates their in vivo behavior and therapeutic application.

ADC_MoA Mechanisms of Action for Cleavable vs. Non-Cleavable Linker ADCs cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C ADC Binds to Tumor Antigen Internalization_C Internalization into Endosome/Lysosome ADC_C->Internalization_C Cleavage Linker Cleavage (Enzymatic or Chemical) Internalization_C->Cleavage Payload_Release_C Release of Unmodified, Membrane-Permeable Payload Cleavage->Payload_Release_C Bystander_Effect Payload Diffuses to Kill Neighboring Tumor Cells Payload_Release_C->Bystander_Effect ADC_NC ADC Binds to Tumor Antigen Internalization_NC Internalization and Trafficking to Lysosome ADC_NC->Internalization_NC Degradation Antibody Degradation by Lysosomal Proteases Internalization_NC->Degradation Payload_Release_NC Release of Payload-Linker- Amino Acid Complex Degradation->Payload_Release_NC No_Bystander Payload is Less Permeable, Limited Bystander Effect Payload_Release_NC->No_Bystander

Caption: Mechanisms of action for cleavable vs. non-cleavable linker ADCs.

Experimental Workflow and Logical Relationships

A robust preclinical in vivo evaluation is essential to characterize the efficacy and safety of an ADC.

ADC_Workflow General Experimental Workflow for In Vivo ADC Efficacy Studies Cell_Culture Tumor Cell Line Culture and Expansion Xenograft Subcutaneous Implantation of Tumor Cells into Immunocompromised Mice Cell_Culture->Xenograft Tumor_Growth Monitoring of Tumor Growth Xenograft->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment ADC Administration (e.g., Intravenous) Randomization->Treatment Monitoring Regular Measurement of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition, Survival Curves Endpoint->Analysis

Caption: General workflow for in vivo ADC efficacy studies.

The choice of linker technology has a profound impact on the therapeutic index of an ADC, balancing efficacy with safety.

Linker_Therapeutic_Index Linker Type's Influence on Therapeutic Index Linker_Choice Linker Choice Cleavable Cleavable Linker Linker_Choice->Cleavable Non_Cleavable Non-Cleavable Linker Linker_Choice->Non_Cleavable Bystander High Bystander Effect Cleavable->Bystander Stability_Low Lower Plasma Stability Cleavable->Stability_Low No_Bystander Low Bystander Effect Non_Cleavable->No_Bystander Stability_High Higher Plasma Stability Non_Cleavable->Stability_High Efficacy_High Potentially Higher Efficacy in Heterogeneous Tumors Bystander->Efficacy_High Efficacy_Focused Focused Efficacy on Antigen-Positive Cells No_Bystander->Efficacy_Focused Toxicity_High Higher Potential for Off-Target Toxicity Stability_Low->Toxicity_High Toxicity_Low Lower Potential for Off-Target Toxicity Stability_High->Toxicity_Low Therapeutic_Index Therapeutic Index Efficacy_High->Therapeutic_Index Toxicity_High->Therapeutic_Index Efficacy_Focused->Therapeutic_Index Toxicity_Low->Therapeutic_Index

Caption: How linker choice influences the therapeutic index.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key in vivo experiments.

In Vivo Efficacy Study (Xenograft Mouse Model)

This study evaluates the anti-tumor activity of an ADC in a living organism.

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into immunocompromised mice (e.g., BALB/c nude mice).[6]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Pharmacokinetic Analysis

This analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC and the released payload.

  • Animal Dosing: Administer a single intravenous dose of the ADC to rodents (e.g., rats or mice).

  • Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-administration. Process the blood to obtain plasma.

  • Sample Preparation:

    • Total Antibody and Conjugated ADC: Use immuno-affinity capture (e.g., with Protein A/G or an anti-human IgG antibody) to isolate the antibody and ADC from the plasma. For total antibody, the sample is typically digested with trypsin, and a signature peptide is quantified by LC-MS/MS. For the conjugated ADC, the sample can be analyzed intact by LC-HRMS or the payload can be cleaved and quantified.

    • Free Payload: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the concentration of the unconjugated payload.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) for both the intact ADC and the free payload.

Conclusion

The decision between a cleavable and a non-cleavable linker is not straightforward and depends heavily on the specific therapeutic context. Cleavable linkers may offer superior efficacy in heterogeneous tumors due to the bystander effect, but this can come at the cost of increased off-target toxicity.[6] Conversely, non-cleavable linkers generally provide a better safety profile and a wider therapeutic window due to their enhanced plasma stability, making them well-suited for highly expressed, homogeneous tumor antigens.[2] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.

References

A Comparative Guide to the Stability of Fmoc-Phe-Lys(Trt)-PAB and Alternative Linkers in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals invested in the field of antibody-drug conjugates (ADCs), the stability of the linker molecule within the systemic circulation is a cornerstone of therapeutic efficacy and safety. An ideal linker must be exceptionally stable in human plasma to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the plasma stability of the cathepsin B-cleavable dipeptide linker, Fmoc-Phe-Lys(Trt)-PAB, and its alternatives, supported by experimental data and detailed methodologies.

The core of the this compound linker is the Phe-Lys dipeptide linked to a self-emolative p-aminobenzyl carbamate (B1207046) (PABC) spacer. The Fmoc (fluorenylmethyloxycarbonyl) and Trt (trityl) groups are protecting groups utilized during chemical synthesis and are not present in the final ADC construct. Therefore, the stability data for Phe-Lys-PABC linkers are directly relevant.

Comparative Plasma Stability of ADC Linkers

The stability of ADC linkers in plasma is a critical parameter, with dipeptide linkers like Phe-Lys and Val-Cit demonstrating remarkable resilience against degradation in the bloodstream.[1][2] This stability is crucial for ensuring that the cytotoxic payload is delivered specifically to the target tumor cells.[3] In contrast, earlier generation linkers, such as hydrazones, have shown susceptibility to hydrolysis at physiological pH, leading to concerns about premature drug release.[2][4]

The following table summarizes quantitative data on the plasma stability of various cleavable ADC linkers. It is important to note that direct comparisons across different studies may be influenced by variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[4]

Linker TypeLinker ExamplePlasma SourceStability MetricValueReference(s)
PeptidePhe-Lys-PABCHumanHalf-life (t1/2)30 days[4]
PeptideVal-Cit-PABCHumanHalf-life (t1/2)230 days[4]
PeptideVal-Cit-PABC-MMAEHuman% Released MMAE<1% after 6 days[4]
PeptideVal-AlaNot SpecifiedGeneral StabilityGood plasma stability[2][5]
HydrazonePhenylketone-derivedHuman and MouseHalf-life (t1/2)~2 days[4]
HydrazoneNot SpecifiedpH 7.4 BufferHalf-life (t1/2)183 hours[4]

Dipeptide linkers are designed to be substrates for proteases like cathepsin B, which are highly active within the acidic environment of lysosomes in tumor cells but show minimal activity in the blood.[1][2] The Val-Cit-PABC linker is one of the most widely used and has demonstrated excellent stability in human plasma.[4] The Phe-Lys-PABC linker also exhibits substantial stability, making both viable options for ADC development.[2][4] Studies have also explored other dipeptide sequences like Val-Ala, which has been noted for its favorable stability and physicochemical properties.[2][5]

Experimental Protocol: In Vitro Human Plasma Stability Assay

This section details a generalized protocol for assessing the in vitro stability of an ADC linker in human plasma.

Objective: To determine the rate of drug release from an ADC in human plasma over time.

Materials:

  • Antibody-Drug Conjugate (ADC) of interest

  • Control ADC (with a known stable linker, if available)

  • Pooled human plasma (from a commercial source, stored at -80°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A or other suitable affinity capture resin

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Thawing and Preparation: Thaw the human plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the ADC in PBS.

  • Incubation: Spike the ADC into the human plasma at a final concentration of 100 µg/mL. Incubate the samples at 37°C with gentle agitation.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours).

  • Sample Processing:

    • To measure released payload, precipitate the plasma proteins by adding three volumes of cold acetonitrile.

    • Vortex and incubate on ice to facilitate precipitation.

    • Centrifuge to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the released payload.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

    • Create a standard curve using the free payload to determine the concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of released drug at each time point relative to the initial total payload.

    • Plot the percentage of released drug versus time to determine the degradation kinetics.

    • Calculate the half-life (t1/2) of the linker in plasma.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Processing cluster_analysis Analysis thaw_plasma Thaw Human Plasma spike_plasma Spike ADC into Plasma thaw_plasma->spike_plasma prep_adc Prepare ADC Stock prep_adc->spike_plasma incubate Incubate at 37°C spike_plasma->incubate time_points Collect Aliquots at Time Points incubate->time_points precipitate Precipitate Proteins with ACN time_points->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge lcms LC-MS Analysis of Released Payload centrifuge->lcms data_analysis Calculate Half-life lcms->data_analysis

Caption: Experimental workflow for the in vitro human plasma stability assay of an ADC.

Signaling Pathways and Logical Relationships

The fundamental principle behind the use of cleavable linkers like Phe-Lys-PABC in ADCs is the differential environment between the bloodstream and the intracellular compartments of tumor cells.

linker_stability_and_cleavage cluster_circulation Systemic Circulation (pH ~7.4) cluster_tumor_cell Tumor Cell ADC_stable Intact ADC in Plasma (Linker is Stable) ADC_internalized ADC Internalization via Endocytosis ADC_stable->ADC_internalized Tumor Targeting Lysosome Lysosome (pH ~4.5-5.0) High Cathepsin B Activity ADC_internalized->Lysosome Drug_release Linker Cleavage & Payload Release Lysosome->Drug_release Cathepsin B Cytotoxicity Payload Induces Cell Death Drug_release->Cytotoxicity

Caption: Conceptual diagram of ADC linker stability in plasma and cleavage in a tumor cell.

References

A Comparative Performance Analysis of Dipeptide Linkers in Antibody-Drug Conjugates: Fmoc-Phe-Lys(Trt)-PAB vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation and facilitate the efficient release of the payload within the target tumor cells. Dipeptide linkers, which are susceptible to cleavage by lysosomal proteases like cathepsin B, are a cornerstone of modern ADC design. This guide provides an objective comparison of the Fmoc-Phe-Lys(Trt)-PAB dipeptide linker with other commonly used dipeptide linkers, supported by available experimental data.

Executive Summary

The this compound linker is a valuable tool in the synthesis of ADCs, offering a balance of controlled payload release and synthetic accessibility. The Phe-Lys motif is recognized and cleaved by lysosomal proteases, leading to the release of the active drug. This guide will delve into a comparative analysis of its performance against other dipeptide linkers, focusing on cleavage efficiency, plasma stability, and the resulting in vitro cytotoxicity of the ADC.

Data Presentation

Cleavage Efficiency: A Tale of Two Environments

One study compared the doxorubicin (B1662922) (DOX) release from model substrates Z-Phe-Lys-PABC-DOX and Z-Val-Cit-PABC-DOX. With the isolated cysteine protease cathepsin B, the Phe-Lys linker demonstrated a cleavage rate approximately 30-fold faster than the Val-Cit linker. However, when incubated with a rat liver lysosomal preparation, which contains a mixture of proteases, the cleavage rates were identical. This suggests that while Phe-Lys is a highly efficient substrate for cathepsin B, other enzymes in the lysosomal milieu can also process Val-Cit at a comparable rate.

Linker MotifEnzyme SourceRelative Cleavage RateReference
Phe-LysIsolated Cathepsin B~30-fold faster than Val-Cit
Val-CitIsolated Cathepsin BBaseline
Phe-LysRat Liver Lysosomal ExtractIdentical to Val-Cit
Val-CitRat Liver Lysosomal ExtractIdentical to Phe-Lys

A separate analysis of various dipeptide-PABC-fluorophore constructs provided relative fluorescence units (RFU) per second as a measure of cleavage by cathepsin B. While not a direct kinetic constant, it offers a comparative view of substrate preference.

Peptide LinkerRelative Cleavage Rate (RFU/s)Reference
Val-Cit-PABC-Fluorophore8500 ± 350[1]
Phe-Lys-PABC-Fluorophore7800 ± 410[1]
Val-Ala-PABC-Fluorophore6200 ± 280[1]
GPLG-PABC-Fluorophore9100 ± 450[1]
Plasma Stability: The Balancing Act

An ideal linker must remain stable in the bloodstream to prevent premature payload release and associated off-target toxicity. Comparative data on the plasma stability of Phe-Lys and Val-Cit linkers reveals a significant difference.

LinkerPlasma SourceStability Metric (Half-life)Reference
Phe-Lys-PABCHuman30 days[2]
Val-Cit-PABCHuman230 days[2]
Val-Cit-PABCMouse80 hours[2]

This data indicates that while the Phe-Lys linker is reasonably stable, the Val-Cit linker exhibits substantially greater stability in human plasma.[2] The reduced stability of the Val-Cit linker in mouse plasma highlights the importance of species-specific differences in preclinical evaluation.[2][3]

In Vitro Cytotoxicity of ADCs

The ultimate measure of a linker's performance is its ability to facilitate potent and specific cancer cell killing. While a direct head-to-head comparison of ADCs with this compound and other linkers across multiple cell lines is not available in the reviewed literature, some studies provide valuable insights. It has been noted that ADCs with Phe-Lys linkers can result in potent cytotoxicity, in some cases, irrespective of the targeting antibody, suggesting a high rate of payload release.

Experimental Protocols

General Protocol for Cathepsin B Cleavage Assay (Fluorometric)

This protocol outlines a general procedure for assessing the cleavage of a dipeptide linker by cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer containing 10 mM DTT)

  • Dipeptide-PABC-fluorophore substrate (e.g., -AMC or -AFC)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: Dilute recombinant Cathepsin B in Activation Buffer to the desired concentration (e.g., 10-50 nM) and incubate for 15 minutes at 37°C.

  • Substrate Preparation: Prepare a stock solution of the dipeptide-PABC-fluorophore substrate in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10-50 µM).

  • Assay Reaction: In a 96-well plate, add 50 µL of the activated Cathepsin B solution to each well. To initiate the reaction, add 50 µL of the diluted substrate solution to each well. Include appropriate controls (e.g., enzyme only, substrate only, and an inhibitor control).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore at regular intervals for a specified duration (e.g., 60 minutes).

  • Data Analysis: Subtract the background fluorescence (substrate only wells) from the values of the reaction wells. The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot. For kinetic parameter determination (Km and Vmax), the assay should be performed with varying substrate concentrations.

General Protocol for In Vitro Plasma Stability Assay

This protocol provides a general method for evaluating the stability of an ADC in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for ADC quantification (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Incubate the ADC at a defined concentration in plasma at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Processing: At each time point, process the plasma samples to stop any further degradation and to prepare them for analysis. This may involve protein precipitation or immunocapture of the ADC.

  • Quantification: Analyze the samples using a validated method to determine the concentration of the intact ADC. For instance, an ELISA can be used to measure the amount of conjugated antibody, while LC-MS can be used to determine the drug-to-antibody ratio (DAR).

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the half-life of the ADC in plasma.

Mandatory Visualization

experimental_workflow General Workflow for ADC Performance Evaluation cluster_synthesis ADC Synthesis cluster_evaluation Performance Benchmarking cluster_analysis Data Analysis & Comparison antibody Monoclonal Antibody conjugation Conjugation Chemistry antibody->conjugation linker This compound or other dipeptide linker linker->conjugation payload Cytotoxic Payload payload->conjugation adc Purified ADC conjugation->adc cleavage Protease Cleavage Assay (e.g., Cathepsin B) adc->cleavage stability Plasma Stability Assay adc->stability cytotoxicity In Vitro Cytotoxicity Assay (IC50 determination) adc->cytotoxicity kinetics Cleavage Kinetics (kcat/Km) cleavage->kinetics half_life Plasma Half-life (t1/2) stability->half_life ic50 Potency (IC50 values) cytotoxicity->ic50 linker_cleavage_pathway Cathepsin B-Mediated Cleavage of a Dipeptide Linker adc Antibody-Drug Conjugate (in Lysosome) cleavage Dipeptide Cleavage (e.g., at Phe-Lys bond) adc->cleavage Cathepsin B Recognition cathepsin_b Cathepsin B self_immolation Self-Immolation of PAB spacer cleavage->self_immolation payload_release Release of Active Payload self_immolation->payload_release cell_death Induction of Cancer Cell Death payload_release->cell_death

References

Safety Operating Guide

Personal protective equipment for handling Fmoc-Phe-Lys(Trt)-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-Phe-Lys(Trt)-PAB

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper management of this compound, a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] The following table summarizes the recommended PPE for various stages of handling.

Equipment Specification Purpose Additional Recommendations
Hand Protection Disposable nitrile glovesProvides a barrier against incidental skin contact.[4]For prolonged handling or when there is a risk of splash, consider double-gloving or using heavier-duty chemical-resistant gloves.[4] Always inspect gloves for tears or punctures before use.
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shieldsProtects eyes from flying particles and dust.[4][5]A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as during bulk transfers or when working with solutions.[4][6]
Respiratory Protection NIOSH-approved N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[6]The type of respirator should be selected based on a formal risk assessment of the specific procedure and work environment.[7]
Protective Clothing Standard laboratory coatProtects skin and personal clothing from spills and contamination.[5][6]A fire-resistant lab coat is recommended if flammable solvents are being used in the procedure. Consider a chemical-resistant apron for added protection during large-scale operations.[6][7]
Operational Plan: Handling and Experimental Protocol

General Handling Precautions:

  • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

  • Avoid the formation of dust and aerosols during handling.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.

Experimental Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):

The following is a generalized procedure for the use of this compound in Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the solid-phase resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound and an activating agent (e.g., HOBt, Oxyma) in DMF.

    • Add a coupling reagent such as diisopropylcarbodiimide (DIC) and allow for a pre-activation period.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.

  • Post-Coupling Wash: Wash the resin with DMF to remove any unreacted reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trityl group on Lysine) are removed. This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and various scavengers to prevent side reactions.[9]

Disposal Plan

All waste materials contaminated with this compound should be considered chemical waste.

  • Solid Waste: Collect unused solid reagent, contaminated gloves, weigh boats, and other disposable materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste from the synthesis process, including solvents from washing steps and the final cleavage cocktail, in a separate, sealed, and appropriately labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling & Synthesis cluster_disposal Waste Disposal cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) prep_setup Set up in a Chemical Fume Hood prep_ppe->prep_setup prep_gather Gather all necessary materials prep_setup->prep_gather handle_weigh Weigh Solid this compound prep_gather->handle_weigh Proceed to handling handle_dissolve Dissolve in appropriate solvent (e.g., DMF) handle_weigh->handle_dissolve handle_react Perform coupling reaction handle_dissolve->handle_react disp_solid Collect Solid Waste (Contaminated PPE, weigh boats) handle_react->disp_solid Generate solid waste disp_liquid Collect Liquid Waste (Solvents, reaction mixtures) handle_react->disp_liquid Generate liquid waste disp_label Label waste containers appropriately disp_solid->disp_label disp_liquid->disp_label disp_store Store waste in a designated area disp_label->disp_store clean_decontaminate Decontaminate work surfaces disp_store->clean_decontaminate Final cleanup clean_remove_ppe Remove PPE clean_decontaminate->clean_remove_ppe clean_wash Wash hands thoroughly clean_remove_ppe->clean_wash

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.